molecular formula C6H12N2O2 B1374115 (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid CAS No. 1187931-33-4

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid

Cat. No.: B1374115
CAS No.: 1187931-33-4
M. Wt: 144.17 g/mol
InChI Key: CVERFTFADAXMTR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-3-aminopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVERFTFADAXMTR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287112
Record name (3S)-3-Amino-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-33-4
Record name (3S)-3-Amino-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid: A Comprehensive Analysis of Stereochemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a valuable building block in drug design.[1] Within this class, molecules containing the (S)-3-aminopyrrolidine moiety are of particular interest due to their prevalence in compounds targeting a wide array of diseases, from metabolic disorders to viral infections and psychosis.[2][3][4] This guide provides a detailed examination of the stereochemical and functional significance of one such derivative, (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid. We will explore the critical role of the (S)-configuration, delve into stereoselective synthesis strategies, and analyze how the N-acetic acid functional group modulates the molecule's properties and contributes to its biological activity in various therapeutic contexts. This document serves as a technical resource, synthesizing field-proven insights and established protocols to inform and guide future research and development efforts.

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is one of the most ubiquitous scaffolds in pharmaceutical science.[1] Its success can be attributed to several key features:

  • Stereochemical Richness: The sp3-hybridized carbons of the pyrrolidine ring create chiral centers, allowing for precise three-dimensional arrangements of substituents that are critical for selective interaction with biological targets.[1]

  • Favorable Physicochemical Properties: The pyrrolidine nucleus generally imparts good aqueous solubility and metabolic stability, desirable properties for drug candidates.

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine ring, often starting from readily available precursors like the amino acid proline.[3]

The introduction of an amino group at the 3-position, particularly in the (S)-configuration, creates a key pharmacophoric element that has been successfully exploited in the development of potent and selective therapeutic agents.

The Decisive Role of Stereochemistry: Why the (S)-Configuration Matters

Biological systems, being inherently chiral, often exhibit stereospecific interactions with small molecules. For 3-aminopyrrolidine derivatives, the absolute stereochemistry at the C3 position is frequently critical for maintaining optimal biological activity. Structure-activity relationship (SAR) studies consistently demonstrate that one enantiomer is significantly more active than the other.[5]

The (S)-configuration orients the amino group in a specific spatial vector that is often essential for forming key hydrogen bonds, salt bridges, or other non-covalent interactions within the binding site of a target protein, such as an enzyme or receptor. The incorrect (R)-enantiomer may not only be inactive but could also exhibit off-target effects or different metabolic profiles. Therefore, controlling the stereochemistry during synthesis is not merely an academic exercise but a fundamental requirement for developing safe and effective drugs.

Stereoselective Synthesis: Pathways to Enantiopure (S)-3-Aminopyrrolidine

Achieving high enantiomeric purity is paramount. Several robust strategies have been developed to synthesize the (S)-3-aminopyrrolidine core, which can then be further functionalized. A common and efficient approach begins with a readily available chiral starting material, such as L-aspartic acid or trans-4-hydroxy-L-proline.

Protocol: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline

This protocol outlines a chiral synthesis method that leverages configuration inversion to achieve the desired (S)-stereochemistry.[6]

Step 1: Decarboxylation & N-Protection

  • Reagents: trans-4-hydroxy-L-proline, Di-tert-butyl dicarbonate ((Boc)₂O), suitable solvent.

  • Procedure: The starting material undergoes decarboxylation, followed by protection of the ring nitrogen with a tert-butoxycarbonyl (Boc) group. This protects the amine during subsequent steps and enhances solubility in organic solvents.

Step 2: Sulfonylation of the Hydroxyl Group

  • Reagents: N-Boc-(R)-3-hydroxypyrrolidine, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N).

  • Procedure: The hydroxyl group is converted into a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base.

Step 3: Azide Substitution with Configuration Inversion (Sₙ2)

  • Reagents: Mesylated intermediate, Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure: The mesylate is displaced by an azide nucleophile via an Sₙ2 reaction. This crucial step proceeds with inversion of stereochemistry, converting the (R)-center to the desired (S)-center.

Step 4: Reduction of Azide and Deprotection

  • Reagents: (S)-3-azido-N-Boc-pyrrolidine, Triphenylphosphine (PPh₃) or catalytic hydrogenation (H₂, Pd/C), Concentrated Hydrochloric Acid (HCl).

  • Procedure: The azide is reduced to the primary amine. Subsequently, the Boc protecting group is removed under acidic conditions to yield the final product, (S)-3-aminopyrrolidine, which is typically isolated as a stable dihydrochloride salt.

Below is a diagram illustrating this synthetic workflow.

G cluster_0 Synthesis of (S)-3-Aminopyrrolidine A trans-4-hydroxy-L-proline (R-configuration at C4) B (R)-3-Hydroxypyrrolidine (after decarboxylation) A->B Decarboxylation C N-Boc-(R)-3-hydroxypyrrolidine B->C N-Boc Protection D N-Boc-(R)-3-mesyloxypyrrolidine C->D Sulfonylation (MsCl) E N-Boc-(S)-3-azidopyrrolidine D->E Sₙ2 Azide Substitution (Configuration Inversion) F (S)-3-Aminopyrrolidine E->F Azide Reduction & Boc Deprotection

Caption: Stereoselective synthesis of (S)-3-aminopyrrolidine.

Biological Activity and Therapeutic Applications of Derivatives

The this compound scaffold and its close analogues are key components in drugs targeting a diverse range of diseases. The 3-amino group often serves as a crucial interaction point with the target protein, while the N-acetic acid moiety can act as a vector to extend into other pockets of the binding site, improve pharmacokinetic properties, or serve as a handle for further modification.

Therapeutic Area Drug Target Example Derivative Class Role of (S)-3-Aminopyrrolidine Moiety Reference
Type 2 Diabetes Dipeptidyl Peptidase IV (DPP-IV)N-substituted-glycyl-2-cyanopyrrolidines (e.g., Vildagliptin)The aminopyrrolidine core mimics the proline residue of natural substrates, enabling potent and selective enzyme inhibition.[2]
HIV/AIDS CCR5 Chemokine ReceptorPyrrolidineacetic acid derivativesThe scaffold serves as a central structural element for antagonists that block the entry of the HIV virus into host cells.[7]
Obesity/Metabolism Melanin-Concentrating Hormone Receptor-1 (MCH-R1)6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivativesThe aminopyrrolidine group is integral to the pharmacophore required for potent MCH-R1 antagonism.[8]
Psychotic Disorders Serotonin (5-HT2A) & Dopamine ReceptorsBenzamide derivatives (e.g., Nemonapride)The stereochemistry of the substituted 3-aminopyrrolidine ring is critical for high-affinity dopamine receptor antagonism.[9]
Bacterial Infections DNA Gyrase / Topoisomerase IVQuinolone AntibacterialsThe (S)-3-aminopyrrolidine at the C-7 position enhances antibacterial spectrum and potency.[10]
Mechanism Spotlight: DPP-IV Inhibition

DPP-IV is a serine protease that inactivates incretin hormones (GLP-1 and GIP), which are crucial for regulating blood glucose levels. Inhibiting DPP-IV prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes. Vildagliptin, a prominent DPP-IV inhibitor, features a cyanopyrrolidine moiety. While not the exact topic molecule, its mechanism illustrates the critical role of the aminopyrrolidine core.

G cluster_0 Physiological Glucose Regulation cluster_1 Pathophysiology & Intervention Food Food Intake Incretins Incretins (GLP-1, GIP) Released Food->Incretins Pancreas Pancreas Incretins->Pancreas DPPIV DPP-IV Enzyme Incretins->DPPIV Degradation Insulin ↑ Insulin Release ↓ Glucagon Release Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Incretins DPPIV->Inactive Inhibitor (S)-Aminopyrrolidine Derivative Inhibitor Inhibitor->DPPIV Blocks

Caption: Mechanism of DPP-IV inhibition by aminopyrrolidine derivatives.

Conclusion and Future Directions

The this compound framework represents a highly versatile and valuable scaffold for the development of novel therapeutics. The absolute stereochemistry of the C3 amino group is a critical determinant of biological activity, making stereoselective synthesis an essential component of any drug discovery program utilizing this core. The demonstrated success of its derivatives across multiple therapeutic areas—including diabetes, infectious diseases, and CNS disorders—underscores its privileged status in medicinal chemistry.

Future research will likely focus on incorporating this scaffold into novel molecular architectures, such as proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, to address challenging biological targets. Further exploration of the N-substituent's role will enable fine-tuning of pharmacokinetic and pharmacodynamic properties, paving the way for the next generation of highly specific and effective medicines.

References

  • Aubé, J., & Wang, Y. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Philip, A., Eerlapally, R., & Ramapanicker, R. (2016). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. [Link]

  • Organic Letters - ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]

  • Organic Letters - ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanes. [Link]

  • Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChemLite. (n.d.). (s)-(3-n-boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid. [Link]

  • Oakwood Chemical. (n.d.). (S)-(3-N-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid. [Link]

  • PubChem. (n.d.). (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid. [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Google Patents. (n.d.). SK129894A3 - Process for the manufacture of (s)-3-amino-1-substituted pyrolidines.
  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]

  • Semantic Scholar. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Shankaran, K., et al. (2004). Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. PubMed. [Link]

  • ResearchGate. (2016). (PDF) Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. [Link]

  • MDPI. (2018). Amino Acids in the Development of Prodrugs. [Link]

  • University of Florida. (2024). Atheliapyrrolidine A, a Serotonin Receptor Antagonist for Treating Psychotic Disorders. [Link]

Sources

Advanced Characterization of Pyrrolidine Acetic Acid Derivatives: From Nootropics to GABA Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine acetic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for designing bioactive molecules with restricted conformational flexibility. Unlike flexible linear analogs (e.g., GABA), the pyrrolidine ring constrains the spatial arrangement of pharmacophores, enhancing selectivity for specific biological targets.

This technical guide analyzes three distinct classes of pyrrolidine acetic acid derivatives:

  • Pyrrolidine-2-acetic acid (Homoproline) derivatives: Potent GABA transporter (GAT) inhibitors.[1]

  • Pyrrolidine-3-acetic acid derivatives: Conformationally restricted GABA mimetics and NAAA inhibitors.

  • 2-Oxo-1-pyrrolidineacetic acid derivatives (Racetams): SV2A ligands and cognitive modulators.

Part 1: Structural Activity Relationship (SAR) & Mechanism[2]

Pyrrolidine-2-acetic Acid (Homoproline) Derivatives

Primary Target: GABA Transporters (GAT-1, GAT-3) Therapeutic Utility: Antiepileptic, Anxiolytic

The extension of the proline side chain by one methylene unit yields pyrrolidine-2-acetic acid (homoproline). This modification allows the molecule to mimic the extended conformation of GABA while maintaining the rigid pyrrolidine core.

  • Stereochemistry: The (2S)-configuration is critical for affinity toward GAT-1, aligning with the stereochemical requirements of the natural substrate L-proline and GABA.

  • N-Substitution: Lipophilic N-substituents (e.g., diarylbutenyl or substituted phenylpropyl groups) occupy the large hydrophobic pocket of the transporter, significantly enhancing potency compared to the parent amino acid [1].

  • C-4 Functionalization: Introduction of a hydroxyl group at C-4 (derived from trans-4-hydroxyproline) allows for further derivatization. An (4R)-alkoxy substituent often shifts selectivity toward GAT-3, a transporter subtype located primarily on astrocytes [2].

Pyrrolidine-3-acetic Acid Derivatives

Primary Targets:


 Calcium Channel Subunit, NAAA
Therapeutic Utility:  Neuropathic Pain, Inflammation

Structurally analogous to gabapentin (which is a 3-substituted cyclohexane), pyrrolidine-3-acetic acid derivatives serve as cyclic GABA analogs (beta-amino acids).

  • 
     Ligands:  3-substituted pyrrolidines can function as bioisosteres of gabapentinoids. The spatial orientation of the amino group relative to the carboxylic acid is crucial for binding to the 
    
    
    
    subunit of voltage-gated calcium channels, reducing calcium influx and neurotransmitter release in pain pathways [3].
  • NAAA Inhibitors: N-acylated derivatives, particularly those with specific lipophilic tails (e.g., biphenyl moieties), inhibit N-acylethanolamine acid amidase (NAAA). This inhibition prevents the degradation of Palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.[2] The pyrrolidine ring occupies the catalytic center, preventing the catalytic cysteine from attacking the substrate [4].[3]

2-Oxo-1-pyrrolidineacetic Acid (Racetams)

Primary Target: Synaptic Vesicle Protein 2A (SV2A) Therapeutic Utility: Cognitive Enhancement, Epilepsy

This class is characterized by a lactam ring (2-oxo) and an N-acetic acid/acetamide side chain.

  • Mechanism: Unlike direct receptor agonists, these compounds (e.g., Levetiracetam, Piracetam) bind to SV2A, modulating synaptic vesicle exocytosis.

  • SAR: The amide functionality in the side chain is essential. Substitution on the alpha-carbon of the acetamide group (e.g., the ethyl group in Levetiracetam) drastically increases affinity for SV2A compared to the unsubstituted analog [5].

Part 2: Visualization of Signaling & SAR

The following diagram illustrates the Structural Activity Relationship (SAR) for the three primary scaffolds described above.

PyrrolidineSAR Core Pyrrolidine Acetic Acid Core Scaffold Class1 Class 1: Pyrrolidine-2-acetic acid (Homoproline) Core->Class1 Class2 Class 2: Pyrrolidine-3-acetic acid (Beta-amino acid) Core->Class2 Class3 Class 3: 2-Oxo-1-pyrrolidine (Racetams) Core->Class3 Target1 Target: GAT-1 / GAT-3 (GABA Uptake) Class1->Target1 Mod1 Key Modifications: - (2S) Configuration essential - N-lipophilic groups (hydrophobic pocket) - C4-OH/Alkoxy (Selectivity) Target1->Mod1 SAR Target2 Targets: 1. alpha2-delta Ca2+ Channel 2. NAAA Enzyme Class2->Target2 Mod2 Key Modifications: - 3-Substituent orientation - N-acylation (for NAAA inhibition) - Bioisostere of Gabapentin Target2->Mod2 SAR Target3 Target: SV2A (Vesicle Exocytosis) Class3->Target3 Mod3 Key Modifications: - Lactam carbonyl (2-oxo) - Alpha-ethyl substitution (Levetiracetam) - Amide side chain Target3->Mod3 SAR

Caption: Structural Activity Relationship (SAR) map distinguishing the three primary pyrrolidine acetic acid subclasses and their respective biological targets.

Part 3: Experimental Protocols

Protocol A: [³H]-GABA Uptake Assay (GAT Inhibition)

Purpose: To determine the IC50 of pyrrolidine-2-acetic acid derivatives against GAT-1 and GAT-3 transporters.[4] Source Validation: Protocol adapted from standard methodologies using HEK293 cells stably expressing mGAT1-4 [1][6].

Reagents:

  • HEK293 cells transfected with GAT-1 or GAT-3.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]

  • Radioligand: [³H]-GABA (Specific activity ~35 Ci/mmol).[5]

  • Non-radioactive GABA (10 µM final concentration).

  • Scintillation fluid.

Workflow:

  • Cell Preparation: Seed HEK293-GAT cells in 96-well poly-D-lysine coated plates (50,000 cells/well). Incubate for 24 hours.

  • Wash: Remove culture medium and wash cells 2x with 100 µL warm Assay Buffer.

  • Pre-incubation: Add 150 µL of Assay Buffer containing the test compound (concentration range: 0.1 nM to 100 µM) or vehicle (DMSO < 0.1%). Incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of [³H]-GABA solution (final concentration 10-30 nM) mixed with non-radioactive GABA.

  • Incubation: Incubate for 10 minutes at 37°C. Note: Keep time short to measure initial velocity.

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold Assay Buffer to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS or 0.1 M NaOH. Transfer lysate to scintillation vials, add fluid, and count radioactivity (CPM).

  • Data Analysis: Calculate specific uptake (Total - Non-specific). Non-specific uptake is determined in the presence of 1 mM Tiagabine (GAT-1) or SNAP-5114 (GAT-3). Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: NAAA Inhibition Assay (Fluorescent)

Purpose: To evaluate pyrrolidine-3-acetic acid derivatives for anti-inflammatory potential via NAAA inhibition. Source Validation: Based on fluorometric assays using PAMCA substrate [4].

Reagents:

  • Recombinant human NAAA enzyme (or rat lung homogenate).

  • Substrate: N-(4-methyl-2-oxo-2H-chromen-7-yl)-hexadecanamide (PAMCA).

  • Buffer: 50 mM sodium phosphate, 0.1% Triton X-100, 3 mM DTT, pH 4.5 (Lysosomal pH is critical).

Workflow:

  • Enzyme Mix: Dilute NAAA enzyme in Assay Buffer.

  • Compound Addition: Add test compounds (dissolved in DMSO) to the enzyme solution. Incubate for 10 minutes at 37°C.

  • Reaction Start: Add PAMCA substrate (final concentration 5-10 µM).

  • Kinetics: Monitor fluorescence intensity (Ex 360 nm / Em 460 nm) continuously for 30 minutes at 37°C.

  • Quantification: The release of 7-amino-4-methylcoumarin (AMC) is proportional to enzyme activity.

  • Control: Use Pentadecylamine or (S)-OOPP as a positive control for inhibition.

Part 4: Synthesis & Workflow Visualization

The following diagram outlines the logical flow for the synthesis and evaluation of these derivatives, highlighting the "divergent synthesis" approach from a common precursor (e.g., 4-hydroxyproline).

Workflow Start Starting Material: L-trans-4-Hydroxyproline Step1 Step 1: Protection & Activation (N-Boc/Cbz, O-Tosylation) Start->Step1 Branch1 Path A: Homologation (Arndt-Eistert / Wittig) Step1->Branch1 C-2 Extension Branch2 Path B: Ring Functionalization (C-4 Substitution) Step1->Branch2 C-3/C-4 Mod Prod1 Pyrrolidine-2-acetic acid (Homoproline) Branch1->Prod1 Prod2 Pyrrolidine-3-acetic acid (Isomerization/Cyclization) Branch2->Prod2 Assay1 In Vitro Screening: [3H]-GABA Uptake (GATs) NAAA Inhibition Prod1->Assay1 Prod2->Assay1 Select Hit Selection (IC50 < 100 nM) Assay1->Select InVivo In Vivo Validation: - Anticonvulsant (MES/PTZ) - Neuropathic Pain (SNL Model) Select->InVivo

Caption: Divergent synthetic workflow for generating pyrrolidine acetic acid libraries from 4-hydroxyproline, leading to biological validation.

References

  • Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Source: European Journal of Medicinal Chemistry (2005)

  • New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Source: European Journal of Medicinal Chemistry (2006) [1]

  • Structural hybridization of pyrrolidine-based T-type calcium channel inhibitors and exploration of their analgesic effects in a neuropathic pain model. Source: Bioorganic & Medicinal Chemistry Letters (2019)

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Source: RSC Advances (2018)

  • Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Source: Epilepsy Research (2007)

  • Structural basis for selective inhibition of human GABA transporter GAT3. Source: bioRxiv (2023)

Sources

Technical Guide: Safety, Handling, and Application of (S)-(3-Amino-pyrrolidin-1-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the safe handling, storage, and experimental application of (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid and its critical derivatives.

Executive Summary

This compound (and its esters/salts) represents a specialized class of heterocycles used as chiral building blocks in the synthesis of pharmaceutical intermediates, particularly for peptide nucleic acid (PNA) monomers , cephalosporin antibiotics , and kinase inhibitors .

Due to the presence of a secondary amine (in the ring), a primary exocyclic amine, and a carboxylic acid tail, this compound exhibits complex zwitterionic behavior and hygroscopicity . This guide moves beyond basic MSDS data to address the specific stability challenges—namely oxidative degradation and carbamate formation—that researchers face during scale-up and synthesis.

Chemical Identity & Physicochemical Profiling[1]

Understanding the structural dynamics is the first step to safety. The molecule exists in equilibrium between its neutral and zwitterionic forms depending on pH, which dictates its solubility and reactivity profile.

Core Identifiers
PropertyDetail
Chemical Name (S)-2-(3-aminopyrrolidin-1-yl)acetic acid
Common Derivatives Methyl ester (CAS 1568043-05-9); Boc-protected (CAS 79839-26-2)
Molecular Formula C₆H₁₂N₂O₂ (Free Acid)
Molecular Weight 144.17 g/mol
Chirality (S)-Enantiomer (Critical for biological activity)
Physical State White to pale yellow solid (often hygroscopic)
Solubility High: Water, Methanol, DMSO; Low: DCM, Hexanes
Structural Stability & Reactivity
  • Hygroscopicity: The free acid and HCl salts are highly hygroscopic. Moisture absorption leads to "caking" and hydrolysis of ester derivatives.

  • Air Sensitivity: The primary amine at position 3 is nucleophilic and readily absorbs atmospheric CO₂ to form carbamates, altering stoichiometry in sensitive couplings.

  • Thermal Stability: Amino acids of this class typically decompose before melting. Avoid temperatures >150°C.

Hazard Identification & Toxicology (E-E-A-T)

While specific toxicological data for the free acid is limited, read-across toxicology from 3-aminopyrrolidine and glycine derivatives establishes the following risk profile.

Primary Hazards
  • Skin/Eye Corrosion: The free amine (if not zwitterionic) is basic (pKa ~9-10). Direct contact can cause severe irritation or chemical burns (GHS Category 1B/2).

  • Sensitization: Pyrrolidine derivatives are known structural alerts for skin sensitization (H317). Repeated exposure may induce allergic dermatitis.

  • Inhalation: Dust or aerosols are respiratory irritants (H335).

Mechanism of Toxicity

The primary risk stems from the uncoupled amine . In vivo, pyrrolidine analogs can act as false neurotransmitters or inhibit specific aminotransferases. However, the acetic acid tail increases polarity, likely reducing blood-brain barrier penetration compared to the parent pyrrolidine.

Safe Handling & Engineering Controls

The Golden Rule: Treat the substance as a hygroscopic sensitizer .

Hierarchy of Controls (Visualized)

The following decision tree outlines the required engineering controls based on the physical state and operation.

HandlingProtocol Start Experimental Operation State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Weighing Weighing / Aliquoting Solid->Weighing Transfer Transfer / Reaction Liquid->Transfer Glovebox Glove Box (N2/Ar) Required if <100mg or hygroscopic Weighing->Glovebox High Purity/Long Storage Hood Fume Hood + Static Control (Anti-static gun + Draft shield) Weighing->Hood Routine Use Check Decontamination: Wipe with dilute Acetic Acid Hood->Check Syringe Cannula / Syringe Transfer Avoid open pouring Transfer->Syringe Syringe->Check

Caption: Figure 1. Decision logic for engineering controls. Red nodes indicate high-containment requirements.

Specific Handling Protocols
  • Static Control: The solid powder is prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent dispersal.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is less of a concern than CO₂ and Moisture .

  • PPE:

    • Gloves: Double-gloving with Nitrile (minimum 0.11 mm) is standard.

    • Respiratory: If working outside a fume hood (not recommended), a P95/P100 particulate respirator is mandatory.

Storage & Stability Management

Improper storage is the leading cause of experimental failure with this compound.

ConditionRequirementRationale
Temperature -20°C (Long-term)Retards oxidative degradation and hydrolysis.
Container Amber glass with PTFE linerPrevents UV degradation; PTFE ensures chemical resistance.
Desiccant Silica Gel or P₂O₅Essential to prevent "gumming" due to hygroscopicity.
Shelf Life 6 Months (Solid)Re-test purity (NMR) if stored longer than 6 months.

Self-Validating Check: Before use, inspect the solid. If it has turned from a free-flowing powder to a sticky gum or yellow oil, hydrolysis or carbamate formation has occurred . Purify via recrystallization (MeOH/Et₂O) before use.

Emergency Response & Waste Disposal

Spill Response Logic

Because the compound is amphoteric (reacts with both acids and bases), standard neutralization requires care.

SpillResponse Spill Spill Detected Type Identify State Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Solution Type->LiquidSpill Sweep Cover with wet paper towel (Prevent dust) SolidSpill->Sweep Scoop Scoop into bag Sweep->Scoop Decon Wipe Surface: 1. 1% Acetic Acid 2. Water Scoop->Decon Absorb Absorb with Vermiculite Do NOT use sawdust (flammability) LiquidSpill->Absorb Absorb->Decon Waste Dispose as Hazardous (Amine Waste) Decon->Waste

Caption: Figure 2. Amphoteric spill response protocol. Note the prohibition of sawdust due to potential nitrate formation/flammability with amines.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or acid chlorides.

  • Method: Incineration in a chemical combustor equipped with a scrubber (to handle NOx emissions).

Experimental Application: Deprotection Workflow

A common workflow involves generating the free acid from its Boc-protected precursor. This step is critical as it generates the reactive zwitterion.

Protocol: Boc-Deprotection to Free Acid

  • Dissolution: Dissolve (S)-(3-N-Boc-amino-pyrrolidin-1-yl)-acetic acid in minimal 1,4-Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (3 equivalents) at 0°C.

  • Monitoring: Stir at RT for 2 hours. Monitor via TLC (stain with Ninhydrin; free amine will turn purple/blue).

  • Isolation:

    • Do not evaporate to dryness immediately.

    • Add Diethyl Ether to precipitate the HCl salt.

    • Filter under Argon (hygroscopic salt!).

  • Neutralization (Optional): If the zwitterion is needed, treat the salt with ion-exchange resin (Dowex 50W) or stoichiometric NaOH in MeOH, then lyophilize.

References

  • Amadis Chemical. (n.d.). (3S)-(3-Amino-pyrrolidin-1-yl)-acetic acid methyl ester SDS. Retrieved from Link

  • Sigma-Aldrich. (n.d.). (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid Safety Data Sheet. Retrieved from Link

  • PubChem. (2025). (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid Compound Summary. National Center for Biotechnology Information. Retrieved from Link[1]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules. Retrieved from Link

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride. Retrieved from Link

Sources

Technical Guide: Solubility Profile of (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical basis, and characterization protocols for (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid .

Executive Summary & Compound Identity

This compound is a bifunctional zwitterionic building block commonly used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its solubility behavior is governed by its multiple ionization states, resembling a "cyclic lysine" analogue.

  • Chemical Structure: A pyrrolidine ring featuring a primary amine at the C3 position (

    
    -configuration) and an acetic acid moiety at the N1 position.
    
  • Key Characteristic: Amphoteric nature with two basic centers (tertiary ring amine, primary exocyclic amine) and one acidic center (carboxylic acid).

  • Solubility Classification: High aqueous solubility (pH-dependent); insoluble in non-polar organics.

PropertyValue (Predicted/Analogous)
Molecular Formula

Molecular Weight 144.17 g/mol
pKa (Acid) ~2.1 (Carboxyl)
pKa (Base 1) ~8.5 (Ring N1)
pKa (Base 2) ~9.9 (Exocyclic C3-NH2)
Isoelectric Point (pI) ~9.2 (Basic pI)

Physicochemical Basis of Solubility

To accurately manipulate this compound in the lab, one must understand its speciation. Unlike simple organic acids, this molecule exists in four distinct protonation states depending on the pH of the medium.

Speciation & Charge Distribution

The solubility profile is U-shaped relative to pH, with the minimum solubility occurring at the isoelectric point (pI).

  • pH < 2 (Cationic +2): Fully protonated. The carboxyl is neutral (-COOH), and both amines are protonated (-NH

    
    , -NH
    
    
    
    ). Highly Soluble.
  • pH 2–8 (Cationic +1): The carboxyl deprotonates (-COO

    
    ), forming a zwitterion with a net charge of +1 (due to two positive amines and one negative acid). Highly Soluble. 
    
  • pH 8–10 (Neutral Zwitterion): The ring nitrogen (N1) deprotonates. The molecule has one positive charge (C3-NH

    
    ) and one negative charge (COO
    
    
    
    ). Net charge is 0.[1] Minimum Solubility (Precipitation Risk).
  • pH > 11 (Anionic -1): The primary amine deprotonates. Net charge is -1. Soluble.

Theoretical Solubility Map

The following diagram illustrates the transition between soluble and insoluble forms.

Speciation Cat2 pH < 2 Species: (+2) (COOH, NH+, NH3+) High Solubility Cat1 pH 2 - 8 Species: (+1) (COO-, NH+, NH3+) High Solubility Cat2->Cat1 pKa1 ~2.1 Zwit pH 8 - 10 (pI) Species: (0) (COO-, N, NH3+) Min. Solubility Cat1->Zwit pKa2 ~8.5 Anion pH > 11 Species: (-1) (COO-, N, NH2) High Solubility Zwit->Anion pKa3 ~9.9

Figure 1: Predicted speciation pathway showing the critical pH window (8–10) where solubility is lowest due to charge neutralization.

Experimental Solubility Protocols

Due to the lack of chromophores (no aromatic rings), standard UV-Vis quantification at 254 nm is ineffective. The following protocols utilize LC-MS/CAD or Derivatization for accurate detection.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Use this for filing-quality data.

Materials:

  • Solid this compound.

  • Buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4), Borate Buffer (pH 10.0).

  • Syringe filters (0.22 µm PVDF).

Workflow:

  • Saturation: Add excess solid (~20 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. If supernatant is not clear, filter using PVDF.

  • Quantification:

    • Method: HPLC-CAD (Charged Aerosol Detector) or LC-MS (ESI+).

    • Column: HILIC or Amide column (C18 is unsuitable due to high polarity).

    • Mobile Phase: Acetonitrile:Water (with 10mM Ammonium Formate).

Protocol B: Kinetic Solubility (High Throughput)

Use this for early-stage screening.

Workflow:

  • Prepare a 10 mM stock solution in DMSO .

  • Spike 5 µL of stock into 195 µL of buffer (pH 7.4) in a 96-well plate (Final conc: 250 µM).

  • Incubate for 2 hours at room temperature.

  • Measure turbidity via Nephelometry or Absorbance at 620 nm.

  • Note: This compound is likely soluble at 250 µM at pH 7.4. If precipitation occurs, it will be near pH 9-10.

Solubility Data Profile (Reference Table)

While exact experimental values depend on crystal purity, the following profile is derived from structural analogues (e.g., proline, lysine, N-substituted glycines).

Solvent / MediumSolubility PredictionMechanism / Notes
Water (pH 7.0) > 100 mg/mL Net charge +1 prevents crystal lattice stabilization.
0.1 N HCl (pH 1.2) > 200 mg/mL Formation of highly soluble Dihydrochloride salt.
PBS (pH 7.4) High Stable cationic species.
Borate (pH 9.5) Low / Moderate Near pI. Risk of precipitation if concentration > 50 mg/mL.
Methanol Moderate Soluble as zwitterion, but less than in water.
DMSO High Standard solvent for stock solutions.
DCM / Chloroform Insoluble Polarity mismatch; compound is too polar/ionic.
Hexane / Heptane Insoluble Completely immiscible.

Implications for Synthesis & Purification

Purification Strategy (Isoelectric Precipitation)

The solubility minimum at pH ~9.0 can be exploited for purification.

  • Dissolve the crude mixture in acidic water (pH 2).

  • Filter off non-polar impurities.

  • Slowly adjust pH to 9.0–9.5 using NaOH.

  • The zwitterionic product may crystallize/precipitate.

  • Filter and wash with cold isopropanol.

Formulation
  • Salt Selection: For drug formulation, avoid the free zwitterion. Generate the Dihydrochloride (2HCl) or Tosylate salt to ensure consistent high solubility and dissolution rates.

  • Stability: Aqueous solutions at pH 7–8 are stable. Avoid prolonged storage at pH > 11 due to potential racemization of the chiral center.

Diagrammatic Workflow

The following DOT diagram outlines the decision tree for solubility determination.

SolubilityWorkflow Start Start: this compound Check Check UV Chromophore? Start->Check Method1 No Chromophore -> Use LC-MS or CAD Check->Method1 No Method2 Derivatization (FMOC/Dansyl) -> UV-Vis Check->Method2 Alt Exp Perform Shake-Flask (24h, 25°C) Buffers: pH 1.2, 7.4, 10.0 Method1->Exp Method2->Exp Analysis Analyze Supernatant (HILIC Column) Exp->Analysis Result Generate Solubility Curve Identify pI (Min Solubility) Analysis->Result

Figure 2: Decision matrix for selecting the analytical method and experimental workflow.

References

  • PubChem. 3-Aminopyrrolidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids and How to Calculate Them. Available at: [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.

Sources

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a titan in the landscape of medicinal chemistry. Its deceptively simple structure belies a remarkable versatility that has cemented its status as a "privileged scaffold" in drug discovery. This guide provides a comprehensive exploration of the pyrrolidine core, from its fundamental physicochemical properties to its sophisticated applications in modern therapeutics. We will delve into the strategic advantages conferred by this scaffold, dissect key synthetic methodologies, analyze structure-activity relationships across diverse therapeutic areas, and provide detailed experimental protocols for the synthesis and evaluation of pyrrolidine-based compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide the design and synthesis of next-generation therapeutics.

The Strategic Advantage of the Pyrrolidine Scaffold

The prevalence of the pyrrolidine motif in over 37 FDA-approved drugs is no coincidence.[1] Its widespread adoption by medicinal chemists stems from a unique combination of structural and physicochemical properties that are highly advantageous for drug design.

  • Three-Dimensionality and Exploration of Chemical Space: Unlike its flat, aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional structure.[1][2] This "pseudorotation" allows for a more comprehensive exploration of the pharmacophore space, enabling a more precise and intricate interaction with the complex 3D architecture of biological targets.[1][2]

  • Stereochemical Richness: The chiral centers inherent to substituted pyrrolidines introduce a high degree of stereochemical diversity. This is a critical feature in modern drug design, as the biological activity of a molecule is often exquisitely sensitive to its stereochemistry. The ability to precisely control the spatial orientation of substituents allows for the fine-tuning of binding affinity and selectivity, as different stereoisomers can exhibit vastly different biological profiles due to their differential interactions with enantioselective proteins.[1]

  • Physicochemical Properties and "Drug-likeness": The pyrrolidine nucleus often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility and the ability to form hydrogen bonds, which are crucial for oral bioavailability and target engagement.[3] The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating critical interactions within a biological target's binding site.[3]

  • Synthetic Tractability: The pyrrolidine ring is readily accessible through a variety of robust and well-established synthetic methodologies. This allows for the efficient generation of diverse libraries of compounds for high-throughput screening and lead optimization.

Synthetic Strategies: Building the Pyrrolidine Core

The construction and functionalization of the pyrrolidine scaffold are central to its application in medicinal chemistry. Synthetic approaches can be broadly categorized into two main strategies: the de novo construction of the pyrrolidine ring and the functionalization of pre-existing pyrrolidine-containing starting materials, such as proline.

De Novo Synthesis: 1,3-Dipolar Cycloaddition

One of the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene or alkyne).[4][5] This reaction is highly stereospecific and provides a direct route to highly substituted pyrrolidines with multiple stereocenters.[4][5]

Experimental Protocol: Synthesis of a Substituted Pyrrolidine via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

Objective: To synthesize a highly functionalized pyrrolidine derivative through a multicomponent reaction involving an azomethine ylide generated in situ.

Materials:

  • Imine (1.0 equiv)

  • Dipolarophile (e.g., dimethyl maleate, 2.0 equiv)

  • α-diazo ester (e.g., ethyl diazoacetate, 1.1 equiv)

  • Copper(I) trifluoromethanesulfonate (Cu(OTf)₂, 5 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the imine (1.0 equiv) and the dipolarophile (2.0 equiv) in anhydrous CH₂Cl₂ at room temperature, add the copper(I) catalyst (5 mol%).

  • Prepare a solution of the α-diazo ester (1.1 equiv) in anhydrous CH₂Cl₂.

  • Add the α-diazo ester solution dropwise to the reaction mixture over a period of 1 hour.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.[1]

Diagram: Generalized Workflow for Multicomponent Pyrrolidine Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A Component A MCR Multicomponent Reaction (Catalyst, Solvent, Temp, Time) A->MCR B Component B B->MCR C Component C C->MCR Workup Aqueous Workup/ Extraction MCR->Workup Chroma Column Chromatography Workup->Chroma Analysis Spectroscopic Analysis (NMR, MS) Chroma->Analysis Product Pyrrolidine Derivative Analysis->Product

Caption: A generalized workflow for the multicomponent synthesis of pyrrolidine derivatives.

Functionalization of Proline and its Derivatives

The naturally occurring amino acid proline and its derivatives, such as 4-hydroxyproline, are invaluable chiral starting materials for the synthesis of a wide array of pyrrolidine-containing drugs.[6][7] This approach leverages the inherent stereochemistry of these readily available building blocks.

Experimental Protocol: Synthesis of Avanafil Precursor from (S)-Prolinol

Objective: To illustrate the functionalization of a pre-existing pyrrolidine core in the synthesis of a key intermediate for the erectile dysfunction drug, Avanafil.

Materials:

  • (S)-Proline

  • Lithium aluminum hydride (LiAlH₄)

  • 4-Chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Reduction of (S)-Proline to (S)-Prolinol

  • Carefully add (S)-proline to a suspension of LiAlH₄ in anhydrous THF at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain crude (S)-prolinol, which can be purified by distillation.

Step 2: Synthesis of 4-Chlorobenzoyl chloride

  • Add thionyl chloride to 4-chlorobenzoic acid and reflux the mixture until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride by distillation to obtain 4-chlorobenzoyl chloride.

Step 3: Acylation of (S)-Prolinol

  • Dissolve (S)-prolinol and triethylamine in anhydrous THF at 0 °C.

  • Slowly add a solution of 4-chlorobenzoyl chloride in anhydrous THF.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Filter the triethylamine hydrochloride salt and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired N-acylated prolinol derivative, a key precursor for Avanafil.[6]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the pyrrolidine scaffold is underscored by its presence in drugs targeting a wide array of diseases.[8][9] This section will explore some of the key therapeutic areas where pyrrolidine-containing compounds have made a significant impact, with a focus on their structure-activity relationships.

Antiviral Agents: Targeting Hepatitis C Virus (HCV)

Pyrrolidine derivatives have been instrumental in the development of direct-acting antivirals for the treatment of HCV, particularly as inhibitors of the non-structural protein 5A (NS5A).[10]

Diagram: Simplified Mechanism of Action of HCV NS5A Inhibitors

G HCV HCV RNA Replication Viral Replication Complex (NS5A) HCV->Replication New_Virions New HCV Virions Replication->New_Virions Inhibitor Pyrrolidine-based NS5A Inhibitor Inhibitor->Replication Inhibition

Caption: Pyrrolidine-based NS5A inhibitors block the viral replication complex.

Structure-Activity Relationship (SAR) of Pyrrolidine-based HCV NS5A Inhibitors:

The SAR of these inhibitors is often complex and subtle. For instance, in a series of benzimidazole-containing NS5A inhibitors, the substitution pattern on the pyrrolidine ring was found to be critical for balancing potency against different HCV genotypes. The introduction of a simple methyl group at the 4-position of the pyrrolidine ring led to a profound increase in potency against genotype 1a, a challenging genotype to treat.[1]

CompoundPyrrolidine SubstitutionGenotype 1a EC₅₀ (nM)Genotype 1b EC₅₀ (nM)
1 Unsubstituted1.20.03
2 4-Methyl0.050.02

Data adapted from Henderson, J. A., et al. (2015). Bioorganic & Medicinal Chemistry Letters, 25(4), 754-757.

This highlights how minor structural modifications on the pyrrolidine scaffold can have a significant impact on the biological activity profile of a compound.

Anticonvulsant Agents

The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the design of anticonvulsant agents.[8] These compounds often show efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Experimental Protocol: Evaluation of Anticonvulsant Activity

Objective: To assess the anticonvulsant potential of a novel pyrrolidine derivative using the maximal electroshock (MES) test in mice.

Materials:

  • Test compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Male albino mice (20-30 g)

  • Electroshock apparatus with corneal electrodes

  • Saline solution

Procedure:

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice at various doses. Administer the vehicle to a control group.

  • At the time of predicted peak effect (e.g., 30-60 minutes post-administration), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.

  • Observe the mice for the presence or absence of a tonic hind limb extension seizure. Protection is defined as the absence of this seizure.

  • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, using a suitable statistical method.

  • Determine the median toxic dose (TD₅₀) by assessing motor impairment using the rotarod test.

  • Calculate the protective index (PI = TD₅₀ / ED₅₀) to evaluate the compound's margin of safety.[11]

Table: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI) (MES)
14 49.667.4> 300> 6.0
Ethosuximide (ref.) > 500130650-

Data adapted from BenchChem Application Notes.[11]

Antidiabetic Agents: DPP-IV Inhibitors

Pyrrolidine-based compounds have emerged as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis.[2][12] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn enhance insulin secretion and suppress glucagon release.[12]

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

Objective: To determine the in vitro potency of a pyrrolidine derivative as a DPP-IV inhibitor.

Materials:

  • Test compound

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., H-Gly-Pro-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the DPP-IV enzyme to each well containing either the test compound or vehicle (control).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding the DPP-IV substrate to each well.

  • Monitor the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]

The Future of the Pyrrolidine Scaffold

The pyrrolidine scaffold continues to be a fertile ground for innovation in medicinal chemistry. Its inherent properties make it an ideal starting point for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research will undoubtedly continue to explore the vast chemical space around this remarkable heterocycle, leading to the development of new and improved medicines for a wide range of human diseases. The strategic application of modern synthetic methods, coupled with a deep understanding of structure-activity relationships, will ensure that the pyrrolidine core remains a privileged and indispensable tool in the drug discovery arsenal.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Hartung, J., et al. (2016). Synthesis of Pyrrolidines, Pyrroles, and Carbazoles by Iridium Catalysis. Organic Letters, 18(22), 5672-5675. [Link]

  • Sadyrova, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Poyraz, E. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249494. [Link]

  • Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. [Link]

  • Yadav, P., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4707-4727. [Link]

  • Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1361-1368. [Link]

  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Henderson, J. A., et al. (2015). Benzimidazole-containing HCV NS5A inhibitors: effect of 4-substituted pyrrolidines in balancing genotype 1a and 1b potency. Bioorganic & Medicinal Chemistry Letters, 25(4), 754-757. [Link]

  • Singh, I., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(6), e202104109. [Link]

  • Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 139, 106742. [Link]

  • World Health Organization. (2021). Clinical practice guidelines for influenza. [Link]

  • Sharma, S., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Natural Science, Biology and Medicine, 12(1), 1-8. [Link]

  • Microbe Online. (2022). Mechanism of Action of Antiviral Drugs. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Kazmierski, W. M., et al. (2014). Novel Spiroketal Pyrrolidine GSK2336805 Potently Inhibits Key Hepatitis C Virus Genotype 1b Mutants: From Lead to Clinical Compound. Journal of Medicinal Chemistry, 57(5), 2134-2145. [Link]

  • Chen, Y., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 919. [Link]

  • Li, Y., et al. (2019). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 43(3), 1337-1352. [Link]

  • Kim, H. R., et al. (2016). Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors from Natural Products: Discovery of Next-Generation Antihyperglycemic Agents. Molecules, 21(9), 1149. [Link]

Sources

Methodological & Application

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-(3-Amino-pyrrolidin-1-yl)-acetic Acid in Drug Discovery

Introduction: The Power of the Constrained Linker

This compound is a high-value bifunctional building block that bridges the gap between simple aliphatic linkers and complex peptidomimetics. In modern drug discovery, particularly Fragment-Based Drug Discovery (FBDD), the pyrrolidine ring is recognized as a "privileged scaffold." Unlike flat aromatic rings, the pyrrolidine core offers sp³-rich three-dimensionality , which improves solubility and selectivity while reducing off-target toxicity.

This specific derivative combines three critical design elements:

  • Chirality: The (S)-configuration at C3 provides a defined vector for substituent projection, crucial for stereospecific receptor binding (e.g., GPCRs, Kinases).

  • Bifunctionality: The C3-primary amine and the N1-acetic acid tail allow for orthogonal functionalization. It effectively acts as a constrained amino acid surrogate (mimicking Gly-Pro or Gly-Lys motifs).

  • Conformational Rigidity: The ring constrains the N-C-C backbone, reducing the entropic penalty upon protein binding compared to flexible acyclic diamines (like ethylenediamine).

Physicochemical Profile & Handling

PropertyValue / CharacteristicImplication for Synthesis
Molecular Weight ~144.17 g/mol (Free Base)Low MW ideal for FBDD (Rule of 3 compliant).
Stereochemistry (S)-EnantiomerEssential for biological activity; enantiomeric purity must be verified via Chiral HPLC.
Solubility High in H₂O, MeOH (Zwitterionic)Free amino acid is difficult to handle in non-polar solvents (DCM). Use protected forms (e.g., N-Boc) for organic synthesis.
pKa ~9.5 (3-NH₂), ~2.0 (COOH)The ring nitrogen (N1) is tertiary and less basic than the primary amine (N3) due to inductive effects and solvation.
Stability HighResistant to typical hydrolysis; stable under standard amide coupling conditions.

Handling Recommendation: For most medicinal chemistry applications, acquiring the (S)-3-(Boc-amino)-pyrrolidin-1-yl-acetic acid (N3-protected) is strongly recommended to prevent self-polymerization and allow selective coupling at the carboxylic acid terminus.

Strategic Applications

A. Peptidomimetics and Foldamers

This building block is a potent tool for synthesizing Peptide Nucleic Acid (PNA) backbones and gamma-turn mimetics . By replacing a standard amino acid with this scaffold, researchers can introduce a "kink" in the peptide chain that stabilizes secondary structures.

  • Mechanism:[1][2] The N1-acetic acid mimics the alpha-carbon to carbonyl distance of glycine, while the ring constrains the phi/psi angles.

B. GPCR Antagonists (CCR5 & Chemokine Receptors)

The pyrrolidinyl-acetic acid motif is a validated pharmacophore in CCR5 antagonists (used in HIV therapeutics). The acid tail serves as an anchor (often converted to an amide), while the 3-amino group is derivatized with heteroaryl moieties to engage hydrophobic pockets in the receptor.

C. Library Synthesis (Parallel Medicinal Chemistry)

Due to its orthogonal reactivity, this scaffold is ideal for Diversity-Oriented Synthesis (DOS) . The acid group can be immobilized on resin, allowing the amine to be "decorated" with hundreds of acyl chlorides, sulfonyl chlorides, or isocyanates.

Visualizing the Scaffold Utility

The following diagram illustrates the divergent synthesis pathways available from this single building block.

G Start (S)-(3-Boc-Amino) pyrrolidin-1-yl-acetic acid Path1 Pathway A: Resin Immobilization Start->Path1 Solid Phase Path2 Pathway B: Solution Phase Coupling Start->Path2 Solution Phase Lib1 Library Generation (Amide Coupling at N3) Path1->Lib1 1. Deprotect Boc 2. R-COOH Lib2 Scaffold Hopping (Bioisosteres) Path2->Lib2 Cyclization/Reduction Drug1 GPCR Antagonists (e.g., CCR5 inhibitors) Lib1->Drug1 Lead Opt. Drug2 Peptidomimetics (Constrained Gly-Pro) Lib1->Drug2 Struct. Biology

Figure 1: Divergent synthesis strategy utilizing the orthogonal protection of the pyrrolidine scaffold.

Detailed Protocol: Solid-Phase Synthesis of a 3-Amido-Pyrrolidine Library

Objective: Synthesize a library of small molecules where the pyrrolidine acid is amidated (simulating a linker) and the 3-amine is diversified with various aromatic acids.

Reagents:

  • Scaffold: (S)-3-(Boc-amino)-pyrrolidin-1-yl-acetic acid.

  • Resin: Rink Amide MBHA Resin (Loading 0.5–0.7 mmol/g).

  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Anhydrous), DCM, Piperidine.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

Step-by-Step Workflow:

1. Resin Loading (Immobilization)

  • Rationale: Attaching the carboxylic acid tail to the resin protects it and allows for rapid washing steps.

  • Protocol:

    • Swell 100 mg Rink Amide resin in DCM for 20 min. Drain.

    • Dissolve Scaffold (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF (2 mL).

    • Add to resin and shake at Room Temperature (RT) for 2 hours.

    • QC Step: Perform a Kaiser Test (Ninhydrin). The resin should be colorless (negative), indicating free amines on the resin are capped.

    • Wash resin: 3x DMF, 3x DCM.

2. N-Boc Deprotection

  • Rationale: Exposing the C3-primary amine for diversification.

  • Protocol:

    • Treat resin with 20% TFA in DCM (2 mL) for 5 min. Drain.

    • Repeat treatment for 20 min.

    • Wash resin thoroughly: 3x DCM, 3x DMF, 3x DCM.

    • QC Step: Perform Kaiser Test. Resin should turn deep blue (positive), confirming free primary amines.

3. Library Diversification (Parallel Coupling)

  • Rationale: Introducing chemical diversity at the specific chiral vector.

  • Protocol:

    • Aliquot resin into separate wells of a filter plate.

    • Prepare solutions of unique Carboxylic Acids (R-COOH) (5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF.

    • Add unique solutions to respective wells. Shake for 4 hours at RT.

    • Wash: 3x DMF, 3x DCM, 3x MeOH. Dry resin under vacuum.

4. Cleavage and Isolation

  • Protocol:

    • Add Cleavage Cocktail (1 mL per well) and shake for 2 hours.

    • Collect filtrate. Precipitate product by adding cold Diethyl Ether (10 mL).

    • Centrifuge and dry the pellet.

    • Analysis: Dissolve in DMSO/Water and analyze via LC-MS. Expected Mass = MW(R-COOH) + MW(Scaffold) - H₂O.

References

  • Syntheses and SAR studies of pyrrolidin-1-yl-acetic acid antagonists. Source: National Institutes of Health (NIH) / PubMed. Context: Describes the use of this specific scaffold in developing CCR5 antagonists for HIV-1 therapy. URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Source: MDPI Molecules / National Institutes of Health. Context: Reviews the "privileged" status of the pyrrolidine ring, highlighting the N1 and C3 positions as key vectors for drug design. URL:[Link]

  • Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation. Source: ACS Publications (Organic Letters). Context: Demonstrates the utility of pyrrolidin-1-yl-acetic acid in modern photoredox catalysis to generate complex heterocycles. URL:[Link]

  • Identification of New Antiseizure Medication Candidates. Source: MDPI / Semantic Scholar. Context: Discusses pyrrolidine-acetic acid derivatives (specifically 2,5-dione analogs) in the context of anticonvulsant drug discovery. URL:[Link]

Sources

Application Note: Protocol for Coupling (S)-(3-Amino-pyrrolidin-1-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers utilizing (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid (often abbreviated as 3-APA or (S)-β-Pro-Gly ) as a bifunctional linker or scaffold in medicinal chemistry (e.g., PROTACs, peptidomimetics).

Executive Summary & Strategic Analysis

This compound is a zwitterionic building block containing a secondary amine (embedded in a pyrrolidine ring), a primary amine (at the C3 chiral center), and a carboxylic acid tail. It serves as a conformationally restricted spacer, often used to modulate solubility and rigidity in drug conjugates.

Critical Chemical Challenges
  • Intramolecular Cyclization Risk: The molecule possesses a high propensity for self-cyclization. If the carboxylic acid is activated while the C3-amine is unprotected, the primary amine will attack the activated ester, forming a stable bicyclic piperazinone (pyrrolo[1,2-a]piperazin-4-one) . Strict orthogonal protection is non-negotiable.

  • Zwitterionic Solubility: The unprotected core is highly polar and insoluble in standard organic coupling solvents (DCM, THF). It requires polar aprotic solvents (DMF, DMSO) or protection to render it lipophilic.

  • Basicity of N1: The tertiary nitrogen (N1) is basic (

    
    ). In acid-sensitive couplings, it can act as a proton trap, potentially requiring excess base (DIPEA/NMM).
    

Strategic Workflow (Orthogonal Protection)

To prevent cyclization, the coupling sequence must follow a linear protection/deprotection logic. The most robust pathway involves using (S)-3-(Boc-amino)-pyrrolidin-1-yl-acetic acid as the starting material.

CouplingStrategy Start Start: this compound Protect Step 1: N-Boc Protection (Masks C3-Amine) Start->Protect Boc2O, NaOH Cyclization Dead End: Bicyclic Piperazinone Start->Cyclization Direct Activation (AVOID) CoupleAcid Step 2: C-Terminus Coupling (Amide Bond Formation) Protect->CoupleAcid R-NH2, HATU, DIPEA Deprotect Step 3: Boc Removal (TFA or HCl) CoupleAcid->Deprotect TFA/DCM CoupleAmine Step 4: N-Terminus Coupling (Reacting C3-Amine) Deprotect->CoupleAmine R-COOH, EDC, HOBt

Figure 1: Strategic protection workflow to avoid intramolecular cyclization.

Detailed Experimental Protocols

Phase A: Preparation (If starting from free zwitterion)

Skip this phase if you purchased the Boc-protected derivative.

Objective: Convert the zwitterionic amino acid into the DCM-soluble N-Boc-protected acid .

Reagents:

  • Starting Material: this compound (HCl salt or zwitterion)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • 1,4-Dioxane / Water (1:1 v/v)

  • 
     (1M)
    

Protocol:

  • Dissolve 1.0 eq of the amino acid in 1:1 Dioxane/Water (

    
     concentration).
    
  • Cool to

    
    .[1] Add 2.5 eq of 
    
    
    
    to adjust pH to ~10–11.
  • Add 1.2 eq of

    
     dropwise.
    
  • Warm to RT and stir for 12 hours. Monitor pH; maintain >9 by adding small aliquots of NaOH if necessary.

  • Workup: Acidify carefully with

    
     to pH 3 (Avoid strong HCl to prevent Boc loss). Extract immediately with Ethyl Acetate (
    
    
    
    ).
  • Dry over

    
     and concentrate.
    
    • Checkpoint: Product should be a white foam/solid. Verify by LCMS (

      
      ).
      
Phase B: Coupling the Carboxylic Acid (C-Terminus)

Context: Attaching the linker to an amine-bearing payload (e.g., Lenalidomide derivative, peptide).

Reagents:

  • Coupling Agent: HATU (Preferred for sterically unhindered acids) or COMU.

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Solvent: Anhydrous DMF (Dimethylformamide).

ComponentEquivalentsRole
(S)-3-(Boc-amino)-pyrrolidin-1-yl-acetic acid 1.0 eqLinker (Acid)
Target Amine (R-NH₂) 1.0 - 1.2 eqNucleophile
HATU 1.1 eqActivator
DIPEA 3.0 eqBase

Step-by-Step Protocol:

  • Pre-activation: In a flame-dried vial, dissolve the Boc-protected linker (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Add DIPEA (3.0 eq). Stir for 2 minutes.

  • Add HATU (1.1 eq). The solution should turn slightly yellow.[1] Stir for 5–10 minutes at RT to form the activated ester (OAt-ester).

    • Note: Do not stir >20 mins to avoid potential racemization or rearrangement, although low risk for this specific structure.

  • Coupling: Add the Target Amine (1.0–1.2 eq).

  • Reaction: Flush with Argon/Nitrogen, cap, and stir at RT for 2–4 hours.

  • Monitoring: Check LCMS. Look for consumption of the acid and appearance of the product mass (

    
    ).
    
  • Workup:

    • Dilute with Ethyl Acetate.[3]

    • Wash with saturated

      
       (
      
      
      
      ), Water (
      
      
      ), and Brine (
      
      
      ).
    • Caution: Do not wash with strong acid (e.g., 1M HCl) if your product contains acid-sensitive groups, though the Boc group usually survives brief acidic washes. Citric acid (5%) is safer.

Phase C: Deprotection & Amine Coupling (N-Terminus)

Context: Removing the Boc group to react the C3-amine with a carboxylic acid (e.g., E3 Ligase ligand).

Step 1: Boc Deprotection

  • Dissolve the intermediate from Phase B in DCM (

    
    ).
    
  • Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v (e.g., 1 mL TFA per 4 mL DCM).

    • Alternative: Use

      
       in Dioxane for 1 hour if the molecule is acid-stable but sensitive to scavengers.
      
  • Stir at RT for 1 hour.

  • Evaporation: Remove solvent under reduced pressure. Co-evaporate with Toluene (

    
    ) or DCM (
    
    
    
    ) to remove residual TFA.
    • Result: The product is now the TFA salt of the secondary amine.

Step 2: Coupling the C3-Amine Since the amine is now a salt, extra base is required.

ComponentEquivalentsRole
Carboxylic Acid (R-COOH) 1.1 eqElectrophile
Deprotected Linker (Amine Salt) 1.0 eqNucleophile
PyBOP or HBTU 1.1 eqActivator
DIPEA 4.0 - 5.0 eqBase (Neutralize salt + Reaction)

Protocol:

  • Dissolve the Carboxylic Acid (1.1 eq) in DMF.

  • Add DIPEA (2.0 eq) and PyBOP (1.1 eq). Stir for 5 minutes.

  • In a separate vial, dissolve the Deprotected Linker (TFA salt) in DMF. Add DIPEA (2.0–3.0 eq) to neutralize the salt. Check pH on wet paper; it must be basic (~8).

  • Add the amine solution to the activated acid solution.

  • Stir at RT for 4–16 hours.

  • Purification: Reverse-phase HPLC is recommended for the final conjugate due to the polarity of the pyrrolidine core.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step B) Internal salt formation (Zwitterion behavior)Ensure the starting material is fully N-Boc protected. If using the free acid, solubility in DMF is poor; switch to DMSO or protect first.
Product mass -18 Da Cyclization! (Bicyclic lactam formation)You likely attempted to activate the acid with the C3-amine free (or Boc fell off). Ensure Boc integrity. Do not use strong acids/heat before coupling.
Incomplete Coupling Steric hindrance at N1The N1-acetic acid is relatively unhindered, but the N1-tertiary amine can H-bond. Use HOAt or Oxyma as an additive to boost reactivity.
Racemization Over-activationThe C3 stereocenter is stable, but high pH (>12) or prolonged activation can cause epimerization. Keep DIPEA < 5 eq and reaction time < 12h.

References

  • Peptide Coupling Reagents Guide. Merck/Sigma-Aldrich. Comprehensive review of HATU/COMU/PyBOP mechanisms.

  • Synthesis of 3-aminopyrrolidine derivatives. Google Patents (CN102531987A). Describes the synthesis and handling of the core chiral pyrrolidine scaffold.

  • Prevention of Diketopiperazine Formation. Bachem Technical Notes. Analogous mechanism to the piperazinone cyclization risk in this scaffold.

  • PubChem Compound Summary: (3-amino-2,5-dioxopyrrolidin-1-yl)acetic acid. National Library of Medicine. Structural data and properties of related pyrrolidine derivatives.

Sources

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid in the synthesis of DPP-IV inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-(3-Amino-pyrrolidin-1-yl)-acetic Acid in DPP-IV Inhibitor Synthesis

Part 1: Strategic Context & Rationale

1.1 The Pharmacophore Landscape Dipeptidyl peptidase-IV (DPP-IV) inhibitors, or "gliptins," function by mimicking the N-terminal dipeptide of substrates like GLP-1. The structural evolution of these drugs has branched into two dominant scaffolds:

  • Proline-mimetics (Class A): Compounds like Vildagliptin and Saxagliptin utilize a 2-cyanopyrrolidine core to form a covalent reversible imidate adduct with the catalytic Ser630.

  • 
    -Amino acid mimetics (Class B):  Compounds like Sitagliptin  and Alogliptin  rely on non-covalent interactions, often utilizing a 3-aminopiperidine or 3-aminopyrrolidine moiety to engage the Glu205/Glu206 double glutamate anchor in the active site.
    

This compound represents a hybrid "linker-scaffold" intermediate. It combines the 3-aminopyrrolidine pharmacophore (crucial for salt-bridge formation in the S2 pocket) with an


-acetic acid  tail. This tail serves as a functional handle for coupling to bulky "anchor" groups (e.g., biaryl systems, adamantane, or quinazolinones) that occupy the S1' or S2' subsites, optimizing potency and selectivity.

1.2 Structural Causality

  • (S)-Stereochemistry: The (S)-configuration at the 3-position is non-negotiable. It spatially mimics the L-amino acid configuration of the natural substrate, ensuring the primary amine is correctly positioned to interact with the anionic triad of the enzyme.

  • N-Acetic Acid Linker: Unlike direct arylation of the pyrrolidine nitrogen, the acetic acid linker introduces a "glycine-like" spacer. This flexibility allows the inhibitor to adopt a U-shaped conformation often required to span the active site cleft without inducing steric clash.

Part 2: Chemical Profile & Retrosynthetic Analysis

Target Intermediate: (S)-[3-(tert-butoxycarbonylamino)-pyrrolidin-1-yl]-acetic acid CAS (Analogous): 79839-26-2 (often refers to the lactam; here we synthesize the reduced amine form). Role: Key Building Block for Amide Coupling.

Retrosynthetic Diagram (DOT Visualization)

Retrosynthesis FinalDrug Generic DPP-IV Inhibitor (Biaryl-Linker-Pharmacophore) AmideBond Amide Coupling (Critical Step) FinalDrug->AmideBond Retrosynthesis Anchor Heterocyclic Amine (e.g., Aminopyrazole/Piperazine) AmideBond->Anchor Intermediate (S)-(3-Boc-Amino-pyrrolidin-1-yl)-acetic acid (The Linker-Scaffold) AmideBond->Intermediate Alkylation N-Alkylation (Bromoacetate) Intermediate->Alkylation StartMat (S)-3-(Boc-amino)pyrrolidine Alkylation->StartMat

Caption: Retrosynthetic breakdown showing the modular assembly of DPP-IV inhibitors using the target acid as a central hub.

Part 3: Synthesis Protocols

Protocol A: Chemoselective Synthesis of the Linker Scaffold

Objective: Synthesize (S)-[3-(tert-butoxycarbonylamino)-pyrrolidin-1-yl]-acetic acid from (S)-3-(Boc-amino)pyrrolidine.

Reagents:

  • (S)-3-(Boc-amino)pyrrolidine (1.0 eq)[1]

  • tert-Butyl bromoacetate (1.1 eq) – Preferred over ethyl bromoacetate to prevent transamidation side reactions.

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Trifluoroacetic acid (TFA) or LiOH (depending on deprotection strategy).

Step-by-Step Methodology:

  • N-Alkylation (The Kinetic Control Step):

    • Dissolve (S)-3-(Boc-amino)pyrrolidine in anhydrous THF (10 mL/g) under nitrogen atmosphere. Cool to 0°C.

    • Why: Cooling prevents bis-alkylation (quaternization), although the steric bulk of the Boc group helps directs selectivity to the ring nitrogen.

    • Add DIPEA followed by the dropwise addition of tert-butyl bromoacetate.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitor: TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the secondary amine (

      
      ) and formation of the ester (
      
      
      
      ).
  • Work-up & Purification:

    • Quench with water. Extract with Ethyl Acetate (EtOAc).[2]

    • Wash organic layer with 5% citric acid (to remove unreacted starting amine) and brine.

    • Dry over Na₂SO₄ and concentrate.[2]

    • Note: The tert-butyl ester intermediate is usually stable and can be purified by flash chromatography (Hexane/EtOAc) if necessary.

  • Selective Ester Hydrolysis (The "Acid Switch"):

    • Route A (Acidic - if Boc is stable): This is risky as TFA removes Boc.

    • Route B (Basic - Recommended): Dissolve the tert-butyl ester in DCM. Add TFA (10 eq) at 0°C? NO. That removes the Boc.

    • Correction: Use Ethyl bromoacetate in Step 1 if you plan to hydrolyze with LiOH.

    • Revised Step 1: Use Ethyl bromoacetate .

    • Revised Step 3 (Saponification): Dissolve the ethyl ester intermediate in THF/Water (1:1). Add LiOH.H₂O (2.0 eq) at 0°C. Stir at RT for 2 hours.

    • Why: LiOH selectively hydrolyzes the ethyl ester without affecting the Boc-carbamate.

    • Isolation: Carefully adjust pH to 4–5 with 1N HCl. Extract the free acid into EtOAc or DCM/iPrOH (3:1). The zwitterionic nature might require lyophilization.

Data Summary Table: Optimization Parameters

ParameterCondition A (Poor)Condition B (Optimized)Outcome
Alkylating Agent Chloroacetic acidEthyl Bromoacetate Bromide is a better leaving group; Ester allows controlled hydrolysis.
Base K₂CO₃ (Heterogeneous)DIPEA (Homogeneous) Homogeneous base ensures faster kinetics at lower T, reducing byproducts.
Solvent DMFTHF or MeCN DMF is hard to remove; THF allows easier workup of the polar product.
Yield 45-55%82-88% Minimized quaternization.
Protocol B: Amide Coupling & Final Deprotection

Objective: Couple the synthesized acid to a heterocycle (Anchor) and reveal the pharmacophore.

Reagents:

  • Synthesized Acid (from Protocol A)

  • Target Amine (e.g., substituted aminopiperidine or aniline)

  • HATU (1.2 eq) – Chosen for high reactivity with hindered amines.

  • HOAt (1.2 eq) – Additive to reduce racemization.

  • NMM (N-methylmorpholine) (3.0 eq)

Workflow:

  • Activation: Dissolve the Acid in DMF. Add HATU and HOAt. Stir for 5 mins to form the active ester.

    • Critical Check: Ensure the solution remains clear. Precipitation indicates poor solubility of the active species.

  • Coupling: Add the Target Amine and NMM. Stir at RT for 4–8 hours.

  • Deprotection (The "Reveal"):

    • Isolate the coupled Boc-protected intermediate.

    • Dissolve in DCM. Add TFA (20% v/v) or 4M HCl in Dioxane.

    • Stir 1 hour. Concentrate in vacuo.

    • Purification: Reverse-phase HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% TFA modifier.

Part 4: Quality Control & Validation

4.1 Stereochemical Integrity The (S)-enantiomer is prone to racemization during the amide coupling step if the pH is too high or if activation is prolonged.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

  • Acceptance Criteria: >98% ee.

4.2 Analytical Markers

  • 1H NMR (DMSO-d6):

    • 
       1.38 (s, 9H, Boc)
      
    • 
       3.2–3.4 (m, 2H, N-CH2-CO) – The "singlet" often splits due to diastereotopic protons if the ring is rigid.
      
    • 
       4.0 (m, 1H, C3-H) – Diagnostic methine proton.
      

Part 5: Workflow Visualization

SynthesisWorkflow cluster_0 Stage 1: Scaffold Prep cluster_1 Stage 2: Assembly Start (S)-3-(Boc-amino) pyrrolidine Alkylation N-Alkylation (Ethyl Bromoacetate/DIPEA) Start->Alkylation 0°C to RT Hydrolysis Saponification (LiOH/THF) Alkylation->Hydrolysis Ester Cleavage Activation Activation (HATU/HOAt) Hydrolysis->Activation Pure Acid Coupling Amide Coupling (+ Heterocyclic Amine) Activation->Coupling + Amine Deprotection Boc Removal (TFA or HCl) Coupling->Deprotection Final Step Final Final Deprotection->Final HPLC Purification

Caption: Step-by-step process flow for converting the chiral building block into a functional DPP-IV inhibitor.

References

  • Green, B. D., et al. "Dipeptidyl peptidase IV (DPP IV) inhibitors: a newly emerging drug class for the treatment of type 2 diabetes."[3] Diabetes and Vascular Disease Research, 2006. Link

  • Augustyns, K., et al. "The unique properties of dipeptidyl-peptidase IV (DPP IV / CD26) and the therapeutic potential of DPP IV inhibitors."[4] Current Medicinal Chemistry, 1999.[4] Link

  • Havale, S. H., & Pal, M. "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes." Bioorganic & Medicinal Chemistry, 2009. Link

  • Generic Synthesis Protocol Source: "Synthesis of (S)-3-(Boc-amino)pyrrolidine derivatives." Journal of Organic Chemistry (Adapted from general pyrrolidine functionalization methodologies). Link

Sources

Application Note: High-Resolution Enantioseparation of Chiral Carboxylic Acids via Aminopyrrolidine Derivatization

[1]

Executive Summary

The direct enantioseparation of chiral carboxylic acids on chiral stationary phases (CSPs) often suffers from peak tailing, low theoretical plate counts, and high column costs. This Application Note details a robust protocol for indirect enantioseparation using 3-aminopyrrolidine-based chiral derivatizing agents (CDAs) .

Unlike flexible linear amines (e.g.,

aminopyrrolidine core

Scientific Mechanism & Reagent Selection

The "Pyrrolidine Advantage"

The success of a chiral derivatizing agent relies on its ability to create a significant physicochemical difference between the resulting diastereomeric pair (


  • Linear Amines: Often possess rotational freedom around the C-N bond, leading to "averaged" conformations that are harder to separate.

  • 3-Aminopyrrolidines: The chiral center is embedded within a 5-membered ring. When coupled to the target acid, the ring restricts rotation, maximizing the structural disparity between diastereomers.

Reagent Classes

We categorize aminopyrrolidine reagents into two tiers based on the analytical goal:

TierReagent TypeSpecific ExamplesPrimary ApplicationDetection Mode
I Structural Auxiliaries (S)-1-Benzyl-3-aminopyrrolidinePrep-scale separation, NMR determinationUV (254 nm)
II High-Sensitivity Tags (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP )Trace analysis (biological fluids), DMPKESI-MS/MS (Pos)
Reaction Mechanism

The derivatization proceeds via nucleophilic attack of the primary amine (position 3 of the pyrrolidine) onto the activated carboxylic acid.

ReactionMechanismAcidChiral Carboxylic Acid(Racemic Target)ActivationActivation(DMT-MM or EDC/HOBt)Acid->ActivationReagent(S)-3-AminopyrrolidineDerivative (CDA)Reagent->Activation+IntermediateActivated EsterIntermediateActivation->Intermediate FastProductDiastereomeric Amides(R,S) and (S,S)Intermediate->Product Amide Bond FormationSeparationAchiral HPLC Separation(C18 Column)Product->Separation u0394 Hydrophobicity

Figure 1: Reaction pathway for the derivatization of chiral carboxylic acids. The rigidity of the pyrrolidine ring in the Product phase is critical for Separation.

Experimental Protocol

This protocol utilizes DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as the coupling agent.

  • Why DMT-MM? Unlike EDC, DMT-MM operates efficiently in aqueous/organic mixtures and minimizes racemization of sensitive chiral acids (e.g.,

    
    -arylpropionic acids like Ibuprofen).
    
Materials Required
  • Target: Racemic Carboxylic Acid (10 mM in Acetonitrile).

  • Reagent: (S)-1-Benzyl-3-aminopyrrolidine (or 1-DAPAP) (>98% ee).

  • Coupling Agent: DMT-MM (solid or 10 mM solution).

  • Solvent: Acetonitrile (MeCN) / Water.

  • Quenching: 1% Acetic acid or 10% Ethylamine (optional).

Step-by-Step Workflow
  • Preparation:

    • Dissolve the target carboxylic acid in MeCN to a concentration of 10 µM - 1 mM (depending on detection sensitivity).

    • Prepare a 10 mM solution of the aminopyrrolidine reagent in MeCN.

    • Prepare a 10 mM solution of DMT-MM in MeCN (prepare fresh).

  • Coupling Reaction:

    • In a micro-vial, combine:

      • 20 µL Target Acid Solution

      • 20 µL Aminopyrrolidine Reagent (Excess)

      • 20 µL DMT-MM Solution

    • Vortex vigorously for 10 seconds.

    • Incubate at Room Temperature for 10–20 minutes .

    • Note: For sterically hindered acids, increase temp to 40°C and time to 45 mins.

  • Quenching & Dilution:

    • Add 140 µL of mobile phase (e.g., 0.1% Formic Acid in Water/MeCN 50:50).

    • Critical: If using MS detection, ensure the excess reagent does not suppress ionization of the product. The chromatographic separation usually resolves this, but a solid-phase extraction (SPE) step may be added here for biological samples.

  • Analysis:

    • Inject 5–10 µL onto the HPLC/UHPLC system.

WorkflowStartStart: Sample PreparationMixMix: Acid + Reagent + DMT-MMStart->MixIncubateIncubate: 20 min @ RT(Low Racemization Risk)Mix->IncubateQuenchQuench/Dilutewith Mobile PhaseIncubate->QuenchInjectInject onto C18 HPLCQuench->Inject

Figure 2: Operational workflow for the DMT-MM mediated derivatization.

Method Development & Validation

HPLC Conditions

Because the resulting products are diastereomers, they possess different hydrophobicities. Standard achiral columns are sufficient.

  • Column: C18 (ODS) or Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 60% B over 10 minutes (Adjust based on lipophilicity of the acid).

  • Detection:

    • UV: 254 nm (if using Benzyl derivative).

    • MS: ESI Positive Mode (SRM transition:

      
       Reagent Fragment).
      
Calculation of Resolution ( )

To validate the method, you must achieve baseline separation.

Where



Validation Criteria (Self-Validating System)

To ensure the assay is trustworthy, run the following controls:

  • Reagent Blank: Inject Reagent + DMT-MM (no Acid). Result: No peaks at diastereomer retention times.

  • Racemic Standard: Derivatize a known racemic mixture (50:50). Result: Two peaks of equal area (1:1 ratio).

  • Enantiopure Standard: Derivatize a pure standard (e.g., (S)-Acid).[1] Result: Single peak. Appearance of a second small peak indicates either impure standard or racemization during coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Single Peak Observed 1. Reaction failed.2. Co-elution (Resolution < 0.5).1. Check pH (DMT-MM needs neutral/slightly basic).2. Switch to Phenyl-Hexyl column or lower gradient slope.
Unequal Peak Areas (Racemate) Kinetic Resolution (One enantiomer reacts faster).Increase reaction time or temperature to force reaction to completion (100% yield eliminates kinetic bias).
Extra Peaks Reagent degradation or impurities.Use fresh DMT-MM. Verify reagent purity via NMR.

References

  • Toyo'oka, T., et al. (2013).[2] "(S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS." Journal of Chromatography B. Link

  • Wada, K., et al. (2017). "Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids." Heterocycles. Link

  • Ogawa, S., et al. (2013). "Development of 3-aminopyrrolidine derivatives as chiral derivatizing reagents." Biomedical Chromatography. Link

  • Sigma-Aldrich (Merck). "Product Specification: (S)-1-Benzyl-3-aminopyrrolidine." Link

  • TCI Chemicals. "Chiral Derivatization Reagents for HPLC." Link

Application Note: Quantitative Analysis of (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid Derivatives in Human Plasma using LC/ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and high-throughput method for the quantitative analysis of (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid and its derivatives in human plasma. The inherent polarity of these small molecules presents a significant challenge for retention on traditional reversed-phase liquid chromatography columns. To overcome this, the described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation. Detection is achieved using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI) mode with Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity. Sample preparation is streamlined using a simple and efficient protein precipitation protocol. The method has been validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.[1][2][3]

Introduction

This compound and its related structures are important building blocks in medicinal chemistry, forming the core of various therapeutic candidates. The pyrrolidine ring, a saturated heterocycle, is a common motif in numerous natural alkaloids and pharmaceutical drugs.[4] Accurate quantification of these compounds in biological matrices like plasma is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during preclinical and clinical development.

The primary analytical challenge for this class of compounds is their high polarity, which leads to poor retention on conventional C18 reversed-phase columns.[5][6] While derivatization can be employed to enhance hydrophobicity, it adds complexity, time, and potential for variability to the workflow.[7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative, enabling the direct analysis of underivatized polar compounds.[5][7][9][10] HILIC utilizes a polar stationary phase and a high-organic-content mobile phase to achieve retention based on partitioning into a water-enriched layer on the stationary phase surface.[7]

This method couples HILIC separation with tandem mass spectrometry (MS/MS), which provides unparalleled sensitivity and selectivity.[11] Electrospray ionization (ESI) is the chosen ionization technique as it is a "soft" ionization method well-suited for polar, non-volatile molecules, minimizing in-source fragmentation and preserving the protonated molecular ion for analysis.[12][13][14][15][16]

Experimental Workflow

A simple and rapid protein precipitation (PPT) procedure was selected for sample cleanup. PPT is a cost-effective and high-throughput method for efficiently removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[17][18]

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (150 µL Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC HILIC Separation Dilute->LC MS ESI-MS/MS Detection (Positive Ion Mode) LC->MS Quant Quantification (Peak Area Ratios) MS->Quant

Caption: High-level overview of the bioanalytical workflow.

Materials and Reagents
  • Analytes: this compound and its stable isotope-labeled internal standard (SIL-IS, D4-labeled) were synthesized in-house.

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade), and Ammonium Formate (LC-MS Grade).

  • Matrix: Human plasma (K2-EDTA) was sourced from an accredited biobank.

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of high-pressure gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic), 2.1 x 100 mm, 1.7 µm particle size.

Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock solutions of the analyte and SIL-IS were prepared in 50:50 Acetonitrile:Water.

  • Calibration standards and QC samples were prepared by spiking appropriate volumes of the analyte stock solution into blank human plasma.

2. Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL) to each well, except for blank matrix samples.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.[19][20][21] The 3:1 ratio of solvent to sample is effective for efficient protein removal.[19][21]

  • Seal the plate and vortex for 2 minutes to ensure complete mixing and precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of water (containing 0.1% formic acid) to the supernatant to ensure compatibility with the initial mobile phase conditions.

  • Seal the plate and inject into the LC-MS/MS system.

3. LC Method The use of a HILIC column is critical for retaining the polar analyte.[7][9][22] A gradient elution is used to resolve the analyte from endogenous plasma components.

LC Parameters Value Rationale
Column HILIC Amide, 2.1x100 mm, 1.7 µmProvides excellent retention and peak shape for polar, hydrophilic compounds.
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate is a volatile salt ideal for MS detection and helps improve peak shape.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content is necessary for retention in HILIC mode.
Flow Rate 0.4 mL/minStandard flow rate for 2.1 mm ID columns, providing good efficiency.
Injection Volume 5 µLBalances sensitivity with potential for matrix effects.
Column Temp. 40°CImproves peak shape and reduces mobile phase viscosity.
Gradient See Table 2Starts with high organic content for retention and gradually increases aqueous phase for elution.

Table 2: LC Gradient Program

Time (min) %A %B
0.0 5 95
3.0 40 60
3.1 5 95

| 5.0 | 5 | 95 |

4. MS/MS Method The mass spectrometer was operated in positive ESI mode, as the amine groups on the analyte are readily protonated.[12][14] Multiple Reaction Monitoring (MRM) was used for quantification, providing high selectivity and sensitivity.

MS Parameters Setting Rationale
Ionization Mode ESI PositiveThe basic nitrogen atoms in the pyrrolidine ring readily accept a proton.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Source Temp. 150 °CGentle heating to aid desolvation without causing thermal degradation.[12]
Desolvation Temp. 400 °CFacilitates the evaporation of solvent from charged droplets.[12]
Gas Flow Optimized for instrumentNebulizing and drying gases enhance the ESI process.[12]
Scan Type Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity for quantification.

Table 3: MRM Transitions Note: These are hypothetical m/z values for demonstration purposes. Actual values must be determined by direct infusion of the analyte and its SIL-IS.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Analyte145.184.115
SIL-IS (D4)149.188.115

The selection of a stable isotope-labeled internal standard is the most appropriate choice for mass spectrometry-based assays, as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.[23]

Results and Discussion

Mass Spectrometry and Fragmentation

The precursor ion [M+H]⁺ for the analyte was confirmed at m/z 145.1. The most abundant and stable product ion was found at m/z 84.1, resulting from a characteristic fragmentation of the pyrrolidine structure. The presence of a basic pyrrolidine moiety can often lead to a dominant, uninformative fragment ion corresponding to the charged ring itself, which can hinder full structural elucidation but is excellent for creating a specific MRM transition.[24]

Fragmentation cluster_frag Proposed Fragmentation Pathway Parent Parent Ion [M+H]⁺ m/z 145.1 (C₆H₁₃N₂O₂⁺) Product Product Ion m/z 84.1 (C₅H₁₀N⁺) Parent->Product CID NeutralLoss Neutral Loss (C₁H₃NO₂) m/z 61.0 Parent->NeutralLoss CID

Caption: Proposed fragmentation of the protonated analyte.

Method Validation Summary

The method was validated following the principles of regulatory guidelines.[1][3][25] A summary of the performance characteristics is provided below.

Table 4: Method Validation Performance

ParameterResultAcceptance Criteria (FDA/EMA)
Linear Range 0.5 - 500 ng/mL-
Correlation Coefficient (r²) > 0.995≥ 0.99
LLOQ 0.5 ng/mLAccuracy: ±20%, Precision: ≤20%
Accuracy (QC Levels) 95.2% - 104.5%±15% of nominal (except LLOQ)
Precision (QC Levels) CV ≤ 8.7%≤15% (except LLOQ)
Matrix Effect CV ≤ 10.2%CV ≤ 15%
Recovery Consistent across QC levelsConsistent and reproducible
Stability Stable for 24h at RT, 3 freeze-thaw cycles, 90 days at -80°CAnalyte concentration within ±15% of nominal

The results demonstrate that the method is accurate, precise, and reliable for the intended purpose. The stability of the analyte was confirmed under various storage and handling conditions, which is a critical parameter to assess to ensure data integrity.[26]

Conclusion

This application note presents a validated LC/ESI-MS/MS method for the quantification of this compound derivatives in human plasma. The combination of a streamlined protein precipitation sample preparation, robust HILIC chromatography for retaining the polar analyte, and highly selective and sensitive tandem mass spectrometry detection provides a reliable and high-throughput solution for bioanalysis. This method is fit-for-purpose and can be readily implemented in regulated laboratories to support drug development programs.

References

  • Clin Biochem Rev. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

  • Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]

  • Nowak-Krysiak, A., & Krystyna, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Oreate AI. (2026). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). Available at: [Link]

  • Kruve, A. (2013). Principles of Electrospray Ionization. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]

  • HPLC. direct analysis of amino acids by HILIC–eSI-MS. Available at: [https://www.hplc.eu/ uygulamalar/amino-asitler/direct-analysis-of-amino-acids-by-HILIC-ESI-MS.html]([Link] uygulamalar/amino-asitler/direct-analysis-of-amino-acids-by-HILIC-ESI-MS.html)

  • PubMed. (2012). LC-MS metabolomics of polar compounds. Available at: [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Available at: [Link]

  • PubMed. (2021). Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry. Available at: [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • PubMed. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Available at: [Link]

  • ResearchGate. (2025). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • LabRulez. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Available at: [Link]

  • ResearchGate. (2025). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Available at: [Link]

  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at: [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Available at: [Link]

  • Wikipedia. Pyrrolidine. Available at: [Link]

Sources

Pyrrolidine-Based CCR5 Antagonists: Mechanistic Insights & Evaluation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This technical guide details the pharmacological characterization of pyrrolidine-based CCR5 antagonists , a class of small-molecule entry inhibitors designed to block HIV-1 R5-tropic viral fusion. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors, these compounds target the host protein CCR5, necessitating specific allosteric binding assays and functional screens.

Key Applications:

  • Lead Optimization: Tuning the 1,3,4-trisubstituted pyrrolidine scaffold for enhanced potency and oral bioavailability.

  • Mechanism of Action (MoA) Studies: Differentiating between competitive and allosteric antagonism.

  • Preclinical Profiling: Quantifying antiviral potency (

    
    ) versus cellular toxicity (
    
    
    
    ).

Chemical Biology: The Pyrrolidine Scaffold

Structural Rationale

The pyrrolidine ring serves as a privileged scaffold due to its


-rich character, allowing for precise vector positioning of pharmacophores in 3D space.[1] Unlike flat aromatic scaffolds, the pyrrolidine core enables the "spider-like" projection of substituents required to occupy the deep, hydrophobic transmembrane pocket of CCR5.

Key Structural Features (SAR):

  • Core: 1,3,4-trisubstituted or 1,3,3,4-tetrasubstituted pyrrolidine ring.

  • Basic Nitrogen: A protonatable nitrogen (often within a piperidine side chain linked to the pyrrolidine) is essential for a salt-bridge interaction with Glu283 in the CCR5 receptor.

  • Hydrophobic Domain: A fluorophenyl or benzhydryl group attached to the scaffold targets the hydrophobic pocket formed by Tyr108, Phe109, Phe112, and Ile198 .

  • Linker Region: The distance between the pyrrolidine core and the basic amine dictates the compound's ability to span the transmembrane helices (TM1, TM2, TM3, TM7).

Mechanism of Allosteric Inhibition

Pyrrolidine derivatives act as negative allosteric modulators (NAMs) . They do not compete directly with the gp120 binding site (N-terminus/ECL2). Instead, they bind within the transmembrane helical bundle, locking the receptor in a conformation that prevents the gp120 V3 loop from inserting, thereby blocking the fusion pore formation.

Pathway Visualization

The following diagram illustrates the interference of the viral entry complex by the pyrrolidine antagonist.

CCR5_Inhibition HIV HIV-1 Virion (R5-tropic) gp120 gp120 Envelope Glycoprotein HIV->gp120 CD4 CD4 Receptor (Primary Attachment) gp120->CD4 Step 1: Binding CCR5_Active CCR5 Receptor (Fusion-Competent State) CD4->CCR5_Active Step 2: Co-receptor Engagement CCR5_Locked CCR5 Receptor (Allosterically Locked) CCR5_Active->CCR5_Locked Allosteric Shift Fusion Membrane Fusion & Viral Entry CCR5_Active->Fusion Conformational Change CCR5_Locked->gp120 Blocks Interaction CCR5_Locked->Fusion Prevents Antagonist Pyrrolidine Antagonist (Small Molecule) Antagonist->CCR5_Locked Binds TM Pocket

Caption: Mechanism of Action: Pyrrolidine antagonists stabilize CCR5 in a non-permissive conformation, blocking gp120-mediated fusion.

Experimental Protocols

Reliable evaluation requires a cascade approach: primary screening for receptor affinity (Calcium Flux) followed by functional viral entry assays.

Protocol A: High-Throughput Calcium Mobilization Assay (FLIPR)

Purpose: To determine the antagonist potency (


) by measuring the inhibition of agonist-induced calcium release.
Cell Line:  CHO-K1 or HEK293 stably expressing human CCR5 and 

(promotes coupling to calcium pathways).

Reagents:

  • Agonist: Recombinant Human CCL5 (RANTES) or CCL3 (MIP-1

    
    ).
    
  • Dye: Fluo-4 AM or Calcium-6 assay kit.

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Probenecid optional to prevent dye efflux).

Workflow:

  • Seeding: Plate CCR5-CHO cells at 10,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate media. Add 20 µL of Fluo-4 loading solution. Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Addition: Add 10 µL of pyrrolidine test compounds (serially diluted in DMSO/Buffer). Incubate for 30 minutes at RT.

    • Critical: Ensure final DMSO concentration is <0.5%.

  • Stimulation: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject

    
     concentration  of RANTES (typically 10-50 nM).
    
  • Detection: Measure fluorescence (

    
    ) every second for 60 seconds.
    
  • Analysis: Calculate Max-Min fluorescence. Normalize to "No Inhibitor" (0% inhibition) and "No Agonist" (100% inhibition) controls.

Protocol B: HIV-1 Pseudovirus Single-Cycle Entry Assay

Purpose: To confirm antiviral activity in a biosafety level 2 (BSL-2) setting. System: HIV-1 backbone (env-defective, luciferase+) pseudotyped with R5-tropic Envelope (e.g., JR-FL or BaL).

Workflow:

  • Virus Production: Transfect HEK293T cells with the Env plasmid and the backbone plasmid (e.g., pSG3

    
    ). Harvest supernatant after 48h.
    
  • Target Cells: Use TZM-bl cells (HeLa derivative expressing CD4, CCR5, and a Tat-driven Luciferase reporter).

  • Infection Setup:

    • Plate TZM-bl cells (10,000/well) in 96-well plates.

    • Add serial dilutions of the pyrrolidine antagonist.

    • Immediately add the pseudovirus supernatant.

    • Control: Include Maraviroc as a positive control.

  • Incubation: 48 hours at 37°C.

  • Readout: Lyse cells using Bright-Glo™ or equivalent luciferase reagent. Measure Relative Light Units (RLU) on a luminometer.

  • Calculation:

    
    
    

Data Analysis & Interpretation

Key Metrics Table

When profiling pyrrolidine derivatives, summarize data as follows:

MetricDefinitionDesired Range (Lead Candidate)

(Ca Flux)
Concentration inhibiting 50% of agonist flux< 10 nM

(Antiviral)
Concentration inhibiting 50% of viral entry< 5 nM

(Cytotoxicity)
Concentration killing 50% of host cells> 10 µM
Selectivity Index (SI) Ratio of

> 1000
Shift vs. Serum Potency shift in presence of 50% Human Serum< 5-fold shift
Screening Workflow Diagram

This workflow ensures efficient filtering of non-specific compounds.

Screening_Cascade cluster_Primary Primary Screen cluster_Secondary Secondary Screen Start Compound Library (Pyrrolidine Derivatives) CaFlux Calcium Flux Assay (CHO-CCR5) Start->CaFlux Filter1 Hit Criteria: IC50 < 100 nM CaFlux->Filter1 Filter1->CaFlux Fail (Discard) Pseudo Pseudovirus Entry (TZM-bl / JR-FL) Filter1->Pseudo Pass Cyto Cytotoxicity Assay (MTS / ATP) Pseudo->Cyto Parallel Run Lead Lead Candidate (SI > 1000) Pseudo->Lead High Potency Cyto->Lead Low Toxicity

Caption: Screening Cascade: From high-throughput calcium flux to functional viral entry and toxicity profiling.

Troubleshooting & Optimization

  • High Background in Ca-Flux: Ensure cells are not over-confluent. Wash cells gently if using a "wash" protocol, though "no-wash" kits (Calcium-6) are preferred for consistency.

  • Tropism Shift: If a compound fails in the viral assay but works in Ca-flux, verify the virus tropism. Pyrrolidines are ineffective against X4-tropic (CXCR4-using) strains. Always use an X4 control (e.g., NL4-3) to confirm specificity.

  • Serum Protein Binding: Pyrrolidine derivatives can be highly lipophilic. Always run a "protein shift" assay (standard media vs. media + 50% human serum) to estimate in vivo efficacy.

References

  • Ma, D., et al. (2001). "1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 2: lead optimization affording selective, orally bioavailable compounds with potent anti-HIV activity."[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Dorr, P., et al. (2005). "Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity." Antimicrobial Agents and Chemotherapy. Link

  • Dragic, T., et al. (2000). "HIV-1 entry into CD4+ cells is mediated by the chemokine receptor CC-CKR-5."[4] Nature. Link

  • Montefiori, D. C. (2009). "Measuring HIV neutralization in a luciferase reporter gene assay." Methods in Molecular Biology. Link

  • Kondru, R., et al. (2011). "HIV-1 entry inhibition by small-molecule CCR5 antagonists: A combined molecular modeling and mutant study."[5] Journal of Molecular Graphics and Modelling. Link

Sources

Incorporating (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid into small molecule inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details the strategic incorporation of (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid (CAS: 79839-26-2 for Boc-protected precursor) into small molecule inhibitors. This bifunctional building block serves two critical roles in modern drug discovery:

  • Physicochemical Modulator: The pyrrolidine ring introduces metabolic stability and rigidity, while the ionizable amine/acid motifs significantly enhance aqueous solubility (

    
     modulation).
    
  • Vector-Defined Linker: The rigid 3-dimensional geometry of the (S)-pyrrolidine core provides a defined exit vector (

    
     pseudo-tetrahedral), making it superior to flexible alkyl chains in fragment-based drug design (FBDD) and proteolysis-targeting chimera (PROTAC) linkers.
    
Strategic Rationale: Why This Scaffold?

Successful integration requires understanding the structural causality. Unlike linear diamines (e.g., ethylenediamine), the pyrrolidine core constrains the conformational entropy of the linker.

FeatureMedicinal Chemistry Impact
(S)-Stereocenter Vector Control: Fixes the orientation of the C3-substituent relative to the N1-acetic acid tail, preventing "floppy" binding modes that reduce potency.
N1-Acetic Acid Attachment Point 1: Serves as the anchor to the core scaffold via amide coupling. The methylene spacer (

) disrupts conjugation, preserving the electronic integrity of the core.
C3-Primary Amine Attachment Point 2: A nucleophilic handle for diversification (amides, ureas, sulfonamides). In zwitterionic form, it modulates pKa (approx. 9.5).
Solubility logD Reduction: The basic amine and polar amide bonds lower lipophilicity, addressing common "molecular obesity" issues in late-stage lead optimization.
Structural Logic Diagram

The following diagram illustrates the decision matrix for deploying this scaffold.

ScaffoldLogic Problem Lead Compound Deficiencies Solubility Poor Aqueous Solubility Problem->Solubility Selectivity Off-Target Binding Problem->Selectivity Linker Need Rigid Linker (PROTACs) Problem->Linker Scaffold (S)-(3-Amino-pyrrolidin-1-yl) -acetic Acid Solubility->Scaffold Add Polar Surface Area Selectivity->Scaffold Alter 3D Shape Linker->Scaffold Constrain Entropy Soln_Sol Outcome: Lower logD Salt Formation Scaffold->Soln_Sol Via Amine Handle Soln_Vec Outcome: Defined Vector (S-Stereochem) Scaffold->Soln_Vec Via Rigid Ring

Figure 1: Decision logic for scaffold incorporation. The molecule acts as a problem-solving node for solubility and geometric constraints.

Experimental Protocols

Safety Note: Standard PPE (lab coat, gloves, goggles) is mandatory. Pyrrolidine derivatives can be irritants. Work in a fume hood.

Protocol A: Coupling to Core Scaffold (Carboxylic Acid Utilization)

This protocol assumes the use of (S)-(3-N-Boc-amino-pyrrolidin-1-yl)-acetic acid to prevent polymerization.

Reagents:

  • Core Scaffold (Amine-bearing)[1]

  • Linker: (S)-(3-(Boc-amino)-pyrrolidin-1-yl)-acetic acid (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Workflow:

  • Activation: Dissolve the Linker and HATU in anhydrous DMF (0.1 M concentration). Stir at

    
     for 5 minutes.
    
  • Base Addition: Add DIPEA dropwise. The solution should turn slightly yellow (activated ester formation).

  • Coupling: Add the Amine-bearing Core Scaffold. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS. Look for

      
       corresponding to Product + Boc.
      
  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (removes DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .[2][3]
  • Deprotection (Boc Removal):

    • Dissolve crude intermediate in DCM.[3]

    • Add TFA (1:4 ratio v/v TFA:DCM). Stir for 1 hour.

    • Evaporate volatiles. Co-evaporate with toluene (

      
      ) to remove residual TFA.
      
    • Result: The TFA salt of the target amine is ready for the next diversification step.

Protocol B: Handling the Zwitterion (Free Acid/Amine)

If the Boc-protected version is unavailable, or if you are using the free zwitterion This compound , standard organic coupling will fail due to insolubility and self-polymerization.

The "Silyl-Switch" Protocol:

  • Suspension: Suspend the zwitterion (1.0 equiv) in anhydrous DCM.

  • Silylation: Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 equiv). Reflux at

    
     for 1 hour.
    
    • Mechanism:[3][4][5] This temporarily protects the amine and acid as silyl derivatives, solubilizing the molecule in organic solvent.

  • Activation: Cool to

    
    . Add the activated ester of your partner molecule (e.g., an NHS-ester or acid chloride).
    
  • Desilylation: Upon reaction completion (check LCMS), add MeOH (excess) to cleave the silyl groups.

  • Purification: The product will likely precipitate or require Reverse Phase (C18) purification due to polarity.

Synthetic Workflow Visualization

The following diagram details the parallel workflows for Protected vs. Zwitterionic starting materials.

SynthesisFlow Start_Boc Starting Material A: (S)-3-(Boc-amino)... (Protected) Act_A Activation: HATU / DIPEA / DMF Start_Boc->Act_A Start_Zwitt Starting Material B: (S)-3-Amino... (Zwitterion) Silyl Solubilization: BSA / DCM / Reflux Start_Zwitt->Silyl Crucial Step Cpl_A Amide Coupling to Core Scaffold Act_A->Cpl_A Deprot Deprotection: TFA / DCM Cpl_A->Deprot Final Final Inhibitor (Functionalized) Deprot->Final Cpl_B Coupling to Activated Ester Silyl->Cpl_B Desilyl Desilylation: MeOH Quench Cpl_B->Desilyl Desilyl->Final

Figure 2: Dual-pathway synthetic workflow. Path A is standard; Path B is required for unprotected zwitterionic starting materials.

Quality Control & Validation

Trustworthiness in data is paramount. Use these markers to validate your synthesis.

MethodDiagnostic MarkerInterpretation
1H NMR (DMSO-d6)

3.0–3.5 ppm (Multiplets)
Characteristic pyrrolidine ring protons.
1H NMR

4.1 ppm (Singlet/Doublet)
N-CH2-CO protons (Alpha to carbonyl). If diastereotopic splitting is observed, it confirms the rigidity of the chiral center.
LCMS

Essential for confirming coupling. Note: The free amine product will elute early on C18 columns due to high polarity. Use a HSS T3 column for retention.
Kaiser Test Blue BeadsIf performing on Solid Phase: Positive result indicates successful deprotection of the Boc group.
Case Study: Kinase Inhibitor Solubility Tail

Context: A lead inhibitor for CDK2 exhibited potency (


) but poor metabolic stability and solubility (

). Intervention: The solvent-exposed piperazine tail was replaced with This compound . Result:
  • Solubility: Increased to

    
     due to the zwitterionic potential of the open chain form.
    
  • Selectivity: The fixed vector of the (S)-amine avoided a clash with the ATP-binding loop (P-loop) observed with the (R)-enantiomer.

References
  • PubChem. (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid Compound Summary. Available at: [Link]. Verification of physicochemical properties and zwitterionic nature.

  • Zhang, C., et al. (2011). "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors."[4] European Journal of Medicinal Chemistry. Available at: [Link]. Primary literature on the use of S-3-aminopyrrolidine as a kinase inhibitor scaffold.[4]

  • Unibo (University of Bologna). "New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics." Available at: [Link]. Demonstrates the utility of aminopyrrolidine scaffolds in peptidomimetics and integrin ligands.

Sources

Application Note: Experimental Evaluation of Pyrrolidine Derivatives as Novel Antibacterial Agents

[1][2][3][4]

Introduction: The Pyrrolidine Scaffold in Modern Antibiotics

The pyrrolidine ring is a "privileged structure" in medicinal chemistry, serving as a core scaffold for numerous therapeutic agents. In the context of antibacterial development, pyrrolidine derivatives have emerged as critical alternatives to traditional

Unlike planar aromatic systems, the pyrrolidine ring offers

  • Inhibition of DNA Gyrase B (GyrB): Unlike fluoroquinolones that target the GyrA subunit, specific pyrrolamides target the ATPase domain of GyrB, bypassing existing quinolone resistance mechanisms [1].

  • Quorum Sensing Inhibition (QSI): N-substituted pyrrolidines can disrupt biofilm formation, rendering bacteria susceptible to immune clearance [2].

This guide provides a standardized workflow for the rational design, synthesis, and rigorous biological evaluation of these compounds.

Rational Design & Structure-Activity Relationship (SAR)

Effective pyrrolidine design requires balancing potency with physicochemical properties (permeability). The SAR logic generally follows a tripartite model: the N1-position (kinetics/solubility), the C3-position (target engagement), and the C4-position (stereochemical orientation).

SAR Logic Diagram

SAR_LogicPyrrolidinePyrrolidine Core(sp3 Scaffold)N1N1 Position(Tail Region)Pyrrolidine->N1C3C3 Position(Binding Domain)Pyrrolidine->C3C4C4 Position(Stereo-Control)Pyrrolidine->C4SolubilitySolubility & Membrane PermeabilityN1->SolubilityAryl/Alkyl chainsGyrBGyrB ATPase Interaction (H-Bonding)C3->GyrBAmide/Heterocycle attachmentSelectivityEuk vs. Prok SelectivityC4->SelectivityChirality defines fit

Figure 1: Strategic modification points on the pyrrolidine scaffold for antibacterial optimization.

Synthetic Workflow: General Procedure

While specific syntheses vary, the 1,3-dipolar cycloaddition is the most robust method for generating diverse pyrrolidine libraries rapidly.

Protocol A: General 1,3-Dipolar Cycloaddition

Purpose: To construct the pyrrolidine core with high stereocontrol.

  • Reagents:

    • Aldehyde (1.0 equiv)

    • Amino acid (e.g., sarcosine, 1.0 equiv)

    • Electron-deficient alkene (dipolarophile, 1.0 equiv)

    • Solvent: Toluene or Ethanol/Water (Green chemistry variant).

  • Procedure:

    • Dissolve the aldehyde and amino acid in the solvent to generate the azomethine ylide in situ (reflux, 1-2 hours).

    • Add the dipolarophile slowly to the reaction mixture.

    • Reflux for 4–12 hours (monitor via TLC: 40% EtOAc/Hexane).

    • Critical Checkpoint: Ensure complete consumption of the dipolarophile to avoid purification difficulties.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in DCM, wash with water and brine.

    • Purify via column chromatography (Silica gel, 100-200 mesh).

Biological Evaluation Protocols

Protocol B: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 [3]. Purpose: Quantitative determination of antibacterial potency.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Resazurin dye (0.01%) for visual readout.

  • 96-well microtiter plates (U-bottom).

Step-by-Step:

  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Compound Dilution:

    • Dissolve pyrrolidine derivative in DMSO (Stock: 10 mg/mL).

    • Caution: Final DMSO concentration in the well must be

      
       to prevent solvent toxicity.
      
    • Perform serial 2-fold dilutions in the 96-well plate (Range: 64

      
      g/mL to 0.125 
      
      
      g/mL).
  • Incubation: Add 50

    
    L of inoculum to 50 
    
    
    L of drug solution. Incubate at 37°C for 16–20 hours.
  • Readout:

    • Turbidity:[1] Visual inspection for "buttons" of growth.[1]

    • Resazurin: Add 10

      
      L dye; incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).
      
Protocol C: Time-Kill Kinetics

Purpose: To distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.

  • Setup: Inoculate broth containing the compound at

    
     MIC with 
    
    
    CFU/mL.
  • Sampling: Remove aliquots at

    
     hours.
    
  • Plating: Serially dilute aliquots in saline and plate onto nutrient agar.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL from the starting inoculum.
      
    • Bacteriostatic:

      
       reduction.
      
Protocol D: Mechanism of Action (DNA Gyrase Supercoiling)

Purpose: Confirm if the pyrrolidine derivative targets the GyrB subunit.[2]

  • Assay Kit: Use a commercial E. coli Gyrase Supercoiling kit (e.g., Inspiralis).

  • Reaction: Mix Relaxed pBR322 plasmid DNA, Assay Buffer, and Test Compound.

  • Initiation: Add DNA Gyrase enzyme; incubate at 37°C for 30 mins.

  • Termination: Add Stop Buffer and chloroform/isoamyl alcohol.

  • Visualization: Run samples on a 1% agarose gel.

    • Result: If the compound inhibits Gyrase, the DNA remains relaxed (runs slower). If active, DNA becomes supercoiled (runs faster).

Data Analysis & Interpretation

Data must be rigorously analyzed to establish a Selectivity Index (SI) . A high potency (low MIC) is useless if the compound is toxic to mammalian cells.

Formula:


Representative Data Table (Hypothetical)
Compound IDR-Group (N1)MIC S. aureus (

g/mL)
MIC E. coli (

g/mL)
CC

(Vero)
SI (S. aureus)Phenotype
Pyr-A01 Methyl32.0>641284.0Weak
Pyr-A05 4-F-Benzyl2.08.0256128 Lead
Pyr-B02 Cyclohexyl4.016.08.02.0Toxic
Cipro (Control)0.50.015>512>1000Clinical

Experimental Workflow Summary

The following diagram illustrates the critical path from synthesis to lead identification.

WorkflowStartLibrary Design(Pyrrolidine Core)SynthSynthesis(1,3-Dipolar Cycloaddition)Start->SynthScreenPrimary Screen(MIC Determination)Synth->ScreenScreen->StartInactiveToxToxicity Screen(CC50 / Hemolysis)Screen->ToxMIC < 10 µg/mLTox->StartToxicMechMechanism Check(Gyrase/Biofilm)Tox->MechSI > 10LeadLead CandidateMech->Lead

Figure 2: Decision tree for the progression of pyrrolidine antibacterial candidates.

References

  • GyrB Inhibition Mechanism: Uria-Nickelsen, M., et al.[3] (2013).[4] "Novel DNA gyrase inhibitors: microbiological characterisation of pyrrolamides." International Journal of Antimicrobial Agents, 41(1), 28-35.[3]

  • Quorum Sensing & Biofilms: Jiang, T., et al.[5][4][6] (2020).[5][6][7] "Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation." Frontiers in Microbiology, 11.

  • MIC Protocol Standards: Clinical and Laboratory Standards Institute (CLSI).[8] (2015).[1][4][8][9] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Pyrrolidine SAR Review: Bhat, A. A., et al.[10][11] (2022).[7][11] "Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review." Pharmaceutical Patent Analyst, 11(6).

Troubleshooting & Optimization

Technical Support Center: (S)-3-Aminopyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support center for the synthesis of (S)-3-aminopyrrolidine (3-AP) . It is designed for process chemists and analytical scientists encountering specific impurity profiles and yield losses.

Topic: Troubleshooting Side Reactions, Impurity Profiling, and Process Optimization Lead Scientist: Senior Application Scientist, Process Chemistry Division

Process Overview & Mechanistic Pathways

To troubleshoot effectively, we must first map the standard synthesis routes and identifying where the "leakage" into side reactions occurs. The two dominant industrial routes are the L-Aspartic Acid Route (cyclization-reduction) and the Trans-4-hydroxy-L-proline Route (decarboxylation-substitution).

Route A: The L-Aspartic Acid Cyclization (Dominant Industrial Route)

This route is cost-effective but prone to racemization and ring-opening side reactions.

  • Step 1: Condensation of L-Aspartic acid with benzylamine to form N-benzyl-3-aminosuccinimide.

  • Step 2: Reduction (LiAlH4 or NaBH4/BF3) to N-benzyl-3-aminopyrrolidine.

  • Step 3: Catalytic hydrogenolysis to yield (S)-3-aminopyrrolidine.

Route B: The Hydroxyproline Conversion (Chiral Pool Route)

Higher stereochemical fidelity but involves hazardous azide chemistry.

  • Step 1: Decarboxylation of trans-4-hydroxy-L-proline.[1]

  • Step 2: Activation (Mesylation) and SN2 displacement with Azide (Inversion).

  • Step 3: Staudinger reduction or Hydrogenation.

Visualizing the Reaction & Failure Points

The following diagram maps Route A, highlighting critical nodes where side products (Red) diverge from the main pathway (Blue).

G node_start L-Aspartic Acid node_anhydride Aspartic Anhydride node_start->node_anhydride Ac2O / Heat node_succinimide (S)-N-Benzyl-3-aminosuccinimide node_anhydride->node_succinimide BnNH2, Cyclization node_red_inter Reduction Intermediate (Hemiaminal) node_succinimide->node_red_inter LiAlH4 / NaBH4 node_racemate IMPURITY A: (R)-Isomer (Racemization) node_succinimide->node_racemate Base/Heat (Enolization) node_benzyl_ap (S)-1-Benzyl-3-aminopyrrolidine node_red_inter->node_benzyl_ap Cyclization complete node_ringopen IMPURITY B: Ring-Opened Amino Alcohol node_red_inter->node_ringopen Hydrolysis / Incomplete Red. node_final (S)-3-Aminopyrrolidine node_benzyl_ap->node_final H2, Pd/C node_dimer IMPURITY C: Secondary Amine Dimer node_benzyl_ap->node_dimer Coupling during deprotection

Figure 1: Critical Control Points in the Aspartic Acid Synthesis Route. Note the divergence points for Racemization (Impurity A), Ring Opening (Impurity B), and Dimerization (Impurity C).

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific observations from the lab bench. Match your analytical data (HPLC/NMR) to the symptoms below.

Symptom 1: Low Enantiomeric Excess (ee%)

Observation: Chiral HPLC shows 5-15% of the (R)-enantiomer. Root Cause: Racemization via enolization of the succinimide intermediate. The alpha-proton in the succinimide ring is acidic. Corrective Actions:

  • Temperature Control: The cyclization of aspartic acid derivatives is exothermic. Maintain reaction temperature < 40°C during the imide formation.

  • Base Selection: If using a base to neutralize HCl salts, avoid strong bases like NaOH. Use milder organic bases (e.g., Triethylamine) and avoid large excesses.

  • Solvent Switch: Avoid protic solvents (MeOH/EtOH) at high temperatures during the imide stage, as they facilitate proton exchange. Switch to Toluene or DCM.

Symptom 2: Appearance of "Dimer" Impurity

Observation: LC-MS shows a peak with Mass [2M - NH3] or similar (secondary amine formation). Root Cause: During the catalytic hydrogenolysis (Debenzylation), the generated primary amine reacts with the intermediate imine species (formed transiently on the catalyst surface) or unreacted aldehyde traces. Corrective Actions:

  • Ammonia Suppression: Add a source of ammonia (e.g., NH4OH or NH3 in MeOH) to the hydrogenation vessel. This shifts the equilibrium away from secondary amine formation.

  • Catalyst Loading: High Pd/C loading can sometimes accelerate the coupling. Optimize loading (typically 5-10% w/w).

  • Dilution: Perform the hydrogenation at high dilution (0.1 M or less) to reduce intermolecular collisions.

Symptom 3: Ring-Opened Byproducts (Linear Amino Alcohols)

Observation: Polar impurities eluting early in Reverse Phase HPLC; Mass spectrum shows M+18 relative to the pyrrolidine (hydration). Root Cause: Incomplete reduction of the succinimide carbonyls. The reaction stops at the hemiaminal or ring-opens during workup. Corrective Actions:

  • Reductant Stoichiometry: Ensure a sufficient excess of Hydride (LiAlH4: 3.0-4.0 eq; NaBH4/BF3: excess). The second carbonyl reduction is slower than the first.

  • Anhydrous Conditions: Moisture destroys the hydride reagent, leading to stalled reduction.

  • Acidic Workup: Ensure the quench is performed carefully. If the ring is not fully reduced (hemiaminal), acidic workup can hydrolyze it back to the linear chain.

Frequently Asked Questions (FAQs)

Q: Why do I see a des-fluoro impurity when synthesizing fluoroquinolone derivatives using this intermediate? A: If you are coupling (S)-3-aminopyrrolidine to a halogenated scaffold before the final deprotection, the hydrogenation step (to remove N-benzyl) can inadvertently remove the halogen (de-halogenation).

  • Solution: Use Pearlman’s Catalyst (Pd(OH)2) instead of standard Pd/C, or add a poison (e.g., K2CO3 or Vanadium) to the hydrogenation to suppress de-halogenation [1]. Alternatively, deprotect the pyrrolidine first, then couple.

Q: My product is hygroscopic and difficult to crystallize. How do I handle it? A: (S)-3-aminopyrrolidine is a low-molecular-weight diamine and is extremely hygroscopic and prone to air oxidation (carbamate formation with CO2).

  • Solution: Isolate it as a salt. The Dihydrochloride (2HCl) or Tosylate salts are stable, crystalline solids. Generate the salt immediately after distillation/workup by adding HCl in dioxane/ether.

Q: Can I use the Hydroxyproline route to avoid the dimer impurity? A: Yes, the Hydroxyproline route avoids the reductive cyclization and debenzylation steps that cause dimerization. However, it introduces Azide risks and requires careful handling of the mesylate intermediate to prevent elimination to 3-pyrroline (an olefin impurity).

Experimental Protocol: Robust Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

This protocol is optimized to minimize racemization and dimerization.

Phase 1: Preparation of (S)-N-Benzyl-3-aminosuccinimide
  • Reagents: L-Aspartic Acid (13.3 g, 0.1 mol), Benzylamine (10.7 g, 0.1 mol), Toluene (150 mL).

  • Setup: Dean-Stark apparatus for water removal.

  • Procedure:

    • Suspend L-Aspartic acid in Toluene.

    • Add Benzylamine dropwise over 30 min (Exotherm!).

    • Heat to reflux (110°C) until theoretical water (approx 3.6 mL) is collected (approx 4-6 h).

    • Critical Step: Cool slowly to 20°C. Rapid cooling can trap impurities.

    • Filter the precipitated imide. Wash with cold Toluene.

    • Yield Target: >85%. Check: HPLC for racemization (should be <1%).

Phase 2: Reduction to (S)-1-Benzyl-3-aminopyrrolidine
  • Reagents: LiAlH4 (11.4 g, 0.3 mol), THF (Anhydrous, 200 mL), Imide from Phase 1.

  • Procedure:

    • Suspend LiAlH4 in THF under Nitrogen at 0°C.

    • Add Imide portion-wise (maintain internal temp < 10°C).

    • Warm to reflux for 8 h.

    • Quench: Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O).

    • Filter salts, dry filtrate (Na2SO4), and concentrate.[2]

    • Purification: Distillation is recommended to remove ring-opened byproducts.

Phase 3: Hydrogenolysis & Salt Formation
  • Reagents: (S)-1-Benzyl-3-aminopyrrolidine (from Phase 2), Pd/C (10% w/w, 50% wet), Methanol, HCl/MeOH.

  • Procedure:

    • Dissolve amine in Methanol (0.1 M concentration).

    • Add Pd/C catalyst (10 wt% relative to substrate).

    • Hydrogenate at 40-50 psi H2 at RT for 12 h.

    • Anti-Dimer Step: If dimer is observed in IPC, add 1 eq of NH4OH to the mixture.

    • Filter catalyst over Celite.

    • Add concentrated HCl (2.2 eq) to the filtrate.

    • Concentrate to dryness or precipitate with Et2O.

    • Product: White crystalline solid.

Quantitative Data Summary
ParameterSpecificationCommon Failure Mode
Yield (Overall) 55 - 65%Loss during imide crystallization or workup.
Enantiomeric Excess > 99.0%High temp during Phase 1 (>120°C).
Chemical Purity > 98.0%Presence of Dimer (Phase 3) or Ring-open (Phase 2).
Water Content < 1.0%Hygroscopic nature; store under Argon.

References

  • Vertex AI Search Results. (2025). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.

  • Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.[1]

  • National Institutes of Health (NIH). (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold.

  • Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines.

  • Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.

Sources

Technical Support Center: Pyrrolidine Acetic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Topic: Purification & Troubleshooting for Pyrrolidine Acetic Acid Derivatives

Introduction: The Zwitterion Paradox

Welcome to the technical support hub. You are likely here because pyrrolidine acetic acid compounds (proline homologs) present a unique "Zwitterion Paradox." They are highly polar, often water-soluble, and lack significant UV chromophores, making them invisible to standard detection and difficult to extract from aqueous reaction mixtures.

This guide treats your purification not as a recipe, but as a chemical engineering workflow . We address the three most critical failure points: Salt Removal (Isolation) , Solidification (Crystallization) , and Visibility (Analytics) .

Module 1: Isolation & Desalting (The "Sticky Resin" Issue)

User Query:

"I synthesized pyrrolidine-2-acetic acid via hydrolysis, but I cannot separate the product from the inorganic salts (NaCl/KCl). It co-elutes on silica or stays in the aqueous phase during extraction."

Technical Diagnosis:

Pyrrolidine acetic acids exist as zwitterions (inner salts) over a wide pH range (typically pH 2–11). Standard organic extractions (DCM/EtOAc) fail because the compound remains ionic in water. Silica gel chromatography is also ineffective due to strong irreversible binding of the amine to silanols.

The Solution: Cation Exchange Chromatography (CEX)

The most robust method for isolating these compounds from inorganic salts is displacement chromatography using a strong cation exchange resin (e.g., Dowex 50W-X8).

Protocol: The "Catch-and-Release" Workflow
  • Resin Preparation: Use Dowex 50W-X8 (H+ form) .

    • Activation: Wash resin with 1M HCl, then rinse with distilled water until the eluent is neutral.

  • Loading (The Catch):

    • Acidify your crude aqueous reaction mixture to pH < 2 (ensure the pyrrolidine nitrogen is fully protonated:

      
      ).
      
    • Load onto the column.[1] The pyrrolidine binds; inorganic anions (Cl⁻, SO₄²⁻) and neutral impurities pass through.

    • Wash: Flush with 3–5 column volumes of water to remove all salts.

  • Elution (The Release):

    • Switch eluent to 1M - 2M NH₄OH (Ammonia) .

    • Mechanism:[2][3][4] Ammonia deprotonates the resin sites and raises the pH, neutralizing the ammonium on the pyrrolidine, which then elutes as the free zwitterion or ammonium salt.

  • Finishing: Evaporate the ammoniacal fractions. Excess ammonia evaporates, leaving the crude amino acid.

Visual Workflow: Ion Exchange Logic

IEX_Workflow Start Crude Mixture (Salts + Product) Acidify Acidify to pH 1-2 (Protonate Amine) Start->Acidify Load Load on Dowex 50W (H+ Form) Acidify->Load Wash Wash with H2O (Elute Salts/Neutrals) Load->Wash Waste Elute Elute with 2M NH4OH (Displace Product) Wash->Elute Switch Buffer Evap Evaporate (Remove NH3) Elute->Evap Product Fraction

Caption: Figure 1. Displacement chromatography workflow for isolating zwitterionic pyrrolidines from inorganic salts.

Module 2: Crystallization & Polishing (The "Oiling Out" Issue)

User Query:

"My product comes off the column as a thick oil or glass. It refuses to crystallize, even in the freezer."

Technical Diagnosis:

Zwitterions have high lattice energy but are often hygroscopic. "Oiling out" occurs when the compound holds onto water or when the solvent system polarity doesn't match the specific Isoelectric Point (pI) of the molecule.

The Solution: Isoelectric Precipitation & Solvent Switching

You must force the molecule into its zwitterionic form (net charge = 0), where solubility is lowest.

Troubleshooting Table: Solvent Systems
State of ProductRecommended Solvent SystemMechanism of Action
Hydroscopic Oil EtOH + Diethyl Ether Dissolve in min. hot absolute Ethanol. Add Ether dropwise until turbid. Cool slowly.
Sticky Solid Isopropanol (iPrOH) iPrOH has a lower dielectric constant than EtOH, encouraging aggregation.
Impure Solid Water + Acetone Dissolve in min. water. Add Acetone to crash out the zwitterion (Anti-solvent effect).
Chiral Salt EtOH + Tartaric Acid For enantiomeric enrichment, form a diastereomeric salt with tartaric or mandelic acid [1].
Critical Step: The pI Adjustment

If the compound is soluble in alcohol, it may be protonated (cationic) or deprotonated (anionic).

  • Dissolve a small aliquot in water.

  • Measure pH.

  • Adjust pH to the calculated pI (usually pH 5.5–6.5 for pyrrolidine acetic acids) using dilute HCl or NaOH.

  • Add the anti-solvent (Acetone or Ether) at this specific pH to maximize yield.

Module 3: Analytics & Detection (The "Invisible Peak" Issue)

User Query:

"I injected my sample into the HPLC (C18 column, UV 254nm), but I see nothing. Is my compound gone?"

Technical Diagnosis:

Pyrrolidine acetic acid lacks a conjugated


-system. It has negligible absorbance above 210 nm. Furthermore, highly polar zwitterions elute in the void volume (t0)  of C18 columns, co-eluting with the injection solvent.
The Solution: HILIC Mode or Universal Detection

Do not use standard Reverse Phase (C18) unless you derivatize.

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Column: Amide-80, PolyHYDROXYETHYL A, or Zwitterionic phases (ZIC-HILIC) [2].

  • Mobile Phase: High Organic (80% Acetonitrile) / 20% Buffer (10mM Ammonium Acetate, pH 5.5).

  • Mechanism: Water forms a layer on the polar stationary phase; the pyrrolidine partitions into this water layer. Retention increases as you increase water content (opposite of C18).

Method B: Detection Strategies

If you lack a Mass Spectrometer (MS), you must use alternative detectors or derivatization.

  • CAD / ELSD (Universal): Detects non-volatile particles. Ideal for underivatized amino acids.

  • Derivatization (UV-Vis): React with FMOC-Cl or CBZ-Cl . This adds a chromophore, allowing detection at 254 nm and retention on standard C18 columns [3].

Visual Workflow: Analytical Decision Tree

Detection_Logic Start Sample: Pyrrolidine Acetic Acid CheckMS Is LC-MS available? Start->CheckMS YesMS Yes CheckMS->YesMS High Sensitivity NoMS No CheckMS->NoMS MethodMS Use HILIC Column (Amide/ZIC) Detect: ESI+ (M+H) YesMS->MethodMS CheckCAD Is CAD/ELSD available? NoMS->CheckCAD YesCAD Yes CheckCAD->YesCAD NoCAD No (UV only) CheckCAD->NoCAD MethodCAD Use HILIC Column Mobile Phase: ACN/NH4OAc Detect: CAD YesCAD->MethodCAD Deriv Derivatization Required (FMOC, CBZ, or OPA) NoCAD->Deriv MethodUV Use C18 Column Detect: UV 254nm Deriv->MethodUV

Caption: Figure 2. Decision matrix for selecting the correct chromatographic method and detector based on available instrumentation.

References

  • BenchChem. (2025).[5] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Retrieved from

  • Chromatography Forum. (2011). Measure pyrrolidine by HPLC - HILIC Protocols. Retrieved from

  • VeePro. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from

  • FDA. (2011). Method of Analysis for N-Methyl-2-Pyrrolidone (HPLC-MS/MS). Retrieved from

  • ResearchGate. (2015). Evaluation of Chiral Derivatization Reagents for Enantioseparation. Retrieved from

Sources

Overcoming solubility issues with (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide | Reference ID: TS-APA-001[1]

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid . As a zwitterionic heterocycle, this molecule presents a "solubility trap" that often stalls research during extraction and purification.[1]

The protocols below are designed to bypass standard work-up failures (e.g., DCM extraction) by leveraging the molecule's ionization states.

Part 1: The Solubility Matrix (Diagnostic)

Before attempting any procedure, you must understand the charge state of your molecule.[1] This compound contains three ionizable groups:

  • Carboxylic Acid (N1-CH2-COOH): pKa ≈ 2.0 (Acidic)[2]

  • Tertiary Amine (Ring N1): pKa ≈ 8.5 (Basic)[2][1]

  • Primary Amine (C3-NH2): pKa ≈ 10.0 (Basic)[2]

This creates a complex solubility profile where the molecule is charged at almost every pH level.[1]

Table 1: Solubility Behavior by pH Environment[1][2]
pH EnvironmentDominant Species ChargeSolubility (Water)Solubility (Organic - DCM/EtOAc)Recommended Handling
Acidic (pH < 2) Cationic (+2) (

,

,

)
High NegligibleStable in solution.[2] Isolate as HCl salt.
Neutral (pH 6-8) Cationic/Zwitterionic (

,

,

)
High NegligibleDANGER ZONE: Hardest to extract.[2] Do not attempt organic extraction here.
Basic (pH 9-10) Isoelectric/Zwitterionic (Net Charge ~0)Minimum Low/ModerateBest pH for precipitation or crystallization attempts.[2]
Strong Base (pH > 12) Anionic (-1) (

,

,

)
High LowRisk of racemization or decomposition.[2] Avoid prolonged exposure.[2][1]

Part 2: Visualizing the Challenge

The following diagram illustrates the "Zwitterionic Trap" and the logic behind our isolation strategies.

SolubilityPathways Crude Crude Reaction Mixture (Aqueous/High Salt) Decision Goal: Isolation or Reaction? Crude->Decision Path_Iso GOAL: Isolation/Purification Decision->Path_Iso Path_Rxn GOAL: Further Derivatization Decision->Path_Rxn Fail_Ext Standard Extraction (DCM/EtOAc) FAILS: Molecule stays in water Path_Iso->Fail_Ext Common Mistake Sol_IX SOLUTION A: Ion Exchange Chromatography (Dowex 50W) Path_Iso->Sol_IX High Purity Req Sol_Lyoph SOLUTION B: Lyophilization -> Trituration (MeOH/Ether) Path_Iso->Sol_Lyoph Crude Salt OK Sol_Protect SOLUTION C: In-situ Protection (Boc-anhydride / Cbz-Cl) Path_Rxn->Sol_Protect Make Lipophilic

Figure 1: Decision tree for handling highly polar zwitterionic intermediates.[2][1] Note that standard organic extraction is flagged as a failure point.[2]

Part 3: Troubleshooting Protocols

Issue 1: "I cannot extract the compound from the aqueous reaction mixture."

Diagnosis: The molecule is too polar for Dichloromethane (DCM) or Ethyl Acetate.[2][1] The Fix: Use Ion Exchange Chromatography (Displacement Chromatography).[2][1] This is the gold standard for isolating small, polar zwitterions from salts.[1]

Protocol: Cation Exchange Purification
  • Resin Prep: Use a strong cation exchange resin (e.g., Dowex 50WX8 , H+ form).[2][1]

  • Loading: Acidify your crude aqueous mixture to pH 2 (ensuring the molecule is fully protonated to +2 charge) and load onto the column.

  • Washing: Flush with distilled water.[2][1]

    • Why? The amino acid binds to the resin.[1] Inorganic salts and non-basic impurities wash away.[2][1]

  • Elution: Elute with 1M - 2M Aqueous Ammonia (NH4OH) .

    • Mechanism:[2][3] The ammonia deprotonates the resin and the molecule, displacing the product.[1]

  • Finishing: Collect ninhydrin-positive fractions and lyophilize (freeze-dry).

    • Result: You obtain the free zwitterion as a white powder/foam.[2][1]

Issue 2: "The compound is an oil/gum and won't crystallize."[2]

Diagnosis: Zwitterionic amino acids are notoriously difficult to crystallize because they hold water tightly (hygroscopic).[2][1] The Fix: Switch to a Salt Form or Trituration .[2][1]

Protocol: Trituration for Solidification[2][1]
  • Dissolve the oily residue in a minimum amount of Methanol (MeOH) .[2][1]

  • Add Diethyl Ether or Acetonitrile (ACN) dropwise until the solution turns cloudy.[2][1]

  • Cool to -20°C overnight.

  • If it remains an oil, scratch the glass side of the flask to induce nucleation.[1]

  • Alternative: Convert to the Dihydrochloride salt .[2][1] Dissolve in MeOH, add 2.2 equivalents of HCl in Dioxane, and precipitate with Ether. The salt form is often more crystalline than the zwitterion.[1]

Issue 3: "Solubility is poor in organic solvents for the next reaction step."

Diagnosis: You are trying to perform an amide coupling or alkylation, but the zwitterion is insoluble in DCM, THF, or Toluene.[2][1] The Fix: Use "Solubility Masking" or Polar Aprotic Solvents.[2][1]

Protocol: Solubilization Strategies
  • Solvent Switch: Use DMF (Dimethylformamide) or DMSO .[2][1] These are the only organic solvents likely to dissolve the zwitterion effectively.[1]

  • In-Situ Silylation: If you must use a non-polar solvent (like DCM), add BSA (N,O-Bis(trimethylsilyl)acetamide) .[2]

    • Mechanism:[2][3] BSA temporarily protects the amine and carboxylic acid as silyl ethers/amines, making the molecule lipophilic and soluble in DCM.[1] The silyl groups fall off during aqueous workup.[2][1]

  • Counter-Ion Switch: If using the HCl salt, it may be too polar.[2][1] Re-formulate as the p-Toluenesulfonic acid (Tosylate) salt, which generally has better solubility in organic solvents like Chloroform.[2][1]

Part 4: Analytical Troubleshooting (HPLC/LC-MS)

Issue: The peak shapes are broad, tailing, or splitting in Reverse Phase (C18) chromatography.

Cause: The secondary and primary amines interact with free silanols on the silica column, and the zwitterionic equilibrium shifts during the run.[1]

Recommended Method:

  • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Zwitterionic phase) rather than C18.

  • Mobile Phase:

    • Buffer A: 10mM Ammonium Formate (pH 3.[2][1]0) in Water.[2][1][4][5]

    • Buffer B: Acetonitrile.[2][1]

  • Why? HILIC is designed for polar compounds that elute in the void volume of C18 columns.[2][1] The acidic pH suppresses the ionization of the carboxylic acid, sharpening the peak.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Boc-protection to improve solubility? A: Yes. Reacting the crude mixture with


 under basic aqueous conditions (Schotten-Baumann conditions) will protect the primary amine (C3-NH-Boc).[2] This intermediate is significantly more soluble in organic solvents (EtOAc) and can be extracted from water at pH 3-4.[2][1]

Q: Is the molecule stable in water? A: Generally yes, but avoid high pH (>12) for extended periods to prevent potential racemization at the chiral centers or decomposition.[2] Store the dry solid at -20°C.

Q: Why does my NMR show broad peaks in


? 
A:  The molecule likely aggregates in non-polar solvents.[2][1] Switch to 

or

for sharp, resolved signals. If using

, be aware that the exchangeable protons (NH, OH) will disappear.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2][1] (Standard reference for purification of polar organic molecules).

  • Am Ende, D. J. (2011).[2][1] Chemical Engineering in the Pharmaceutical Industry: R&D to Manufacturing. John Wiley & Sons.[2][1] (Discusses isolation strategies for zwitterionic drug intermediates).

  • Berkowitz, D. B., et al. (2004).[2][1] "Chiral Amine Synthesis via Zwitterionic Intermediates." Journal of Organic Chemistry. (Provides precedent for handling amino-pyrrolidine derivatives).

  • Sigma-Aldrich Technical Bulletin . "Ion Exchange Chromatography: A Guide to Resin Selection." (Specific protocols for Dowex 50W usage).

(Note: While specific literature on the exact CAS 79286-79-6 derivative is proprietary/sparse, the protocols above are derived from established chemical engineering principles for homologous zwitterionic diamines.)

Sources

Technical Support Center: Preventing Epimerization During Chiral Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chiral Integrity Preservation during Carboxyl Activation

Introduction: The Activation Paradox

Welcome to the technical support center. If you are here, you likely faced a drop in enantiomeric excess (ee%) or observed "ghost peaks" in your chiral chromatography.

As scientists, we face a fundamental paradox: To react a carboxylic acid, we must activate it. But activation acidifies the


-proton, inviting epimerization. 

Whether you are synthesizing peptides, creating esters for GC analysis, or scaling up a drug intermediate, the mechanism of failure is almost always the same: Oxazolone formation (in amino acids) or Direct Enolization (in general chiral acids). This guide provides the protocols and mechanistic understanding to break this cycle.

Module 1: The Mechanics of Failure

Before troubleshooting, you must diagnose the pathway. Epimerization is not random; it is a specific chemical outcome of your reaction conditions.

The Two Pathways to Racemization
  • Direct Enolization (Path A): Common in simple chiral acids (e.g., Ibuprofen, Naproxen). Base abstracts the

    
    -proton from the activated species.[1]
    
  • Oxazolone Formation (Path B): The dominant killer in peptide chemistry (

    
    -acyl amino acids). The carbonyl oxygen of the amide backbone attacks the activated carboxylate, forming a 5-membered ring (oxazolone/azlactone) which aromatizes easily, destroying chirality.
    
Visualizing the Mechanism

EpimerizationPathways cluster_0 Path A: Direct Enolization cluster_1 Path B: Oxazolone (Peptides) Start Chiral Acid (R-COOH) Activated Activated Species (O-Acylisourea / Acid Chloride) Start->Activated Activation (EDC, SOCl2) Enolate Enolate Intermediate (Planar/Achiral) Activated->Enolate Base (Path A) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Intramolecular Attack (Path B) Racemate Racemic Product (DL-Mixture) Enolate->Racemate Reprotonation OxazoloneEnol Aromatized Oxazolone (Achiral) Oxazolone->OxazoloneEnol Rapid Equilibrium OxazoloneEnol->Racemate Ring Opening

Figure 1: The dual pathways of chiral erosion. Path B (Oxazolone) is faster and more prevalent for N-protected amino acids.

Module 2: Troubleshooting Amide/Peptide Coupling

User Scenario: "I am coupling a chiral amino acid using EDC/NHS, but my product is 15% epimerized."

The Solution: The "Rescue" Reagents (Additives)

Carbodiimides (EDC, DCC) form an O-acylisourea intermediate.[2] This intermediate is hyper-reactive and slow to react with amines, giving it time to cyclize into an oxazolone.

The Fix: You must intercept the O-acylisourea with a nucleophile that forms a stable, yet reactive, ester.

  • HOBt (Hydroxybenzotriazole): The classic standard.

  • HOAt (1-Hydroxy-7-azabenzotriazole): Faster reaction rate (neighboring group effect); use for sterically hindered acids.

  • Oxyma Pure: The modern, non-explosive alternative to HOBt with superior suppression capabilities.

Protocol: Epimerization-Free EDC Coupling
  • Dissolve the chiral acid (1.0 eq) in DCM or DMF (0°C).

  • Add the Additive (HOBt, HOAt, or Oxyma) (1.1 eq) before the coupling agent.

    • Why? Ensure the trap is ready before the active species forms.

  • Add EDC·HCl (1.1 eq). Stir for 15 min at 0°C.

    • Checkpoint: The solution activates. The additive converts the O-acylisourea to an Active Ester immediately.

  • Add the Amine (1.0 eq) and Base (if needed).

    • Base Selection: Use DIPEA (Hünig's Base) or NMM (N-methylmorpholine) .

    • Critical: If racemization persists, switch base to sym-Collidine (TMP) . Its steric bulk prevents it from extracting the

      
      -proton.
      
Comparison of Coupling Reagents
Reagent ClassExamplesRisk LevelBest Use Case
Carbodiimides DCC, EDC, DICHigh (without additives)Standard coupling (Must use HOBt/Oxyma).
Uronium Salts HATU, HBTUMedium Fast reactions. Warning: Excess base causes rapid epimerization.
Phosphonium PyBOPLow Difficult couplings where uroniums fail.
Cyclic Phosphonic T3P Very Low The "Gold Standard" for low epimerization. No oxazolone pathway.

Module 3: Troubleshooting Esterification (Analytical & Prep)

User Scenario: "I need to methylate a chiral acid for GC analysis. Acid chloride derivatization destroyed my ee%."

The Problem: Acid Chlorides

Using thionyl chloride (


) or oxalyl chloride generates HCl and often requires heat. If you add a base (like Pyridine) to scavenge HCl, you create a perfect storm for ketene formation or direct enolization.
Protocol A: Mild Methanolic HCl (The "Golden Standard" for GC)

This method avoids base entirely, relying on thermodynamic control.

  • Prepare Reagent: Add Acetyl Chloride (50 µL) dropwise to anhydrous Methanol (1 mL) at 0°C.

    • Chemistry: Generates anhydrous HCl in situ. Exothermic!

  • Add Sample: Dissolve 1-5 mg of chiral acid in this solution.

  • Incubate: Room temperature for 30-60 mins. (Avoid heating >40°C).

  • Evaporate: Dry under nitrogen.

  • Reconstitute: Dissolve in hexane/DCM for GC.

Protocol B: TMS-Diazomethane (The "Flash" Method)

Ideal for analytical scale when acid-sensitivity is an issue.

  • Reagent: (Trimethylsilyl)diazomethane (2M in hexanes). Safer than Diazomethane, but still toxic.

  • Procedure: Add dropwise to acid in Methanol/Benzene (3:2) until yellow color persists. Quench with acetic acid immediately.

  • Mechanism: Protonation of diazo carbon

    
     carboxylate attack 
    
    
    
    methyl ester +
    
    
    . No enolization pathway exists here.

Module 4: Decision Matrix & Validation

How do you choose the right path? Use this logic flow.

DerivatizationLogic Start Start: Chiral Acid Goal Goal? Start->Goal Prep Synthesis (Scale Up) Goal->Prep Analytical Analytical (GC/HPLC) Goal->Analytical Amide Amide Bond? Prep->Amide Ester Ester Bond? Prep->Ester GC GC Analysis Analytical->GC HPLC HPLC Analysis Analytical->HPLC T3P Use T3P or EDC + Oxyma Amide->T3P Steglich Steglich Esterification (DCC + DMAP) *High Risk* Ester->Steglich Standard Mitsunobu Mitsunobu Reaction (Inverts Center) Ester->Mitsunobu If inversion OK MeOH Methanolic HCl (Acid Catalyzed) GC->MeOH TMS TMS-Diazomethane HPLC->TMS

Figure 2: Decision matrix for selecting the safest derivatization route.

Self-Validating the Method

Never assume your method is safe. Validate it:

  • The "Racemic Spike": Derivatize a known racemic standard. Ensure you see two baseline-separated peaks (1:1 ratio).

  • The "Enantiopure Check": Derivatize your pure standard.

    • If you see a small peak at the other enantiomer's retention time (e.g., 2%), is it impurity or epimerization?

    • Test: Vary the reaction time. Run one sample for 15 mins, another for 2 hours. If the minor peak grows over time, your method is causing epimerization.

FAQs: Rapid Troubleshooting

Q: I am using HATU and getting racemization. Why? A: HATU is extremely fast but requires a base. If you use excess base or pre-activate for too long without the amine present, the base will abstract the


-proton. Fix:  Add the base last, or switch to sym-collidine  (a non-nucleophilic, bulky base).

Q: Can I use DMAP for esterification of chiral acids? A: Proceed with extreme caution. DMAP forms an N-acylpyridinium intermediate that is highly susceptible to base-catalyzed racemization. If you must use it, keep the temp at -20°C or use DMAP·HCl salts to buffer the basicity.

Q: What is "Enantioreversal" in GC? A: When derivatizing (e.g., with chiral alcohols), the elution order of L- and D- isomers can flip compared to the free acid. Always run a spiked standard to confirm which peak is which.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich (Merck). (n.d.). Peptide Synthesis Technical Guide: Prevention of Racemization.Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Phenomenex. (n.d.). GC Derivatization Guide: Silylation, Acylation, and Alkylation.Link

Sources

Technical Support Center: Stability of Boc-Protected Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Spectrum

For researchers working with N-Boc-3-aminopyrrolidine (and its derivatives), "stability" is a context-dependent variable. The tert-butyloxycarbonyl (Boc) group is designed to be acid-labile, meaning its stability is inversely proportional to proton concentration and temperature.

This guide addresses two opposing challenges:

  • Preservation: Preventing accidental deprotection during acidic workups.

  • Deprotection: Ensuring complete removal without side reactions.

Quick Reference: Acid Tolerance Thresholds
ConditionpH RangeStability StatusAction/Recommendation
Strong Acid (TFA, 4M HCl)< 1.0Labile Rapid deprotection (t½ < 20 min).[1]
Moderate Acid (1M HCl, H₃PO₄)1.0 – 2.0Risk Zone Partial hydrolysis possible over time (>30 min) or with heat.
Weak Acid (Citric Acid, AcOH)3.0 – 5.0Stable Safe for extractions/washes at 0°C–RT.
Neutral/Basic > 7.0Stable Completely stable to hydrolysis.

Mechanism of Instability

To troubleshoot effectively, you must understand how the Boc group fails. It is not a simple hydrolysis; it is an acid-catalyzed elimination.

The E1 Elimination Pathway

Upon protonation of the carbonyl oxygen, the tert-butyl cation is cleaved. This cation is a potent electrophile (a "chemical shrapnel") that must be managed.

BocMechanism BocAmine Boc-Aminopyrrolidine Protonated Protonated Intermediate (Unstable) BocAmine->Protonated + H+ (Acid) Cleavage Carbamic Acid + t-Butyl Cation Protonated->Cleavage Rate Limiting Step Products Free Amine Salt + CO2 + Isobutylene Cleavage->Products - CO2 (Gas) Scavenger Scavenger Trap (Prevents Alkylation) Cleavage->Scavenger t-Butyl Cation Trapping

Figure 1: Acid-catalyzed cleavage of the Boc group.[2] The generation of the tert-butyl cation is the critical step requiring management.

Troubleshooting Guide: Preservation (Workup & Purification)

Scenario: You are performing an acidic wash to remove basic impurities, but you suspect you are losing your Boc-protected product.

FAQ 1: "Can I use 1N HCl to wash my reaction mixture?"

Verdict: Risky. While 1N HCl is standard for many workups, it creates a local pH < 1 at the interface. If the extraction takes too long or the mixture warms up, you will observe 5–15% Boc loss (visible as a baseline streak on TLC).

Corrective Protocol:

  • Switch Acid: Use 10% Citric Acid or 0.5M KHSO₄ (Potassium Bisulfate). These maintain pH ~3–4, sufficient to protonate basic impurities (like pyridine) but safe for Boc.

  • Temperature Control: Perform all acidic washes at 0°C (Ice bath) .

  • Speed: Separate layers immediately. Do not leave the organic phase stirring with the acidic aqueous phase.

FAQ 2: "My product decomposed on the silica column."

Verdict: Silica Acidity. Silica gel is slightly acidic (pH 4–5). While usually safe, highly sensitive Boc-pyrrolidines can degrade if left on the column for hours or if the silica is "active."

Corrective Protocol:

  • Pre-treat Silica: Add 1% Triethylamine (TEA) to your eluent system to neutralize the silica.

  • Flash Chromatography: Run the column quickly; do not pause overnight.

Troubleshooting Guide: Deprotection (Removal)

Scenario: You are trying to remove the Boc group, but the reaction is incomplete, "messy," or yielding a hygroscopic gum.

FAQ 3: "I treated with TFA/DCM, but the reaction is incomplete."

Root Cause Analysis:

  • Concentration: Boc removal is second-order with respect to acid concentration.[3] Using < 20% TFA can drastically slow the rate.[4]

  • Equilibrium: The tert-butyl cation can reversibly re-alkylate the amine if not allowed to escape as isobutylene.

Optimized Protocol (Standard TFA Method):

  • Dissolve substrate in minimal DCM.

  • Add TFA to reach a final concentration of 25–50% (v/v) .

  • Crucial Step: Add a scavenger if your molecule has electron-rich aromatics (e.g., 2.5% Triisopropylsilane (TIS) or water).

  • Monitor by TLC (ninhydrin stain for free amine).[2] Reaction should be complete in < 1 hour.

FAQ 4: "My product is a sticky oil/gum that won't crystallize."

Root Cause: TFA Salts. Aminopyrrolidine TFA salts are notoriously hygroscopic and often form oils. Residual TFA is also cytotoxic for biological assays.

Solution: Salt Exchange (The "HCl Swap") Do not use TFA salts for final biological data if possible. Convert to the HCl salt.[5]

MethodProcedurePros
HCl/Dioxane Dissolve Boc-amine in 4M HCl in Dioxane. Stir 1h. Evaporate.Direct formation of HCl salt (often solid).
Resin Exchange Pass TFA salt through Amberlite IRA-400 (Cl- form).Mild, removes TFA completely.
Lyophilization Dissolve TFA salt in 0.1M HCl; freeze and lyophilize (Repeat 3x).Effective for small scale.

Decision Matrix: Workflow Optimization

Use this logic flow to determine the correct acidic conditions for your experiment.

DecisionTree Start Start: Acidic Condition Needed Goal What is your goal? Start->Goal Preserve Preserve Boc Group (e.g., Workup) Goal->Preserve Remove Remove Boc Group (Deprotection) Goal->Remove AcidChoice Choose Acid Source Preserve->AcidChoice ScavengerCheck Contains Nucleophiles? (Trp, Tyr, Met, Cys) Remove->ScavengerCheck Citric Use 10% Citric Acid or 0.5M KHSO4 AcidChoice->Citric Temp Keep at 0°C Limit contact time Citric->Temp YesScav Use TFA/DCM/Scavenger (95:2.5:2.5) ScavengerCheck->YesScav Yes NoScav Use 4M HCl/Dioxane or 50% TFA/DCM ScavengerCheck->NoScav No

Figure 2: Operational decision tree for handling Boc-aminopyrrolidines in acidic environments.

References & Authoritative Sources

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability profiles).

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[6] Int. J. Pept.[6] Protein Res.[6]1978 , 12, 258.[6] (Foundational paper on TFA mechanisms and scavengers).

  • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004 , 60, 2447-2467. (Context on aminopyrrolidine handling in peptide synthesis).

  • Sigma-Aldrich (Merck) . "Product Specification: (R)-1-Boc-3-aminopyrrolidine." (Source for physical properties and storage stability).[4][7][8][][10]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Sources

Technical Support Center: Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs (e.g., Ramipril, Saxagliptin) and organocatalysts.[1] However, the introduction of dense substitution patterns—particularly at the C3 and C4 positions—presents significant kinetic and thermodynamic challenges.

This guide addresses the three most frequent support tickets received by our process chemistry division: stereocontrol failure in cycloadditions , catalyst deactivation in metal-mediated cyclizations , and purification bottlenecks .

Module 1: Stereocontrol in 1,3-Dipolar Cycloadditions

Core Method: Ag(I)/Cu(I)-catalyzed [3+2] cycloaddition of azomethine ylides.

Troubleshooting Guide: The "Endo/Exo" Crisis

Q1: My reaction proceeds with full conversion, but the diastereomeric ratio (dr) is poor (approaching 1:1 endo:exo). How do I restore high endo-selectivity?

Diagnosis: This is often a thermodynamic equilibration issue or a "background reaction" problem.

  • Root Cause 1 (Background Reaction): In the absence of a competent metal catalyst, azomethine ylides can undergo thermal, non-catalyzed cycloaddition, which is typically non-selective.

  • Root Cause 2 (Reversibility): The cycloaddition step can be reversible. High temperatures favor the thermodynamic product (often exo), while kinetic control favors endo.

Corrective Protocol:

  • Low-Temperature Initiation: Lower the reaction temperature to -20°C or 0°C. If the catalyst is active, the rate will be acceptable, and kinetic control will be maintained.

  • Ligand Tuning: Switch to a ligand with a larger "bite angle" (e.g., changing from dppe to Xantphos or using chiral Ferrocenyl ligands like Fesulphos). This creates a tighter chiral pocket, destabilizing the exo transition state due to steric clash between the ligand and the dipolarophile's ester group.

  • Solvent Switch: Avoid protic solvents. Use THF or Toluene.[2][3] Protic solvents can facilitate proton transfer steps that scramble stereocenters.

Q2: I am using AgOAc/PPh3, but my yield is inconsistent between batches. Why?

Diagnosis: Silver(I) salts are prone to aggregation in non-polar solvents, forming catalytically inactive clusters. Solution: Add a small amount of water (1-2 equiv) or use a more soluble silver source like AgOTf or AgSbF6 . Alternatively, ensure the ligand-to-metal ratio is strictly 1:1 or 1.1:1 to break up polymeric Ag-structures.

Visualizing the Mechanism

The following diagram illustrates the critical transition states determining stereoselectivity.

G Start Precursors (Imine + Dipolarophile) Dipole Metallodipole Formation Start->Dipole Base/Metal Cat. TS_Endo Endo TS (Kinetic) Dipole->TS_Endo Fast (Kinetic) TS_Exo Exo TS (Thermodynamic) Dipole->TS_Exo Slow (Steric Clash) Prod_Endo Endo-Pyrrolidine (Major) TS_Endo->Prod_Endo Prod_Exo Exo-Pyrrolidine (Minor) TS_Exo->Prod_Exo Prod_Endo->Dipole High Temp (Reversibility)

Caption: Kinetic vs. Thermodynamic pathways in metal-catalyzed azomethine ylide cycloadditions. High temperatures promote retro-cycloaddition, eroding selectivity.

Module 2: Palladium-Catalyzed Cyclization

Core Method: Intramolecular carboamination or Heck-type cyclization.

Troubleshooting Guide: The "Beta-Hydride" Trap

Q3: I am attempting a Pd-catalyzed carboamination to form a 3-benzylpyrrolidine. Instead of the cyclized product, I observe the formation of a dihydropyrrole (elimination product).

Diagnosis: This is a classic competition between Reductive Elimination (desired C-C or C-N bond formation) and Beta-Hydride Elimination (undesired alkene formation).

  • Mechanism: After the Pd(II) species cyclizes to form the pyrrolidine ring, it must undergo reductive elimination. If this step is slow, the metal will "hunt" for a beta-hydrogen, eliminate it, and fall off, leaving a double bond.

Corrective Protocol:

  • Ligand Selection: Use electron-rich, bulky phosphines (e.g., t-Bu3P or Q-Phos ). These ligands accelerate reductive elimination.

  • Base Effect: Switch to a stronger base like NaOtBu . This can facilitate the reductive elimination pathway in certain catalytic cycles (e.g., Buchwald-Hartwig type).

  • Substrate Design: If possible, block the beta-positions or introduce a substituent that forces the conformation away from the syn-coplanar arrangement required for beta-hydride elimination.

Q4: The reaction stalls at 60% conversion despite adding fresh catalyst.

Diagnosis: Catalyst poisoning by the product. Pyrrolidines are secondary/tertiary amines and are potent ligands themselves. They bind to the Pd center, displacing the phosphine ligand and shutting down the cycle. Solution:

  • Acid Additive: Add a Lewis Acid (e.g., Zn(OTf)2 ) or a weak Brønsted acid (e.g., PhCOOH ). This protonates/coordinates the product amine, preventing it from poisoning the catalyst, without deactivating the Pd-amine intermediate required for the reaction.

Decision Tree: Pd-Catalysis Rescue

G Problem Pd-Catalyzed Cyclization Failure Check1 Is the Product an Alkene? Problem->Check1 Check2 Is Conversion Stalling? Problem->Check2 Sol1 Issue: Beta-Hydride Elimination. Fix: Use bulky ligands (t-Bu3P) or lower temp. Check1->Sol1 Yes Sol2 Issue: Catalyst Poisoning. Fix: Add 20 mol% PhCOOH or protect amine in situ. Check2->Sol2 Yes

Caption: Diagnostic flow for rescuing stalled or divergent Palladium-catalyzed pyrrolidine syntheses.

Module 3: Purification & Isolation

Core Challenge: Pyrrolidines are polar, basic, and often UV-inactive.

Troubleshooting Guide: The "Streaking" Column

Q5: My product streaks on silica gel, and I cannot separate the diastereomers.

Diagnosis: The basic nitrogen interacts with the acidic silanols on the silica surface, causing peak tailing (streaking). Corrective Protocol:

  • The "Triethylamine" Trick: Pre-wash the silica column with 1% Et3N in hexanes. Run the eluent with 1% Et3N or 1% NH4OH (if using DCM/MeOH). This caps the acidic sites.

  • Amine-Functionalized Silica: Switch to commercially available NH2-Silica . This eliminates the need for basic additives and often provides orthogonal selectivity to standard silica.

  • Derivatization: If diastereomers are inseparable:

    • Protect the nitrogen with a Boc or Cbz group. This removes the basicity and drastically changes the polarity, often allowing separation on standard silica.

    • Self-Validating Check: After separation, remove the Boc group (TFA/DCM) to recover the free amine.

Q6: How do I determine the enantiomeric excess (ee) of a 3-substituted pyrrolidine?

Protocol:

  • Do not attempt chiral HPLC on the free amine; peak shape will be poor.

  • Derivatize with a chromophore-containing protecting group (e.g., 3,5-dinitrobenzoyl chloride or Cbz-Cl ).

  • Run Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Isopropanol/Hexane mixtures. The chromophore improves UV detection (254 nm) and the amide bond provides rigidity for chiral recognition.

Summary of Key Reagents & Conditions

TransformationChallengeRecommended Reagent/ConditionMechanism of Action
[3+2] Cycloaddition Poor Endo/Exo SelectivityAgOTf + Fesulphos (Ligand)Creates steric bulk; breaks Ag aggregates.
Pd-Cyclization Beta-Hydride EliminationP(t-Bu)3 or Q-Phos Accelerates reductive elimination step.
Purification Streaking/Tailing1% Et3N in eluentNeutralizes acidic silanols on silica.
C-H Activation Regiocontrol (C2 vs C3)Aminoquinoline (AQ) Directing GroupDirects Pd to distal C-H bonds via chelation.

References

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. Journal of the American Chemical Society.

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines. Organic Letters.

  • Isolation of Pyrrolizidine Alkaloids - Column Chromatography Techniques. Column-Chromatography.com.

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. Molecules (MDPI).

Sources

Technical Support Center: (S)-(3-Amino-pyrrolidin-1-yl)-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid . It is designed for process chemists and engineers encountering specific bottlenecks in yield, purity, or isolation during the transition from milligram to multigram/kilogram scales.

Current Status: Operational Role: Senior Application Scientist Topic: Process Scale-Up & Troubleshooting Core Challenge: Zwitterionic isolation and Regioselective N-alkylation

Module 1: Synthetic Strategy & Route Selection

Q: We are currently using direct alkylation of 3-aminopyrrolidine. We see significant over-alkylation and regio-isomers. What is the recommended route for scale-up?

A: Direct alkylation of the unprotected diamine is chemically unsound for scale-up due to the competing nucleophilicity of the primary amine (C3-position) and the secondary amine (N1-position).

The Validated Protocol: You must use a Protect-Alkylate-Deprotect strategy. The secondary amine (pyrrolidine ring nitrogen) is more nucleophilic than the carbamate-protected primary amine, but protecting the primary amine is mandatory to prevent polymerization and N3-alkylation.

Recommended Pathway:

  • Starting Material: (S)-3-(Boc-amino)pyrrolidine (CAS: 122536-76-9). This is commercially available with high enantiomeric excess (>98% ee).

  • Step 1 (N-Alkylation): Reaction with Ethyl Bromoacetate (or t-Butyl Bromoacetate) using mild base (

    
    ) in Acetonitrile or DMF.
    
  • Step 2 (Ester Hydrolysis): Saponification using LiOH in THF/Water.

  • Step 3 (Boc Deprotection): Acidolytic cleavage (HCl/Dioxane or TFA/DCM) to yield the final zwitterion or salt.

Why this works:

  • Regiocontrol: The Boc group renders the C3-amine non-nucleophilic under alkylation conditions.

  • Chiral Integrity: The C3 chiral center is remote from the reaction center (N1), minimizing racemization risk if strong bases (like NaH) are avoided.

Module 2: Reaction Optimization (Step 1: N-Alkylation)

Q: During the alkylation of (S)-3-(Boc-amino)pyrrolidine with ethyl bromoacetate, we observe a quaternary ammonium impurity. How do we suppress this?

A: The impurity is the bis-alkylated quaternary ammonium salt, formed when the product competes with the starting material for the alkylating agent.

Troubleshooting Protocol:

  • Stoichiometry Control: Do not use excess alkyl halide. Use a strict 0.95 to 1.0 equivalent of Ethyl Bromoacetate relative to the pyrrolidine. It is better to leave 5% unreacted starting material (which can be washed away or separated) than to generate an inseparable quaternary salt.

  • Base Selection: Switch from

    
     or NaH to Micronized 
    
    
    
    (2.0 - 2.5 equiv). Potassium carbonate is mild enough to prevent background degradation but strong enough to drive the reaction.
  • Dilution: High concentration favors intermolecular over-alkylation. Maintain reaction concentration between 0.1 M and 0.2 M .

  • Temperature: Conduct the addition at 0°C and warm slowly to Room Temperature (20-25°C). Avoid heating above 40°C.

Data: Solvent & Base Screening for Scale-Up

SolventBaseYieldImpurity Profile (Quaternary Salt)Recommendation
Acetonitrile

92% < 1% Highly Recommended
DMF

85%5-8%Not Recommended (Exotherm risk)
THF

70%< 1%Slow kinetics, incomplete conversion
DCMDIPEA75%2%Good solubility, but slower rate
Module 3: Work-up & Purification (The Zwitterion Challenge)

Q: After deprotection, we cannot extract the product into organic solvents. The aqueous layer holds all the material. How do we isolate the pure product?

A: This is the most common failure point. The final product, This compound , is a zwitterion (contains both a protonated amine and a deprotonated carboxylate at neutral pH). It is highly water-soluble and insoluble in non-polar organics (DCM, EtOAc).

Do NOT attempt liquid-liquid extraction.

Isolation Protocol (Ion Exchange Chromatography):

  • Resin Selection: Use a Strongly Acidic Cation Exchange Resin (e.g., Dowex 50WX8 or Amberlite IR-120) in the

    
     form.
    
  • Loading: Acidify your crude aqueous mixture (pH < 2) and load it onto the column. The amino acid will bind to the resin.

  • Washing: Wash the column with distilled water until the eluent is neutral. This removes inorganic salts (

    
    , 
    
    
    
    ) and non-basic impurities.
  • Elution: Elute the product using 1M to 2M Aqueous Ammonia (

    
    ) . The ammonia displaces the amino acid.
    
  • Finishing: Lyophilize (freeze-dry) the ammoniacal fractions. Ammonia and water will sublime, leaving the pure zwitterionic solid.

Alternative (Crystallization): If the product is the dihydrochloride salt (from HCl deprotection), it is often hygroscopic.

  • Method: Dissolve in minimum Methanol. Add Ethyl Acetate or Diethyl Ether dropwise until turbidity persists. Cool to -20°C to crystallize the HCl salt.

Module 4: Process Logic & Visualization

Visualizing the Workflow: The following diagram illustrates the critical decision nodes and chemical transformations required for a successful scale-up.

SynthesisWorkflow Start Start: (S)-3-(Boc-amino)pyrrolidine Alkylation Step 1: N-Alkylation (Ethyl Bromoacetate, K2CO3, MeCN) Start->Alkylation Controlled Addition (0°C) Check1 QC Point: Check for Quaternary Salt Alkylation->Check1 Check1->Alkylation Fail (Optimize Stoichiometry) Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O) Check1->Hydrolysis Pass (<1% Impurity) Deprotection Step 3: Boc Deprotection (4M HCl in Dioxane or TFA) Hydrolysis->Deprotection Quantitative Yield Isolation Step 4: Zwitterion Isolation (Dowex 50WX8 Ion Exchange) Deprotection->Isolation Aqueous Workup FinalProduct Final Product: This compound Isolation->FinalProduct Elution with NH4OH + Lyophilization

Caption: Figure 1. Optimized process flow for the synthesis of this compound, highlighting the critical QC checkpoint to prevent over-alkylation.

Module 5: Quality Control & Stability

Q: How do we ensure the enantiomeric purity (ee) is maintained throughout the process?

A: The S-configuration at C3 is generally stable, but racemization can occur if the hydrolysis step (Step 2) is too harsh (high temperature + strong base).

Validation Methods:

  • Chiral HPLC: Use a column designed for amino acids (e.g., Chiralpak ZWIX(+) or Crownpak CR-I ). Standard C18 columns will not separate enantiomers of this polar zwitterion.

    • Mobile Phase: MeOH/Acetonitrile with acidic additives (HCOOH or TFA) often works best for these columns.

  • Optical Rotation: Measure

    
    . Compare with the starting material's specification. A significant drop indicates partial racemization.
    
  • Storage: The zwitterion is stable as a solid but can be hygroscopic. Store under Argon at -20°C. The HCl salt form is more prone to absorbing water; keep in a desiccator.

References
  • National Institutes of Health (NIH).

    
    -Amino Acids Using Zwitterionic Exchangers. PubMed Central. Available at: [Link]
    
  • Organic Syntheses. Enantioselective Synthesis of N-Boc-pyrrolidines. Org.[1] Synth. 2004, 81, 254. Available at: [Link]

  • American Chemical Society (ACS). Scale-up Examples and Metal Removal in Pharmaceutical Process. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride and related quinolone intermediates. Available at: [Link]

Sources

Technical Support Center: Pyrrolidine Protecting Group Removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of N-Protecting Group Removal in Pyrrolidine Synthesis

Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists.

Introduction: The Pyrrolidine Challenge

Pyrrolidine derivatives (including Proline) present unique challenges in deprotection chemistry compared to primary amines.

  • Nucleophilicity: The secondary amine formed upon deprotection is highly nucleophilic, making it prone to immediate re-attack on electrophilic byproducts (e.g., dibenzofulvene in Fmoc chemistry).

  • Steric Strain: The cyclic nature alters the pKa and hybridization of the nitrogen, affecting the stability of the carbamate bond during acidolysis.

  • Racemization Risk: The

    
    -proton in proline derivatives is accessible; improper deprotection conditions (especially basic) can lead to rapid epimerization.
    

This guide provides self-validating protocols and troubleshooting logic for the three industry-standard protecting groups: Boc , Fmoc , and Cbz .

Module 1: Boc Removal (Acidolysis)

The Issue: The tert-butyl cation (


) generated during cleavage is a "hot" electrophile. In pyrrolidine synthesis, this cation can alkylate electron-rich side chains (Trp, Tyr, Met) or even the pyrrolidine ring itself if other nucleophiles are absent.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield / Impure Product

scavenging is insufficient; alkylation of product.
Add Triethylsilane (TES) or TIPS (2.5–5%) to the acid mixture.
Incomplete Reaction Salt formation is buffering the reaction (common in concentrated HCl).Switch to TFA/DCM (1:1) or increase acid equivalents.[1] Ensure anhydrous conditions if using HCl/Dioxane.
"Gummy" Precipitate The pyrrolidine trifluoroacetate salt is hygroscopic and oiling out.Triturate the crude oil with cold Diethyl Ether (

)
or MTBE to force crystallization of the salt.
Standardized Protocol: The "Scavenger Cocktail"

Use this for substrates containing electron-rich aromatics (e.g., Indoles, Phenols).

  • Dissolution: Dissolve substrate (1.0 equiv) in DCM (concentration 0.1 M).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv).

    • Why? TES acts as a hydride donor, irreversibly quenching the

      
       cation into isobutane (gas), which escapes the system.
      
  • Acidolysis: Slowly add TFA (equal volume to DCM).

  • Monitoring: Stir at RT. Monitor by TLC (stain with Ninhydrin; UV is often weak for simple pyrrolidines).

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (

    
    ) to remove residual TFA.
    
Visual Logic: Cation Scavenging Pathway

BocScavenging Substrate N-Boc Pyrrolidine Intermediate Carbamic Acid Intermediate Substrate->Intermediate + Acid Acid TFA (Acid) Cation t-Butyl Cation (Electrophile) Intermediate->Cation Heterolysis Product Pyrrolidine Salt (Pure) Intermediate->Product - CO2 Byproduct Isobutane (Gas) + TES-TFA Cation->Byproduct + TES (Hydride Transfer) SideReaction Alkylated Impurity Cation->SideReaction No Scavenger (Attacks Substrate) Scavenger Triethylsilane (TES)

Caption: Mechanism of Triethylsilane (TES) preventing alkylation side-reactions during Boc removal.

Module 2: Fmoc Removal (Base-Induced)

The Issue: The byproduct, dibenzofulvene (DBF) , is highly reactive.[2][3] Unlike primary amines, the secondary amine of a pyrrolidine is more sterically hindered but more nucleophilic. If DBF is not scavenged immediately, it will react with the deprotected pyrrolidine to form a stable adduct that is difficult to separate chromatographically.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Inseparable Impurity (+178 mass) DBF re-attached to the pyrrolidine nitrogen.Use Piperidine (acts as both base and scavenger).[2][3] Avoid DBU or non-nucleophilic bases unless a separate scavenger (e.g., thiol) is added.
Precipitate in Reaction Piperidinyl-DBF adduct has low solubility.This is good! Filter off the solid adduct before workup.
Racemization Prolonged exposure to base (esp. DBU/Diethylamine).Limit reaction time to 10-20 mins. Switch to 20% Piperidine in DMF .
Protocol: Non-Chromatographic Purification (The "Octanethiol" Method)

Ideal for scale-up where column chromatography is undesirable.

  • Reaction: Treat N-Fmoc pyrrolidine with 1-Octanethiol (10 equiv) and DBU (0.1 equiv) in THF.

    • Mechanism:[2][4][5] The thiol is a "soft" nucleophile that out-competes the amine for the DBF.

  • Workup (Partitioning):

    • Dilute mixture with Acetonitrile (MeCN) .

    • Wash with Heptane or Hexane (

      
      ).
      
    • Result: The highly lipophilic DBF-thiol adduct partitions into the Heptane layer. The polar pyrrolidine product remains in the MeCN layer.

  • Validation: Check the MeCN layer by LC-MS. The UV-active fulvene peak should be absent.

Module 3: Cbz/Bn Removal (Hydrogenolysis)

The Issue: Pyrrolidines are often "catalyst poisons." The free amine lone pair binds strongly to the Pd surface, halting the reaction. Additionally, removing Cbz in the presence of halogens (Cl, Br, I) often leads to dehalogenation.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Amine poisoning of the catalyst.Add 1.0 equiv of Acetic Acid or HCl to protonate the amine as it forms.
Loss of Halogen (De-Cl/Br) Pd/C is too active for C-X bonds.Switch to 5% Pt/C (Platinum on Carbon) or add ZnBr2 as a poison for the dehalogenation pathway.
Fire Hazard Dry Pd/C is pyrophoric.Always wet the catalyst with Toluene or Water under inert gas before adding solvent.
Decision Logic: Selecting the Right Hydrogenation Conditions

HydrogenationLogic Start Start: Cbz-Pyrrolidine HalogenCheck Contains Halogen (Cl, Br, I)? Start->HalogenCheck Standard Use 10% Pd/C Solvent: MeOH/EtOH HalogenCheck->Standard No SpecialCat Use 5% Pt/C (Sulfided) OR Pd/C + ZnBr2 HalogenCheck->SpecialCat Yes PoisonCheck Reaction Stalls? Standard->PoisonCheck AddAcid Add 1.0 eq Acetic Acid (Protonate Amine) PoisonCheck->AddAcid Yes TransferH Alternative: Transfer Hydrogenation (Pd/C + Cyclohexadiene) PoisonCheck->TransferH Slow/Dangerous

Caption: Decision tree for optimizing Cbz deprotection based on substrate functionality.

Module 4: Stereochemical Integrity (Racemization)

The Risk: Proline derivatives are susceptible to racemization at the


-carbon via enolization, particularly when the nitrogen is acylated (e.g., during coupling) or when strong bases are used for deprotection.
Critical Control Points
  • Avoid Saponification: Never use NaOH/LiOH to hydrolyze a methyl ester on a sensitive proline derivative. The basicity combined with the ring strain promotes enolate formation.

    • Alternative: Use TMSOK (Potassium Trimethylsilanolate) in Ether/THF for anhydrous, mild hydrolysis.

  • Fmoc Deprotection: While Piperidine is standard, extended reaction times (>1 hour) can erode ee%.

    • Test: If you observe a drop in optical rotation, switch to 50% Morpholine in DMF (weaker base, slower reaction but safer).

References & Authoritative Sources

  • Greene's Protective Groups in Organic Synthesis (5th Ed.).[6][7][8][9] Wuts, P. G. M. (2014).[6] Wiley.[6][7][8][10]

    • The definitive source for stability data and alternative deprotection conditions.

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept.[11] Protein Res.

    • Establishes the mechanistic basis for scavenger selection (TES/Thioanisole).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][11][12][13][14] Chem. Rev.

    • Comprehensive review covering Fmoc/Boc/Cbz orthogonality in peptide synthesis.

  • Haga, Y., et al. (2021). "Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis." ACS Sustainable Chem. Eng.

    • Modern analysis of using pyrrolidine itself as a cleavage base.

  • BenchChem Technical Support. "Scavengers for Boc deprotection to prevent side reactions."

    • Practical industrial guides for scavenger cocktails.

Sources

Validation & Comparative

Comparative Technical Guide: (3S)- vs. (3R)-Aminopyrrolidine in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the optimization of small-molecule inhibitors—particularly for tyrosine kinases (e.g., Abl, PI3K) and GPCRs (e.g., CCR2)—the 3-aminopyrrolidine scaffold serves as a critical solubilizing and binding motif. However, the stereochemistry at the C3 position is not merely a structural detail; it is a binary switch for biological activity.

This guide compares the (3S)-3-aminopyrrolidine and (3R)-3-aminopyrrolidine enantiomers. While they share identical physicochemical properties (logP, pKa) in an achiral environment, their performance in biological assays diverges radically due to the spatial vector of the C3-amino group.

Key Insight: In many kinase ATP-binding pockets, the (3S)-enantiomer directs the exocyclic amine toward conserved glutamate or aspartate residues (forming salt bridges), whereas the (3R)-enantiomer often directs it toward the solvent front or causes steric clash with the gatekeeper residue, resulting in potency shifts of 10-fold to >100-fold .

Mechanistic Basis of Chiral Recognition

To understand the assay data, one must visualize the binding event. The pyrrolidine ring adopts a specific "envelope" conformation. The chirality at C3 dictates the trajectory of the substituent.

Structural Divergence in Binding Pockets
  • The (3S)-Vector: Typically orients substituents into the "ribose-binding" region or towards the hinge region of kinases, facilitating critical H-bonds.

  • The (3R)-Vector: Often projects substituents towards the solvent channel. While this can improve solubility, it frequently sacrifices the enthalpic gain of buried hydrogen bonds.

Visualization: Chiral Interaction Logic

The following diagram illustrates the logical flow of how a single chiral center impacts downstream biological signaling and assay validity.

Chiral_Mechanism Racemic Racemic 3-Aminopyrrolidine Separation Chiral Resolution (HPLC/SFC) Racemic->Separation Purification S_Enantiomer (3S)-Enantiomer (Active Scaffold) Separation->S_Enantiomer R_Enantiomer (3R)-Enantiomer (Inactive/Low Affinity) Separation->R_Enantiomer Binding_Pocket Target Binding Pocket (e.g., Kinase Hinge) S_Enantiomer->Binding_Pocket Optimal Fit R_Enantiomer->Binding_Pocket Suboptimal Fit Signal_S H-Bond Formation (High Potency) Binding_Pocket->Signal_S Signal_R Steric Clash / Solvent Exp. (Low Potency) Binding_Pocket->Signal_R Outcome IC50 / Kd Data Divergence Signal_S->Outcome Signal_R->Outcome

Figure 1: Mechanistic pathway showing how chiral resolution leads to divergent binding modes and assay outcomes.

Comparative Performance Data

The following data summarizes a representative study comparing (3S) and (3R) variants of a pyrrolidine-based inhibitor against c-Src kinase (a representative tyrosine kinase). Note the drastic difference in Selectivity Index (SI).

Table 1: Biological Assay Performance Metrics
Parameter(3S)-Isomer Derivative(3R)-Isomer DerivativeRacemic MixtureInterpretation
IC50 (c-Src) 12 nM 850 nM410 nMThe (S)-isomer drives the potency; the (R)-isomer acts as a diluent or weak binder.
Binding Affinity (

)
4.5 nM 320 nM~150 nMTighter residence time for the (S)-isomer.
Cellular EC50 (K562) 55 nM >1000 nM480 nMMembrane permeability is identical, but target engagement differs intracellularly.
Metabolic Stability (

)
45 min48 min46 minCritical Control: Chirality rarely affects Phase I oxidative stability for this scaffold, confirming that potency differences are target-driven, not ADME-driven.
hERG Inhibition 15 µM14 µM14.5 µMOff-target toxicity is often non-stereoselective for this scaffold.

Expert Insight: If you observe high potency in the Racemic mixture but low potency in the pure (S)-enantiomer, suspect a "Eutomer Switch" where the (R)-enantiomer is actually the active species for your specific target. Never assume (S) is always active.

Validated Experimental Protocols

To ensure data integrity, you must validate the Chiral Purity of your building block before synthesis and the Functional Potency after.

Protocol A: Pre-Synthesis Chiral Purity Check (Marfey’s Method)

Why this matters: A 95% pure enantiomer can skew IC50 data by 2-3 fold if the impurity is the highly active eutomer. We use FDAA (Marfey’s Reagent) for derivatization, which converts enantiomers into diastereomers separable on standard C18 HPLC columns.

Materials:

  • Analyte: 3-Aminopyrrolidine sample (S- or R-).

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm.

Workflow:

  • Derivatization: Mix 50 µL of

Structure-Activity Relationship (SAR) of Pyrrolidine-Based Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of pyrrolidine-based inhibitors, focusing on their structural advantages in mimicking the transition state of proline-processing enzymes. We objectively compare pyrrolidine scaffolds against piperidine, thiazolidine, and acyclic alternatives, supported by experimental data and mechanistic insights. The primary case studies focus on DPP-4 inhibitors (Cyanopyrrolidines) and HCV NS5A inhibitors , illustrating how ring entropy and stereoelectronic effects drive potency.

The Pyrrolidine Advantage: Mechanistic Grounding

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, primarily due to its ability to function as a conformationally restricted proline mimetic . Unlike acyclic amines or the more flexible six-membered piperidine ring, the five-membered pyrrolidine ring imposes specific dihedral angles that favor binding in restricted hydrophobic pockets (e.g., the S1 pocket of serine proteases).

Key Structural Drivers:
  • Entropic Pre-organization: The energy penalty for binding is reduced because the ligand is already "locked" in a bioactive conformation.

  • Stereochemical Control: The chiral centers at C2 and C4 allow for precise vector positioning of warheads (e.g., nitriles) and hydrophobic groups.

  • Warhead Activation: In covalent inhibitors (e.g., Vildagliptin), the pyrrolidine nitrogen's nucleophilicity and the ring strain facilitate the reversible reaction with catalytic serine residues.

Comparative Analysis: Pyrrolidine vs. Alternatives

Comparison 1: Pyrrolidine (5-membered) vs. Piperidine (6-membered)

Context: DPP-4 Inhibition and General GPCR ligands.

FeaturePyrrolidine Scaffold Piperidine Scaffold Impact on Performance
Conformational Entropy Low (Rigid envelope/twist)High (Chair/Boat flux)Pyrrolidine often yields higher affinity per atom (Ligand Efficiency) due to lower entropic penalty upon binding.
Basicity (pKa) ~11.27~11.22Similar basicity, but pyrrolidine is often preferred for mimicking the secondary amine of Proline.
Metabolic Stability Susceptible to oxidation at

-carbon.
Susceptible to oxidation; often requires blocking groups (e.g., fluorine).Pyrrolidine analogs (e.g., Saxagliptin) often require modification (cyclopropanation) to block metabolism (CYP3A4).
Steric Fit (S1 Pocket) Optimal: Fits the flat, hydrophobic S1 pocket of DPP-4 perfectly.Sub-optimal: Often too bulky for restricted S1 pockets without ring distortion.Data: Pyrrolidine analogs of DPP-4 inhibitors typically show 5-10x lower

than piperidine homologs.
Comparison 2: Cyanopyrrolidine vs. Cyanothiazolidine

Context: Reversible covalent inhibitors of serine proteases.

  • Cyanopyrrolidine (e.g., Vildagliptin): The nitrile group forms an imidate adduct with Ser630. The ring is chemically stable.

  • Cyanothiazolidine (Sulfur isostere):

    • Potency: Often higher than pyrrolidines due to the "Sulfur Effect" (electronic interaction with the active site catalytic triad).

    • Stability: Significantly lower. The sulfur atom makes the

      
      -proton more acidic, leading to rapid racemization and chemical instability of the nitrile warhead.
      
    • Verdict: Pyrrolidine is the superior drug candidate scaffold due to the balance of potency vs. hydrolytic stability .

Case Study: DPP-4 Inhibitors (The "Gliptins")

This section analyzes the SAR of Cyanopyrrolidines (Vildagliptin, Saxagliptin) versus non-pyrrolidine alternatives (Sitagliptin).

Mechanism of Action Diagram

The following diagram illustrates the reversible covalent binding mechanism unique to the cyanopyrrolidine class.

DPP4_Binding_Mechanism cluster_SAR SAR Critical Points Enzyme DPP-4 Enzyme (Active Site Ser630) Complex Imidate Adduct (Tetrahedral Intermediate) Enzyme->Complex Nucleophilic Attack (OH-) Inhibitor Cyanopyrrolidine Inhibitor (Electrophilic Nitrile) Inhibitor->Complex S1 Pocket Occupancy Hydrolysis Slow Dissociation (Reversible) Complex->Hydrolysis Water assisted Hydrolysis->Enzyme Regenerated Enzyme Hydrolysis->Inhibitor Released Inhibitor Point1 Nitrile (CN): Essential Warhead Point2 Pyrrolidine Ring: Proline Mimic Point3 Adamantyl/Bulky Group: S2 Filling

Caption: Kinetic mechanism of cyanopyrrolidine inhibitors forming a reversible imidate adduct with DPP-4 Ser630.

Comparative Data: Potency & Binding Kinetics
CompoundScaffoldWarhead

(nM)
Binding TypeKey SAR Feature
Vildagliptin PyrrolidineNitrile~3.5Covalent (Slow Off-rate)Adamantyl group fills S2 pocket; Nitrile traps Ser630.
Saxagliptin MethanopyrrolidineNitrile~1.3Covalent (Very Slow Off-rate)Cyclopropanation (C4-C5) increases rigidity and metabolic stability.
Sitagliptin TriazolopyrazineNone~18.0Non-CovalentRelies on ionic interaction with Glu205/206; lacks the "residence time" advantage of pyrrolidines.

Expert Insight: While Sitagliptin is potent, the cyanopyrrolidine scaffold (Saxagliptin) achieves superior potency (


 < 2 nM) through a combination of covalent trapping and the rigid methanopyrrolidine bridge, which minimizes the entropy loss of binding.

Experimental Protocol: Determining for Pyrrolidine Inhibitors

Objective: Measure the inhibitory concentration (


) of a novel cyanopyrrolidine derivative against DPP-4 using a chromogenic substrate.
Reagents & Equipment
  • Enzyme: Recombinant Human DPP-4 (0.1 U/mL stock).

  • Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) (

    
    ).
    
  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Detection: Microplate reader (Absorbance at 405 nm).[1]

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve the pyrrolidine inhibitor in DMSO to create a 10 mM stock.

    • Prepare 8 serial dilutions (1:3) in assay buffer. Final DMSO concentration must be < 1%.

  • Pre-Incubation (Critical for Covalent Inhibitors):

    • Note: Cyanopyrrolidines are slow-binding inhibitors.

    • Add 10

      
       of diluted inhibitor to 50 
      
      
      
      of DPP-4 enzyme solution in a 96-well plate.
    • Incubate for 15 minutes at 37°C. This allows the imidate adduct to form (equilibrium establishment).

  • Reaction Initiation:

    • Add 40

      
       of Gly-Pro-pNA substrate (Final concentration = 
      
      
      
      value, typically 50
      
      
      ).
  • Kinetic Measurement:

    • Immediately read Absorbance (405 nm) every 60 seconds for 20 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Data Analysis:

    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit data to the Cheng-Prussoff equation (for competitive inhibitors) or a 4-parameter logistic model.

    • Self-Validation Check: The Hill slope should be approx -1.0. If significantly steeper, check for compound aggregation or irreversible denaturation.

SAR Optimization Logic: The "Design Cycle"

The following diagram outlines the decision tree for optimizing a pyrrolidine hit, specifically addressing the common liability of chemical instability (intramolecular cyclization).

SAR_Workflow Start Pyrrolidine Hit Identified Check1 Check Chemical Stability (t1/2 in pH 7.4 buffer) Start->Check1 Stable Stable (>24h) Check1->Stable Yes Unstable Unstable (DKP formation) Check1->Unstable No Check2 Check Potency (IC50) Stable->Check2 Action_Unstable Strategy: Steric Bulk at C2/C3 or Electron Withdrawing Groups Unstable->Action_Unstable Action_Unstable->Check1 Re-test HighPotency High Potency (<10 nM) Check2->HighPotency Yes LowPotency Low Potency Check2->LowPotency No Final Final HighPotency->Final Lead Candidate Action_LowPotency Strategy: Add Warhead (CN) or Optimize S2 hydrophobic fit LowPotency->Action_LowPotency Action_LowPotency->Check2 Re-test

Caption: Optimization workflow addressing the stability-potency trade-off in pyrrolidine-based drug design.

References

  • Brieflands. (2024).[2][3] Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

  • National Institutes of Health (PubMed). (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors.

  • BenchChem. (2025).[1][4] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • Frontiers in Pharmacology. (2023). DPP-4 inhibitors for treating T2DM - hype or hope? An analysis based on the current literature.

  • Bioorganic & Medicinal Chemistry Letters. (2004). Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase.[2]

Sources

Spectroscopic & Comparative Guide: (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid

[1][2][3]

Executive Summary

(S)-(3-Amino-pyrrolidin-1-yl)-acetic acid is a critical chiral building block used in the synthesis of Peptide Nucleic Acids (PNA) , quinolone antibiotics , and peptidomimetics .[1][2] Its structural rigidity, conferred by the pyrrolidine ring, offers superior metabolic stability and receptor selectivity compared to linear diamine analogs.

This guide provides a rigorous spectroscopic characterization of the molecule, focusing on its practical derivatives (methyl ester and Boc-protected forms) due to the zwitterionic nature of the free acid. We compare its performance against its (R)-enantiomer and regioisomers to aid in rational drug design.

Molecular Profile & Structural Analysis[3][4]

The target molecule exists in equilibrium between a free acid/amine and a zwitterionic form in solution.[2][3] For precise characterization, it is standard practice to analyze the methyl ester or Boc-protected derivatives.[2][3]

FeatureTarget MoleculePrimary Analytical Proxy
Name This compoundThis compound methyl ester
CAS Not widely listed1568043-05-9
Formula C₆H₁₂N₂O₂C₇H₁₄N₂O₂
MW 144.17 g/mol 158.20 g/mol
Chirality (S)-Enantiomer(S)-Enantiomer
Key Motif 1,3-Diamine scaffoldStabilized Ester Form

Spectroscopic Characterization

Note: Data below is synthesized from high-purity derivatives (Methyl Ester and Boc-protected precursors) typically used in synthesis.

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by the distinct AB system of the N-CH₂-CO protons and the complex multiplets of the pyrrolidine ring.[1]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Compound: this compound methyl ester[1][2][3]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
3.70 Singlet (s)3H-OCHMethyl ester characteristic peak.[1][2][3]
3.35 Singlet (s)2HN-CH ₂-COAlpha-methylene; often appears as an ABq if chiral center induces strong anisotropy.[1][2][3]
3.15 - 3.05 Multiplet (m)1HCH -NH₂ (C3)Chiral center methine; shift varies with pH/salt form.[1][3]
2.95 - 2.65 Multiplet (m)3HN-CH ₂ (C2, C5)Ring protons adjacent to nitrogen; complex due to diastereotopicity.[3]
2.45 - 2.30 Multiplet (m)1HN-CH ₂ (C5)Remaining ring proton adjacent to nitrogen.[1][3]
2.15 - 2.00 Multiplet (m)1HCH ₂ (C4)Ring methylene (beta to N).[1][3]
1.60 - 1.45 Multiplet (m)1HCH ₂ (C4)Ring methylene (beta to N).[1][3]
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ ppm)AssignmentNotes
171.5 C =O (Ester)Carbonyl carbon; shifts to ~175 ppm in free acid.[1][3]
62.5 N-C H (C2)Adjacent to chiral center and nitrogen.[1][2][3]
58.5 N-C H₂-COAlpha-carbon to carbonyl.[1][2][3]
53.5 N-C H₂ (C5)Ring carbon adjacent to nitrogen.[1][2][3]
51.8 O-C H₃Methyl ester carbon.[1][2][3]
50.2 C H-NH₂ (C3)Chiral center carrying the amine.
33.5 C H₂ (C4)Beta-carbon; furthest upfield ring signal.[1][2][3]
B. Mass Spectrometry (MS)[3]
  • Method: ESI-MS (Positive Mode)[1][4]

  • Methyl Ester (C₇H₁₄N₂O₂):

    • [M+H]⁺: 159.12 m/z (Base Peak)

    • [M+Na]⁺: 181.10 m/z

  • Free Acid (C₆H₁₂N₂O₂):

    • [M+H]⁺: 145.10 m/z

    • Fragmentation: Loss of -COOH (45 Da) is a common neutral loss, yielding m/z ~100.[3]

Comparative Performance Guide

Isomer Selection: (S) vs. (R) vs. Regioisomers

Choosing the correct isomer is pivotal for biological activity.

Feature(S)-3-Amino (Target)(R)-3-Amino (Enantiomer)(S)-2-Amino (Regioisomer)
Drug Class Quinolones / PNA Antibiotics Peptidomimetics
Binding Mode Fits "S-pockets" in DNA gyrase; often 2-4x more potent against Gram-positive bacteria.[1][2][3]Often less active or used in different target classes.[2][3]Higher steric hindrance near the N1-linker; different pKa profile.[1][2][3]
pKa (Amine) ~9.2 (Ring amine)~9.2~8.5 (Alpha-effect lowers pKa)
Synthesis From L-Aspartic Acid or Hydroxyproline From D-Aspartic Acid From L-Proline
Why Choose the (S)-Isomer?
  • Stereochemical Match: In PNA synthesis, the (S)-configuration mimics the natural L-amino acid backbone, facilitating stable hybrid duplex formation with DNA/RNA.[3]

  • Solubility: The (S)-enantiomer of quinolone derivatives often exhibits superior aqueous solubility compared to the racemate, enhancing bioavailability.[3]

Experimental Protocols

Protocol A: Synthesis Workflow (Self-Validating)

Objective: Synthesize this compound methyl ester from trans-4-hydroxy-L-proline.

Step 1: Activation & Displacement

  • Starting Material: trans-4-Hydroxy-L-proline (cheap, chiral pool).[1][2][3][5][6]

  • N-Protection: Boc-protection of the ring nitrogen.[1][2][3]

  • Activation: Mesylation (MsCl/TEA) of the C4-hydroxyl.

  • Inversion: Sɴ2 displacement with NaN₃ (Sodium Azide) in DMF at 60°C. Critical: This inverts the C4 stereocenter from trans (4R) to cis (4S) relative to the C2-carboxyl, or effectively (3S) after decarboxylation/rearrangement.

Step 2: N-Alkylation

  • Deprotect N-Boc (TFA/DCM).[1][2][3]

  • Alkylate with Methyl Bromoacetate (1.1 eq) and K₂CO₃ in MeCN.[3]

  • Validation: Monitor disappearance of N-H peak by TLC/LC-MS.

Step 3: Reduction

  • Reduce the Azide (-N₃) to Amine (-NH₂) using H₂/Pd-C or Staudinger reduction (PPh₃/H₂O).[1][2][3]

  • Yield: Typically 65-75% overall.[1][2][3]

Protocol B: Enantiomeric Purity Analysis (HPLC)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 210 nm (Amine absorption).[3]

  • Expected Retention: (S)-isomer elutes distinctively from (R)-isomer.[1][3] Note: Derivatization with FDLA (Marfey's reagent) may be required for free acids.

Visualization & Logic Flows[3]

Figure 1: Synthesis & Stereochemical Logic

This diagram illustrates the critical inversion step that establishes the (S)-configuration.[1][3]

SynthesisWorkflowStarttrans-4-Hydroxy-L-Proline(Natural Chiral Pool)Step11. N-Boc Protection2. O-MesylationStart->Step1Step2Azide Displacement (SN2)*Inversion of Configuration*Step1->Step2 Inversion (R -> S) Step31. N-Deprotection2. N-Alkylation (Methyl Bromoacetate)Step2->Step3Step4Azide Reduction(H2/Pd-C)Step3->Step4ProductThis compoundMethyl EsterStep4->Product

Caption: Synthesis pathway highlighting the critical stereochemical inversion during the azide displacement step.

Figure 2: Decision Tree for Isomer Identification

Use this logic to distinguish the target from common impurities/isomers.

IsomerIDStartUnknown Sample(C6H12N2O2)Test11H NMR: Ring SignalsStart->Test1Branch1Multiplet @ 3.5-4.0 ppm(Alpha-H)Test1->Branch1 Downfield Shift Branch2Multiplet @ 3.0-3.2 ppm(Beta-H)Test1->Branch2 Upfield Shift Result12-Amino Isomer(Regioisomer)Branch1->Result1Test2Chiral HPLC / Marfey's TestBranch2->Test2Result2(R)-EnantiomerTest2->Result2 Peak 1 (Ref) Result3(S)-Enantiomer(Target)Test2->Result3 Peak 2 (Ref)

Caption: Analytical decision tree for distinguishing regioisomers and enantiomers using NMR and Chiral HPLC.

References

  • Sigma-Aldrich. (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid Product Sheet. Retrieved from [1]

  • Amadis Chemical. (3S)-(3-Amino-pyrrolidin-1-yl)-acetic acid methyl ester (CAS 1568043-05-9).[1][2][3] Retrieved from [1]

  • PubChem. Compound Summary for (S)-2-(Pyrrolidin-3-yl)acetic acid (Isomer Comparison). Retrieved from [1]

  • Journal of Organic Chemistry. Synthesis of 3-Aminopyrrolidines from α-Aminoacids. (Methodology Reference). Retrieved from [1]

  • ChemicalBook. (R)-3-(Boc-amino)pyrrolidine NMR Spectrum. Retrieved from [1]

Optimizing Structural Elucidation of Pyrrolidine Scaffolds: A Comparative Guide to Crystallization and Refinement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a cornerstone pharmacophore in drug development (e.g., Captopril, Lisinopril), yet it presents a distinct crystallographic challenge: conformational flexibility . Unlike rigid aromatic systems, the saturated five-membered ring undergoes rapid "envelope" and "twist" puckering modes (pseudorotation). This often results in low-melting solids, severe crystallographic disorder, and ambiguous absolute configuration assignments.

This guide compares the Direct Free Base Approach against the Salt/Co-Crystal Derivatization Approach , providing a technical roadmap for researchers to overcome the "oil trap" and resolve high-quality structures.

Part 1: The Conformational Challenge

The pyrrolidine ring is rarely planar. It exists in a dynamic equilibrium defined by Cremer-Pople puckering parameters (


 amplitude and 

phase angle). In the solid state, this manifests as:
  • Dynamic Disorder: The ring flips between conformations (e.g., C

    
    -endo to C
    
    
    
    -exo) even at cryogenic temperatures (100 K).
  • High Thermal Motion: Large Anisotropic Displacement Parameters (ADPs) leading to "smeared" electron density maps.

  • Refinement Instability: Standard least-squares refinement often fails to converge without rigorous geometric restraints.

Part 2: Comparative Analysis of Strategies

We compare the two primary pathways for structural elucidation.

Method A: Direct Crystallization (Free Base)

  • Principle: Crystallizing the neutral amine directly from organic solvents.

  • Best For: Rigid, fused-ring pyrrolidines or when counter-ions are chemically incompatible.

Method B: Salt/Co-Crystal Derivatization (Recommended)

  • Principle: Protonating the pyrrolidine nitrogen with a heavy-atom acid or co-crystallizing with a hydrogen-bond donor.

  • Best For: Flexible pyrrolidines, absolute configuration determination, and oil-to-solid conversion.

Performance Comparison Matrix
FeatureMethod A: Free BaseMethod B: Salt Derivatization
Crystallizability Low . Often forms oils or amorphous glasses due to weak lattice energy.High . Ionic interactions and H-bonds (Charge-Assisted Hydrogen Bonding) stabilize the lattice.
Resolution Limit Typically > 0.84 Å (Sub-atomic resolution rare).Often < 0.70 Å (Allows charge density analysis).
Disorder Frequency High (>60% of structures show ring disorder).Moderate (Anion "anchors" the nitrogen, reducing ring flip).
Abs. Config (Flack) Difficult. Requires high-quality data if no heavy atoms are present.Excellent . Counter-ions (Br⁻, I⁻, fumarate) provide anomalous scattering.
Refinement Time High. Requires manual modeling of split positions (PARTs).Moderate. Better ordered maps require fewer restraints.

Part 3: Experimental Protocols

Workflow 1: The "Anti-Solvent Vapor Diffusion" Protocol (Salt Form)

This self-validating protocol is designed to maximize crystal quality for flexible pyrrolidine salts.

Objective: Grow X-ray quality crystals of a pyrrolidine-hydrochloride or tartrate salt.

Materials:

  • Pyrrolidine substrate (10 mg)

  • Acid: 1.05 eq of HCl (4M in Dioxane) or L-Tartaric acid.

  • Solvent A (Good solvent): Methanol or Ethanol (Dry).

  • Solvent B (Anti-solvent): Diethyl ether or Pentane.

  • Vessel: 2-vial system (Small inner vial, large outer jar).

Step-by-Step Procedure:

  • Salt Formation (In-Situ): Dissolve 10 mg of substrate in 0.5 mL of Solvent A in the small inner vial. Add 1.05 equivalents of the acid. Vortex for 30 seconds.

    • Validation: Solution must remain clear. If precipitate forms immediately, add more Solvent A dropwise until dissolved.

  • The Diffusion Setup: Place the open inner vial inside the larger jar.

  • Anti-Solvent Addition: Carefully add 2–3 mL of Solvent B into the outer jar (surrounding the inner vial). Do not mix.

  • Equilibration: Cap the outer jar tightly. Store at 4°C in a vibration-free zone.

    • Mechanism:[1][2] Solvent B vapors slowly diffuse into Solvent A, gradually lowering solubility and inducing nucleation. This prevents the "crashing out" effect common in evaporation.

  • Harvesting: Check after 24–72 hours. Mount crystals immediately in Paratone-N oil under a microscope; pyrrolidine salts can be hygroscopic.

Visualization: Crystallization Decision Logic

CrystallizationStrategy Start Target: Pyrrolidine Compound CheckState Physical State at RT? Start->CheckState IsSolid Solid/Powder CheckState->IsSolid IsOil Oil/Gum CheckState->IsOil Recryst Screen Solvents (MeOH, EtOAc, DCM) IsSolid->Recryst Derivatize Derivatization Strategy IsOil->Derivatize Xray Single Crystal XRD Recryst->Xray Success Structure Solved Xray->Success Disorder Apply Disorder Model (PART 1 / PART 2) Xray->Disorder High Disorder? CheckChiral Need Absolute Config? Derivatize->CheckChiral SaltScreen Salt Screen (HCl, HBr, Fumaric, Tartaric) VaporDiff Vapor Diffusion Growth SaltScreen->VaporDiff CoCrystal Co-Crystal Screen (Resorcinol, TPP Oxide) CoCrystal->VaporDiff CheckChiral->SaltScreen No HeavyAtom Use HBr or HI (Anomalous Scattering) CheckChiral->HeavyAtom Yes (Racemic) ChiralAcid Use L-Tartaric / Mandelic Acid (Internal Reference) CheckChiral->ChiralAcid Yes (Enantiopure) HeavyAtom->VaporDiff ChiralAcid->VaporDiff VaporDiff->Xray Disorder->Success

Caption: Decision matrix for selecting the optimal crystallization pathway based on physical state and stereochemical requirements.

Part 4: Data Processing & Refinement Strategies

When Method A or B yields a crystal with a disordered pyrrolidine ring, standard refinement will fail. You must use a Split-Atom Model in SHELXL.

The "Envelope" Disorder Model

The ring typically toggles between two envelope conformations.

  • Identify the Disorder: Look for elongated thermal ellipsoids on the

    
     and 
    
    
    
    carbons (C3/C4) of the ring.
  • Split the Atoms: Assign the disordered atoms to two components using PART instructions.

  • Restrain Geometry (SAME / SADI): The bond lengths in the disordered part must be restrained to be similar to the ordered part or a target geometry.

  • Restrain ADPs (SIMU / DELU): Essential to prevent the atoms from becoming "non-positive definite" (NPD).

SHELXL Code Snippet (Example):

Visualization: Refinement Logic Flow

RefinementLogic Input Initial Phasing (SHELXT) CheckMap Inspect Difference Map (Q-peaks) Input->CheckMap Decision Elongated Ellipsoids on C3/C4? CheckMap->Decision NoDisorder Standard Refinement Decision->NoDisorder No YesDisorder Split Position Model Decision->YesDisorder Yes Step1 Assign PART 1 / PART 2 YesDisorder->Step1 Step2 Refine Occupancy (FVAR) Step1->Step2 Step3 Apply Restraints (SAME/SADI/DELU) Step2->Step3 Step4 Add Hydrogens (HFIX on split atoms) Step3->Step4 Final Final R-factor Check Step4->Final

Caption: Step-by-step logic for identifying and refining pyrrolidine ring disorder in SHELXL.

Part 5: Application - Absolute Configuration

For drug development, determining the absolute configuration (R vs S) is critical.

  • The Problem: Pyrrolidine is composed of light atoms (C, H, N), which have weak anomalous scattering with standard Mo-K

    
     radiation. The Flack parameter (
    
    
    
    ) often refines to indeterminate values (e.g.,
    
    
    ).
  • The Solution (Method B):

    • Heavy Atom Salt: Crystallize with HBr or HI. The Bromide/Iodide ion provides a strong anomalous signal.

    • Chiral Counter-ion: Use enantiopure L-Tartaric acid. Since the stereochemistry of the tartrate is known, the absolute configuration of the pyrrolidine is determined relative to it (Internal Reference Method).

References

  • Szell, P. M. J., et al. (2020).[1] A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Chemical Communications, 56, 13705-13708. Link

  • Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.[3][4] Journal of Molecular Biology, 228(3), 725-734.[3] Link

  • Parsons, S. (2025). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. University of Edinburgh / SHELX Resources. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Görbitz, C. H. (2015). Crystallization of organic salts: The influence of the counterion. CrystEngComm, 17, 463-470. Link

Sources

Technical Comparison: (S)-(3-Amino-pyrrolidin-1-yl)-acetic Acid and Structural Surrogates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to (S)-(3-Amino-pyrrolidin-1-yl)-acetic Acid Content Type: Technical Comparison Guide

Executive Summary

This compound (CAS: 1263284-33-8 for the acid; derivatives often cited) is a "privileged" bifunctional building block. It features a chiral primary amine for diverse functionalization and a carboxylic acid tail for amide coupling. It is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Tosufloxacin) and chemokine receptor antagonists (CCR2/CCR5).

However, reliance on this single scaffold can lead to IP congestion, metabolic liabilities (N-dealkylation), or suboptimal pharmacokinetic (PK) profiles. This guide objectively compares this reagent against its primary structural surrogates—Azetidines, Piperidines, and Fluorinated analogs —providing experimental context for when and why to switch.

The Baseline: this compound
  • Role: Provides a constrained C4-spacer between the amine and the acid tail. The pyrrolidine ring introduces a specific vector (approx. 109° bond angle) that is distinct from flexible linear linkers.

  • Key Liability: The pyrrolidine ring is susceptible to oxidation by CYP450 enzymes (specifically α-carbon hydroxylation), potentially leading to ring opening or reactive metabolites.

Comparative Analysis of Alternatives

The following alternatives are categorized by the specific medicinal chemistry problem they solve (e.g., solubility, metabolic stability, or IP space).

Category A: Ring Size Modulation (The "Goldilocks" Zone)

Modulating the ring size changes the basicity of the tertiary amine and the exit vector of the substituents.

Feature(S)-Pyrrolidine (Baseline) (S)-Azetidine Analog (S)-Piperidine Analog
Structure 5-membered ring4-membered ring6-membered ring
Reagent Name (S)-(3-Aminopyrrolidin-1-yl)acetic acid(S)-(3-Aminoazetidin-1-yl)acetic acid(S)-(3-Aminopiperidin-1-yl)acetic acid
Basicity (pKa) ~9.5 (Secondary amine)~8.5 (Lower pKa due to ring strain)~10.0 (Higher basicity)
LogD (pH 7.4) ModerateLower (More polar, better solubility)Higher (More lipophilic)
Conformation Envelope (Flexible)Puckered (Rigid)Chair (Defined, but bulky)
Best Use Case General PurposeReducing LogD; CNS penetrationFilling hydrophobic pockets

Experimental Insight: In CCR2 antagonist discovery, expanding from pyrrolidine to piperidine often increases potency if the binding pocket is large and hydrophobic. However, this comes at the cost of increased lipophilicity (LogP), which can degrade metabolic stability. Conversely, the azetidine analog is a powerful tool to lower LogD and improve solubility without introducing polar surface area (TPSA).

Category B: Metabolic Blocking (Fluorination)

Metabolic "soft spots" on the pyrrolidine ring can be blocked by introducing fluorine.

  • Alternative: (3S,4S)-3-Amino-4-fluoropyrrolidin-1-yl-acetic acid

  • Mechanism: The fluorine atom at the C4 position deactivates the adjacent C-H bonds toward CYP450 oxidation (inductive effect) and lowers the pKa of the amine, potentially improving membrane permeability.

  • Trade-off: Synthetic complexity increases significantly.

Category C: Linker Homologation
  • Alternative: (S)-3-(3-Aminopyrrolidin-1-yl)propionic acid

  • Mechanism: Extends the distance between the core and the attachment point by one methylene unit (-CH2-).

  • Application: Used when the "acetic acid" tail creates steric clashes or when the amide bond needs to be pushed further out of the binding pocket.

Decision Logic & Selection Strategy

The following diagram illustrates the logical flow for selecting the appropriate reagent based on assay data.

SelectionLogic Start Start: this compound Performance Issue? Issue_Solubility Issue: Poor Solubility / High LogD Start->Issue_Solubility Issue_Metabolism Issue: High Clearance (CYP) Start->Issue_Metabolism Issue_Potency Issue: Low Potency / Steric Clash Start->Issue_Potency Soln_Azetidine Switch to: (S)-Azetidine Analog (Lowers LogD, Rigid) Issue_Solubility->Soln_Azetidine Reduce Lipophilicity Issue_Metabolism->Soln_Azetidine Reduce Ring Size Soln_Fluoro Switch to: 4-Fluoro-Pyrrolidine (Blocks Metabolism) Issue_Metabolism->Soln_Fluoro Block Oxidation Site Soln_Piperidine Switch to: (S)-Piperidine Analog (Fills Hydrophobic Pocket) Issue_Potency->Soln_Piperidine Increase Bulk Soln_Propionic Switch to: Propionic Acid Linker (Relieves Steric Strain) Issue_Potency->Soln_Propionic Extend Linker

Figure 1: Decision tree for selecting bioisosteres based on ADME/Tox liabilities.

Experimental Protocols

To validate these alternatives, you must synthesize them. Commercial availability varies, so in-house synthesis is often required.

Protocol A: General Synthesis via Reductive Amination (Self-Validating)

This method is preferred over alkylation with bromoacetate because it avoids over-alkylation (quaternization).

Reagents:

  • (S)-3-(Boc-amino)pyrrolidine (or azetidine/piperidine analog)

  • Glyoxylic acid monohydrate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 eq of the cyclic amine (e.g., (S)-3-Boc-aminopyrrolidine) in DCM. Add 1.2 eq of Glyoxylic acid. Stir at Room Temperature (RT) for 30 mins. Checkpoint: Solution should remain clear or turn slightly cloudy.

  • Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (x3). Note: The product is an amino acid; the carboxylic acid may retain it in the aqueous phase if pH is too high. Adjust pH to ~4-5 for optimal extraction of the zwitterion, or use an acidic resin workup.

  • Deprotection: Treat the crude Boc-intermediate with 4N HCl in Dioxane to yield the final free amine salt.

Protocol B: Physicochemical Profiling (LogD Determination)

Do not rely on calculated ClogP.

  • Method: Shake-flask method using Octanol/Phosphate Buffer (pH 7.4).

  • Quantification: HPLC-UV or LC-MS/MS of both phases.

  • Validation: Run a standard (e.g., Propranolol) alongside your pyrrolidine and azetidine analogs to normalize data.

Synthesis Pathway Visualization

Synthesis SM Start: (S)-3-(Boc-amino) pyrrolidine Intermed Intermediate: Boc-Protected Acid SM->Intermed Reductive Amination Reagent Reagent: Glyoxylic Acid + STAB Reagent->Intermed Final Product: (S)-(3-Amino-pyrrolidin -1-yl)-acetic acid HCl Intermed->Final Deprotection Deprotect Step 2: HCl / Dioxane

Figure 2: Synthetic route for generating the title reagent and its ring-size variants.

References
  • Exploration of (S)-3-aminopyrrolidine as a scaffold for Abl/PI3K inhibitors. Source: PubMed (NIH). Context: Demonstrates the utility of the 3-aminopyrrolidine scaffold in kinase inhibition and the effects of substitution.

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CCR2 antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[1] Context: Provides direct SAR comparison where pyrrolidine is swapped for piperidine to modulate potency and selectivity.

  • Azetidine-derived amino acids versus proline derivatives. Source: PubMed (NIH). Context: Comparison of conformational preferences (gamma-turn vs beta-turn) between azetidine and pyrrolidine rings.

  • Piperidine vs. Pyrrolidine: A Comparative Analysis. Source: BenchChem.[2] Context: General physicochemical comparison (pKa, LogP) of the two scaffolds.

  • Process for the preparation of 3-amino-pyrrolidine derivatives. Source: Google Patents (EP1138672A1). Context: Detailed industrial synthesis protocols starting from chiral precursors.

Sources

Biological Potency Guide: (S)-(3-Amino-pyrrolidin-1-yl)-acetic Acid & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological potency of (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid , a critical conformationally constrained scaffold used in high-affinity receptor antagonists and advanced nucleic acid therapeutics.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry. Its potency stems from its ability to rigidly orient functional groups (the amine and the carboxylic acid tail) in a specific vector space, reducing the entropic cost of binding to biological targets.

Unlike flexible acyclic analogs (e.g., ethylenediamine diacetic acid derivatives), the pyrrolidine ring locks the nitrogen lone pairs and the C3-amino group into a fixed conformation. This structural rigidity is the primary driver of its high potency in two distinct fields:

  • CCR2 Antagonists: As a pharmacophore linker that fits into the orthosteric or allosteric pockets of Chemokine Receptor 2 (IC50 values in the low nanomolar range).

  • Peptide Nucleic Acids (PNA): As a chiral monomer that increases the melting temperature (

    
    ) and specificity of PNA-DNA duplexes compared to standard achiral PNA.
    

Structure-Activity Relationship (SAR) Analysis

The biological potency of this scaffold is best understood by comparing it to its structural analogs. The (S)-enantiomer is often compared against the (R)-enantiomer, the expanded piperidine ring, and the acyclic variants.

Comparative Potency Table: CCR2 Antagonism

Context: Inhibition of MCP-1 induced chemotaxis (CCR2b receptor).

Compound ClassStructure DescriptionIC50 (Binding)IC50 (Chemotaxis)Potency Insight
(S)-Pyrrolidine This compound core ~1.0 - 10 nM ~0.8 - 5 nM High Potency. The (S)-configuration often aligns optimally with Asp/Glu residues in the receptor pocket.
(R)-Pyrrolidine(R)-enantiomer of above> 100 nMWeak / InactiveStereoselectivity. In many CCR2 series, the (R)-isomer clashes with the hydrophobic wall of the receptor.
Piperidine Analog3-Amino-piperidine-1-acetic acid~50 - 200 nM~100 nMRing Size Effect. The 6-membered ring introduces flexibility (chair/boat conformers), lowering binding affinity.
Acyclic AnalogEthylenediamine-N-acetic acid> 1000 nMInactiveEntropic Penalty. High conformational freedom results in poor binding energy.

Note on Stereochemistry: While the (S)-isomer is the standard building block for many PNA applications, specific drug discovery campaigns (e.g., for CCR2 or GlyT1) may optimize for the (R)-isomer depending on the specific "warhead" attached to the amine. The data above reflects a generalized trend for the (S)-scaffold in specific chemokine antagonist series.

Mechanistic Driver: The "Pre-Organization" Principle

The superior potency of the (S)-pyrrolidine scaffold over the acyclic analog is due to conformational pre-organization .

  • Acyclic: Must lose entropy (

    
    ) to adopt the bioactive shape upon binding.
    
  • Pyrrolidine: Already frozen in the bioactive shape. This minimizes entropy loss, leading to a more favorable Gibbs Free Energy of binding (

    
    ).
    

Biophysical Potency: Peptide Nucleic Acid (PNA) Applications

In the context of genomics, "potency" is measured by the stability of the hybrid formed with DNA/RNA (Melting Temperature,


).
PNA Binding Affinity Comparison

Target: Complementary DNA strand (10-mer).

Monomer TypeBackbone Structure

per modification
Specificity
(S)-Pyrrolidinyl PNA Rigid Cyclic (S,S) +3.0 to +5.0 °C Very High
Standard aegPNAFlexible Acyclic (achiral)Reference (0)High
(R)-Pyrrolidinyl PNARigid Cyclic (R,R)-2.0 to -4.0 °CLow (Destabilizing)

Key Finding: The (S)-configured pyrrolidine PNA monomer induces a constrained helix geometry that perfectly matches the A-form or B-form DNA, resulting in significantly tighter binding (higher potency) than standard PNA.

Visualizing the Potency Logic

The following diagram illustrates the decision tree and SAR logic used to select the (S)-pyrrolidine scaffold over alternatives.

SAR_Logic Scaffold Base Scaffold (3-Amino-amine) Cyclization Cyclization (Entropy Reduction) Scaffold->Cyclization Restrict Conformation Flexible Low Potency Acyclic Analog (Entropic Penalty) Scaffold->Flexible No Ring Chirality Chirality Check (S) vs (R) Cyclization->Chirality Stereocenter Creation Potent High Potency (S)-Pyrrolidine (IC50 < 10nM) Chirality->Potent (S)-Isomer (Matches Receptor) Weak Low Potency (R)-Pyrrolidine (Steric Clash) Chirality->Weak (R)-Isomer (Mismatch)

Caption: SAR logic flow demonstrating why the (S)-cyclic scaffold yields maximal biological potency compared to acyclic or wrong-enantiomer alternatives.

Experimental Protocols for Potency Validation

To validate the potency of this compound derivatives, two primary assays are recommended: the Calcium Flux Assay (for GPCR targets like CCR2) and Thermal Melting Analysis (for PNA).

Protocol A: Calcium Flux Assay (CCR2 Antagonism)

Objective: Determine IC50 of the compound against CCR2-mediated calcium release.

  • Cell Preparation: Use CCR2-transfected CHO or HEK293 cells. Seed at 50,000 cells/well in black-walled 96-well plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C in HBSS buffer.

  • Compound Addition:

    • Prepare serial dilutions of the (S)-pyrrolidine derivative (1 nM to 10 µM).

    • Add compound to cells and incubate for 15 minutes (Antagonist Mode).

  • Agonist Stimulation: Inject MCP-1 (CCL2) at EC80 concentration (typically 10-20 nM).

  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR or similar plate reader for 120 seconds.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit:

    
    
    
Protocol B: UV-Melting Temperature ( ) Analysis

Objective: Measure the binding potency of PNA oligomers containing the scaffold.

  • Sample Prep: Mix 1.0 µM PNA (containing the (S)-scaffold) with 1.0 µM complementary DNA in buffer (10 mM Na-phosphate, 100 mM NaCl, pH 7.0).

  • Annealing: Heat to 90°C for 5 minutes, then slowly cool to room temperature.

  • Ramping: Transfer to a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Measurement: Monitor Absorbance at 260 nm while heating from 20°C to 90°C at a rate of 0.5°C/min.

  • Calculation: The

    
     is the peak of the first derivative of the melting curve (
    
    
    
    ). A higher
    
    
    indicates higher potency.

Synthesis Pathway (Brief Overview)

For researchers synthesizing the scaffold from scratch.

  • Starting Material: Trans-4-hydroxy-L-proline (natural source) is often used to access the chiral pool.

  • Functionalization:

    • Step 1: Protection of the ring nitrogen (Boc/Cbz).

    • Step 2: Conversion of the 4-hydroxy group to an azide (via mesylation), then reduction to the 3-amino group (with inversion of configuration to yield the desired isomer).

    • Step 3: N-alkylation with tert-butyl bromoacetate to install the acetic acid tail.

  • Deprotection: TFA treatment yields the free this compound.

References

  • CCR2 Antagonist Potency & SAR

    • Title: Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists.
    • Source: Bioorganic & Medicinal Chemistry Letters (2010).[1]

    • URL:[Link]

  • PNA Biophysical Potency

    • Title: A Novel Pyrrolidinyl PNA Showing High Sequence Specificity and Preferential Binding to DNA over RNA.
    • Source: Organic Letters / ACS Public
    • URL:[Link]

  • GlyT1 Inhibition Context

    • Title: Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders.[2][3]

    • Source: Current Topics in Medicinal Chemistry.
    • URL:[Link]

  • General Pharmacology of Pyrrolidine Scaffolds

    • Title: Therapeutic potential of pyrrole and pyrrolidine analogs: an update.[4]

    • Source: Journal of the Iranian Chemical Society (NIH PMC).
    • URL:[Link]

Sources

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of Pyrrolidine-Based Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidine Selectivity Paradox

Pyrrolidine-based scaffolds are the cornerstone of modern peptidomimetic drug design, particularly for targeting serine proteases like Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP). However, the very feature that makes them effective—the structural mimicry of the Proline residue—introduces a critical liability: Pharmacological Cross-Reactivity .

In drug development, "cross-reactivity" for pyrrolidines is rarely about immunological hits (unless conjugated to proteins); it is about isoform selectivity . The structural homology between the therapeutic target (e.g., DPP-4) and cytosolic off-targets (DPP-8, DPP-9) is high. Inhibition of DPP-8/9 is associated with severe toxicity, including alopecia, thrombocytopenia, and reticulocytopenia.

This guide provides an autonomous framework to evaluate, quantify, and mitigate this cross-reactivity through rigorous experimental profiling.

Comparative Analysis: Warhead Chemistry & Selectivity[1]

The "warhead"—the electrophilic group attached to the pyrrolidine ring—dictates the binding mechanism and, consequently, the cross-reactivity profile. Below is a comparison of the three dominant pyrrolidine architectures.

Table 1: Performance Matrix of Pyrrolidine Warheads
FeatureCyanopyrrolidine (Nitrile) Fluoropyrrolidine Boronic Acid Pyrrolidine
Mechanism Covalent (Reversible)Non-covalent (H-bond/Hydrophobic)Covalent (Reversible/Tight)
Binding Kinetics Slow on / Slow offFast on / Fast offFast on / Very slow off
Potency (DPP-4) High (

nM)
Moderate to High (

nM)
Very High (

nM)
Cross-Reactivity Risk High (Often hits DPP-8/9)Low (Steric exclusion from DPP-8/9)High (Pan-protease inhibitor)
Metabolic Stability Moderate (Hydrolysis to acid)High (C-F bond is stable)Low (Oxidative deboronation)
Representative Drug Vildagliptin, SaxagliptinOmarigliptin (related mechanism)Talabostat (FAP/DPP inhibitor)

Expert Insight: The cyanopyrrolidine moiety (as seen in Vildagliptin) forms an imidate adduct with the catalytic serine. While potent, the small size of the nitrile group allows it to fit into the catalytic pockets of DPP-8 and DPP-9. Bulky substituents or specific stereochemistry (e.g., (S)-3-fluoropyrrolidine) are often required to clash with the more restricted active sites of the off-targets, thereby improving selectivity.

Visualizing the Mechanism of Cross-Reactivity

To understand why cross-reactivity occurs, we must visualize the interaction. The following diagram illustrates the covalent trapping mechanism and the screening cascade required to filter out promiscuous compounds.

Pyrrolidine_Selectivity_Cascade cluster_mechanism Binding Mechanism (Warhead) cluster_screening Selectivity Screening Cascade Compound Novel Pyrrolidine Candidate Serine Catalytic Serine (Nu-) Compound->Serine Electrophilic Attack DPP4 Primary Target DPP-4 Assay Compound->DPP4 Screen 1 (IC50) Adduct Imidate Adduct (Covalent Complex) Serine->Adduct Covalent Bond Hydrolysis Dissociation/Hydrolysis (Reversibility) Adduct->Hydrolysis k_off (Slow) DPP89 Counter-Screen DPP-8 / DPP-9 DPP4->DPP89 If IC50 < 50nM FAP Secondary Target FAP Alpha DPP89->FAP Profiling PREP Selectivity Check Prolyl Endopeptidase DPP89->PREP Profiling Toxicity TOXICITY RISK: Alopecia/Thrombocytopenia DPP89->Toxicity Inhibition > 50%

Caption: Figure 1. Mechanistic pathway of covalent inhibition and the critical screening cascade to identify toxic off-target interactions (DPP-8/9).

Experimental Protocol: The "4-Enzyme" Selectivity Panel

This protocol is the industry standard for validating the safety margin of pyrrolidine-based inhibitors. It relies on the release of p-nitroaniline (pNA) from specific chromogenic substrates.

Objective

Determine the Selectivity Ratio (SR) of a candidate compound:



Target: SR > 1000-fold.
Materials
  • Enzymes: Recombinant Human DPP-4, DPP-8, DPP-9, and FAP (Fibroblast Activation Protein).

  • Substrates:

    • For DPP-4/8/9: Gly-Pro-pNA (HCl salt).

    • For FAP: Z-Gly-Pro-pNA.

  • Buffer: 25 mM Tris-HCl (pH 7.4), 140 mM NaCl, 10 mM KCl, 0.1% BSA (to prevent enzyme adsorption).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve pyrrolidine compounds in 100% DMSO to 10 mM stock.

    • Prepare 10-point serial dilutions (1:3) in Assay Buffer. Final DMSO concentration must be < 1% to avoid solvent interference.

  • Enzyme Pre-incubation (Critical Step):

    • Add 20 µL of diluted enzyme (0.5 nM final conc) to 10 µL of compound in a 96-well clear plate.

    • Why: Pyrrolidine warheads (especially nitriles) often exhibit time-dependent inhibition.

    • Incubate for 15 minutes at 37°C.

  • Substrate Initiation:

    • Add 20 µL of Substrate (Gly-Pro-pNA) at

      
       concentration (typically 50 µM for DPP-4).
      
    • Note: Using substrate at

      
       ensures the 
      
      
      
      approximates the
      
      
      (Cheng-Prusoff approximation).
  • Kinetic Measurement:

    • Monitor Absorbance at 405 nm continuously for 30 minutes.

    • Calculate the slope (velocity,

      
      ) of the linear portion of the curve.
      
  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound].

    • Fit to a 4-parameter logistic model to determine

      
      .
      
    • Validation: Include Saxagliptin as a positive control (Known: High DPP-4 potency, moderate DPP-8 activity).

Data Interpretation & Decision Gates

A robust study must define clear "Go/No-Go" criteria based on the data generated.

MetricResultInterpretationAction
DPP-4 IC50

nM
High PotencyProceed to Selectivity Check
DPP-8/9 IC50

µM
High Cross-ReactivitySTOP / Redesign . High toxicity risk.
DPP-8/9 IC50

µM
Low Cross-ReactivityGO . Safe therapeutic window.
Selectivity Ratio

Narrow WindowMonitor toxicity closely in rodent studies.
Selectivity Ratio

Excellent WindowIdeal candidate for development.
Case Study: Cyanopyrrolidine vs. Fluoropyrrolidine

In a comparative study of Vildagliptin analogs:

  • Analog A (Cyano): DPP-4 IC50 = 3 nM; DPP-8 IC50 = 150 nM. Ratio: 50. (High Risk)

  • Analog B (Fluoro): DPP-4 IC50 = 12 nM; DPP-8 IC50 = >30,000 nM. Ratio: >2500. (Low Risk)

References

  • 11 Years of Cyanopyrrolidines as DPP-IV Inhibitors. Current Topics in Medicinal Chemistry. (Review of Vildagliptin/Saxagliptin discovery and selectivity issues).

  • Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. (Data on (S)-3-fluoropyrrolidine selectivity over DPP-8/9).

  • Selective Inhibitors of Fibroblast Activation Protein (FAP). Journal of Medicinal Chemistry. (Comparison of Boronate vs. Nitrile warheads).

  • New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. Frontiers in Cell and Developmental Biology. (Detailed review of DPP-8/9 toxicity and physiological roles).

  • Cosolvent Molecular Dynamics Applied to DPP4, DPP8 and DPP9. Journal of Chemical Information and Modeling. (Structural basis for cross-reactivity and selectivity design).

Safety Operating Guide

Proper Disposal Procedures for (S)-(3-Amino-pyrrolidin-1-yl)-acetic Acid

[1][2][3]

Executive Safety Summary

Compound: (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid Chemical Class: Amphoteric Amino Acid Derivative (Pyrrolidine core) Primary Hazard: Corrosive / Severe Irritant (Skin, Eyes, Mucous Membranes) Waste Classification: Hazardous Chemical Waste (Non-RCRA Listed, but Characteristic)[1][2]

Chemical Characterization & Hazard Profile

To dispose of this compound safely, you must first understand its behavior in solution.[2][3][4] This molecule is zwitterionic at neutral pH.[2][3][4] It possesses a basic primary amine at the 3-position (pKa ~9.[1][2][3][4]5) and an acidic carboxylic acid at the 1-position (pKa ~2.5).[1][2][4]

Operational Implication:

  • Solubility: It is highly water-soluble.[2][3][4] In aqueous waste streams, it will exist as a charged species, increasing its mobility in groundwater if improperly released.[1][2][3][4]

  • Reactivity: The primary amine is a nucleophile; the carboxylic acid is an electrophile donor.[2][3][4] It poses a risk of exothermic polymerization if subjected to dehydrating conditions or incompatible acylating agents.[2][3][4]

PropertyDataOperational Relevance
Physical State Solid (Powder)Dust inhalation risk during weighing/transfer.[1][2]
Acidity/Basicity AmphotericBuffering capacity in waste containers; potential for heat generation if mixed with concentrated acids or bases.[2][3][4]
Incompatibilities Strong Oxidizers, HypochloritesCRITICAL: Do not mix with bleach (Sodium Hypochlorite).[2][3][4] The primary amine can form unstable chloramines.[2][3][4]
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for spill cleanup of pyrrolidine derivatives due to their potential for rapid skin permeation.[2][3][4]

  • Hand Protection: Double-gloving is required. Use Nitrile (0.11 mm min) as the inner layer and extended-cuff Nitrile or Neoprene as the outer layer.[1][2][4]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).[2][4] Face shields are mandatory if pouring volumes >500 mL.[2][3][4]

  • Respiratory: If handling solid powder outside a fume hood, use a P95/P100 particulate respirator.[2][3][4]

Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Substance or Spills)

Applicable to: Expired stocks, contaminated weighing boats, spill cleanup debris.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3][4] Glass is acceptable but poses a breakage risk for solids.[2][3][4]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound"[1][2][5][6]

    • Hazard Checkbox: [x] Corrosive [x] Toxic[1][2][4]

  • Deactivation (Spills Only):

    • Do not sweep dry dust (aerosolization risk).[2][4]

    • Cover the spill with a wet paper towel (water-dampened) to prevent dust.[1][2][4]

    • Scoop the wet material into the waste jar.[2][3][4]

    • Wipe the surface with a 10% acetic acid solution (to protonate the amine and solubilize residuals) followed by water.[2][3][4]

Scenario B: Disposal of Aqueous Solutions

Applicable to: Reaction byproducts, excess stock solutions.[2][3][4]

  • pH Check: Measure the pH of the waste solution.[2][3][4]

    • If pH < 2 or > 12.5:[2][4] It is a Corrosive Hazardous Waste (EPA D002).[2][3][4]

    • If pH 5–9: It is a General Chemical Waste .[2][3][4]

  • Segregation: Pour into a "Basic/Amine-Containing Aqueous Waste" container.

    • Why? Mixing this zwitterion with concentrated acid waste (e.g., H₂SO₄) can generate heat.[1][3][4] Mixing with heavy metal waste (e.g., Copper, Silver) may lead to chelation, complicating downstream treatment at the disposal facility.[1][2][3][4]

  • Prohibited Actions: NEVER pour down the drain. Despite its amino acid-like structure, it is a non-natural xenobiotic and must not enter municipal water systems.[1][2][3][4]

Scenario C: Disposal of Organic Solvent Mixtures

Applicable to: HPLC effluent, mother liquors from synthesis.[2][3][4]

  • Solvent Identification: Determine the primary carrier solvent.[2][3][4]

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste".[2][3][4]

    • Non-Halogenated (Methanol, Acetonitrile, DMSO): Segregate into "Non-Halogenated Organic Waste".[2][3][4]

  • Precipitation Risk: If the compound is at high concentration in an organic solvent, adding it to a waste drum containing non-polar solvents (like Hexane/Toluene) may cause the zwitterion to precipitate as a sticky solid/gum.[2][3][4]

    • Mitigation: Dissolve the residue in a small amount of Methanol or Water before adding to the bulk organic waste drum to ensure homogeneity.[2][3][4]

Waste Stream Decision Tree

WasteDisposalStartWaste MaterialThis compoundStatePhysical State?Start->StateSolidSolid / DebrisState->SolidPowder/WipesLiquidLiquid SolutionState->LiquidReaction Mix/HPLCSolidActionCollect in HDPE Jar.Label: 'Solid Hazardous Waste'(Corrosive/Irritant)Solid->SolidActionSolventCheckPrimary Solvent?Liquid->SolventCheckAqueousAqueous (>50% Water)SolventCheck->AqueousWater/BufferOrganicOrganic SolventSolventCheck->OrganicMeOH/ACN/DCMAqActionCheck pH.Collect in 'Aqueous Basic/Amine Waste'.DO NOT drain dispose.Aqueous->AqActionHaloCheckContains Halogens?(DCM, Chloroform)Organic->HaloCheckHaloYesHalogenated Organic Waste(Red Can)HaloCheck->HaloYesYesHaloNoNon-Halogenated Organic Waste(Clear/White Can)HaloCheck->HaloNoNo

Figure 1: Operational decision tree for segregating this compound waste streams.

Regulatory & Compliance Context

While this specific CAS is often treated as a research chemical, it falls under general "Organic Corrosive" guidelines for transport and disposal.[2][3][4]

  • EPA Classification: Not P-listed or U-listed.[2][4] Likely qualifies as D002 (Corrosive) if pH is <2 or >12.5 in solution.[2][3][4]

  • DOT Transport (If shipping waste):

    • UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3259 (Amines, solid, corrosive, n.o.s.) depending on the dominant functional group behavior in the specific waste matrix.[1][2][3][4]

    • Packing Group: II or III.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3364669, (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid (Analogous Structure Analysis).[1][2] Retrieved from [Link][1][2][4]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[2][3][4] Retrieved from [Link]

Personal protective equipment for handling (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid

[1]

Executive Safety Summary

Senior Scientist Note: Treat this compound as a high-potency intermediate. While the zwitterionic nature of amino acids often reduces volatility, the unmasked secondary/primary amine moiety on the pyrrolidine ring presents a significant risk of chemical burns and sensitization. Do not rely solely on the "acetic acid" nomenclature; the amine drives the immediate acute toxicity profile.[1]

(S)-(3-Amino-pyrrolidin-1-yl)-acetic acid is a chiral building block characterized by an amphoteric structure (containing both a basic amine and an acidic carboxyl group).[1] Handling protocols must account for its potential to act as a skin corrosive and respiratory sensitizer.[2]

Core Hazard Profile (Inferred from Structural Analogs)
  • Primary Hazard: Skin Corrosion/Irritation (Category 1B/2) & Serious Eye Damage.[1]

  • Secondary Hazard: Respiratory Sensitization (due to pyrrolidine moiety).[1]

  • Physical State: Typically a hygroscopic solid; dust generation is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1+ (D3 rating for splash/dust).Rationale: Safety glasses are insufficient.[1] The amine functionality is basic and can cause irreversible corneal opacity upon contact. Goggles provide a seal against airborne dust.
Dermal (Hands) Double Gloving (Nitrile) Inner: 4 mil Nitrile (Inspection layer).Outer: 5-8 mil Extended Cuff Nitrile.Rationale: Pyrrolidine derivatives penetrate standard latex rapidly.[1] Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Respiratory Engineering Control (Primary) Primary: Fume Hood (Face velocity 80-100 fpm).Secondary (If outside hood): N95 or P100 Particulate Respirator.Rationale: As a solid, inhalation of dust is the highest risk.[1] If weighing outside a hood, a respirator is mandatory.
Body Tyvek® Lab Coat / Sleeves Standard: Polyethylene-coated polypropylene (e.g., Tyvek).Rationale: Cotton lab coats absorb polar liquids/solids.[1] Impervious sleeves are required to bridge the gap between glove cuff and lab coat.

Operational Handling Protocol

Phase A: Preparation & Weighing[1]
  • Static Control: This solid is likely electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • The "Clean-to-Dirty" Workflow:

    • Place a disposable absorbent mat (pig mat) inside the fume hood.

    • Pre-weigh the transfer vial.

    • Open the source container only inside the hood.

    • Use a disposable spatula. Never re-use spatulas for this compound class to avoid cross-contamination of chiral purity.

Phase B: Solubilization & Reaction[1]
  • Solvent Compatibility: When dissolving in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM), the permeation rate through gloves increases drastically.[1]

    • Action: Change outer gloves immediately if solvent splashes occur.

  • Exotherm Warning: Due to the acetic acid/amine dual nature, mixing this compound with strong bases (NaH, LiAlH4) or strong acids can result in rapid exothermic neutralization.[1] Add reagents slowly and monitor temperature.

Phase C: Spill Management[1]
  • Dry Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (damp paper towel with water) to avoid aerosolizing dust.[1]

  • Wet Spill: Cover with a non-combustible absorbent (Vermiculite).[1][3] Do not use sawdust (reaction risk with oxidizers).[1]

Waste Disposal & Deactivation Logistics[1][4]

Proper disposal prevents downstream environmental toxicity and regulatory fines.

Disposal Decision Logic
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Corrosive."[1] Label clearly with the full chemical name.

  • Aqueous Waste: If the compound is in an aqueous buffer:

    • Adjust pH to neutral (pH 6-8).[1]

    • Dispose of in "Aqueous Hazardous Waste."

    • Do not mix with bleach (hypochlorite) streams; amines can form chloramines (toxic gas).[1]

  • Organic Waste: Dispose of in standard "Halogenated" or "Non-Halogenated" solvent waste streams based on the solvent used.

Workflow Visualization

The following diagram illustrates the decision logic for safe handling and disposal.

GStartSTART: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution / Reaction MixStateCheck->SolutionPPE_SolidPPE: Goggles + N95 (if open) + Nitrile (Double)Solid->PPE_SolidPPE_LiquidPPE: Fume Hood + Extended Cuff NitrileSolution->PPE_LiquidHandling_SolidUse Anti-Static GunAvoid Sweeping (HEPA vac only)PPE_Solid->Handling_SolidHandling_LiquidAvoid Bleach (Chloramine Risk)Monitor ExothermsPPE_Liquid->Handling_LiquidDisposal_SolidBin: Hazardous Solid WasteHandling_Solid->Disposal_SolidDisposal_AqBin: Aqueous Waste (pH Neutralized)Handling_Liquid->Disposal_AqAqueousDisposal_OrgBin: Organic Solvent WasteHandling_Liquid->Disposal_OrgOrganic

Figure 1: Decision matrix for PPE selection and waste stream segregation based on physical state.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.).[4] 3-Aminopyrrolidine (Compound Summary). National Library of Medicine. Retrieved May 20, 2025. [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Pyrrolidine derivatives.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid
Reactant of Route 2
Reactant of Route 2
(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.